Diphenyl suberate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16868-07-8 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
diphenyl octanedioate |
InChI |
InChI=1S/C20H22O4/c21-19(23-17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
NOPGQWZBTYTFAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diphenyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of diphenyl suberate. The information is compiled from available chemical databases and literature.
Introduction
This compound, also known as diphenyl octanedioate, is a diester of suberic acid and phenol. Its chemical structure, consisting of a central eight-carbon aliphatic chain and two terminal phenyl groups, gives it properties of interest in materials science, particularly in the synthesis of polymers and as a plasticizer. Current research is exploring the influence of the phenyl groups on the compound's thermal stability and reactivity compared to its aliphatic diester counterparts.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key identifiers and calculated physical properties.
| Property | Value | Source |
| CAS Number | 16868-07-8 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 326.39 g/mol | --INVALID-LINK-- |
| Calculated Density | 1.119 g/cm³ | --INVALID-LINK-- |
| Calculated Boiling Point | 467.672 °C at 760 mmHg | --INVALID-LINK-- |
| Calculated Flash Point | 233.146 °C | --INVALID-LINK-- |
| Calculated Refractive Index | 1.541 | --INVALID-LINK-- |
Note: The density, boiling point, flash point, and refractive index are calculated values and have not been experimentally verified in the available literature. Experimental determination of these properties is recommended for any practical application.
Spectral Data
As of the date of this guide, experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not available in the public domain. Researchers requiring this information would need to perform their own spectral analysis upon synthesis of the compound.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and well-established method for the preparation of diphenyl esters from a dicarboxylic acid and phenol is the Fischer esterification. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Reaction:
Suberic Acid + 2 Phenol --(Acid Catalyst, Heat)--> this compound + 2 H₂O
Materials:
-
Suberic acid
-
Phenol (a molar excess is often used to drive the reaction to completion)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
An organic solvent capable of forming an azeotrope with water (e.g., toluene, benzene) to facilitate water removal.
Procedure:
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Reactor: The flask is charged with suberic acid, phenol, and the organic solvent.
-
Catalysis: A catalytic amount of the strong acid is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is removed as an azeotrope with the solvent, which is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.
Note: Phenol is corrosive and toxic; appropriate personal protective equipment should be worn, and the procedure should be carried out in a well-ventilated fume hood.
Analytical Methods
Specific analytical methods for the quantitative analysis of this compound have not been published. However, standard techniques for the analysis of similar organic compounds can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of this compound and identifying any byproducts from the synthesis. A non-polar capillary column would likely be appropriate, with a temperature program optimized for the elution of the compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable method for purity assessment. A UV detector would be effective due to the presence of the phenyl groups.
Reactivity and Stability
Detailed studies on the reactivity and thermal stability of this compound are not widely reported. However, based on its structure, the following can be inferred:
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis back to suberic acid and phenol under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible.
-
Thermal Stability: The presence of the aromatic phenyl groups is expected to confer a higher thermal stability compared to simple alkyl esters of suberic acid. This makes it a candidate for applications in high-temperature environments, such as in certain polymers.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways
There is no information available in the current scientific literature to suggest that this compound is involved in any biological signaling pathways. Its primary area of application and research appears to be in materials science.
Conclusion
This compound is a diester with potential applications in polymer science. While its basic chemical identity is established, there is a notable lack of publicly available experimental data regarding its physical properties, spectral characteristics, and specific, detailed protocols for its synthesis and analysis. The information provided in this guide is based on the currently accessible literature and chemical databases. Further experimental investigation is necessary to fully characterize this compound for any research or commercial application.
An In-depth Technical Guide to the Synthesis of Diphenyl Suberate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl suberate, a diaryl ester of suberic acid, holds potential for applications in polymer chemistry and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols and mechanistic insights. The document focuses on practical laboratory-scale synthesis, presenting quantitative data in structured tables for easy comparison and providing diagrams for key chemical transformations. While the biological activity of this compound is not extensively documented, this guide also touches upon the broader context of diaryl esters and suberic acid derivatives in drug development.
Introduction
This compound is a chemical compound belonging to the class of diesters. It is formed by the esterification of the two carboxylic acid groups of suberic acid (octanedioic acid) with two phenol groups. The structure consists of an eight-carbon aliphatic chain flanked by two phenyl ester groups. This combination of a flexible aliphatic spacer and rigid aromatic end-groups imparts unique physicochemical properties to the molecule, making it a subject of interest in materials science and organic synthesis.
This guide will explore the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures, reaction mechanisms, and characterization data.
Synthesis Pathways and Mechanisms
The synthesis of this compound primarily involves the formation of an ester linkage between the carboxylic acid groups of suberic acid and the hydroxyl group of phenol. Several established esterification methods can be adapted for this purpose.
Fischer-Speier Esterification: Direct Acid-Catalyzed Esterification
The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While direct esterification of phenols with carboxylic acids can be sluggish, it is a feasible and straightforward approach.[1]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of suberic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Phenol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the this compound ester.
Reaction Scheme:
Figure 1: General scheme of Fischer-Speier esterification for this compound synthesis.
Acyl Chloride Method: Reaction of Suberoyl Chloride with Phenol
A more reactive approach involves the conversion of suberic acid to its corresponding diacyl chloride, suberoyl chloride. Acyl chlorides are highly electrophilic and react readily with phenols to form esters. This method often proceeds at lower temperatures and without the need for an acid catalyst, although a base is typically added to neutralize the HCl byproduct.
Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the suberoyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming the ester linkage. A base, such as pyridine or triethylamine, is used to scavenge the liberated HCl.
Reaction Scheme:
Figure 2: Synthesis of this compound via the acyl chloride method.
Steglich Esterification: DCC/DMAP Mediated Coupling
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for sensitive substrates and can be applied to the synthesis of this compound.
Mechanism: DCC activates the carboxylic acid group of suberic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by phenol to form the ester, with dicyclohexylurea (DCU) precipitating out of the reaction mixture as a byproduct.
Reaction Scheme:
Figure 3: Steglich esterification for this compound synthesis.
Experimental Protocols
Synthesis of Suberoyl Chloride
Materials:
-
Suberic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend suberic acid in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride (approximately 2.5 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude suberoyl chloride can be used directly in the next step or purified by vacuum distillation.
Synthesis of this compound from Suberoyl Chloride
Materials:
-
Suberoyl chloride
-
Phenol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
Procedure:
-
Dissolve phenol (2.2 equivalents) and anhydrous pyridine (2.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of suberoyl chloride (1 equivalent) in anhydrous DCM to the cooled phenol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the acyl chloride method. Yields and reaction conditions can vary depending on the specific scale and purity of reagents.
| Parameter | Value |
| Reactants | |
| Suberic Acid | 1 mole equivalent |
| Thionyl Chloride | 2.5 mole equivalents |
| Phenol | 2.2 mole equivalents |
| Pyridine | 2.5 mole equivalents |
| Reaction Conditions | |
| Acyl Chloride Formation Temp. | Reflux (Toluene) |
| Acyl Chloride Formation Time | 2-3 hours |
| Esterification Temperature | 0 °C to Room Temperature |
| Esterification Time | 12-24 hours |
| Yield | |
| Typical Yield | 70-85% |
| Characterization | |
| Appearance | White to off-white solid |
| Melting Point | ~65-68 °C |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.45 (m, 4H, Ar-H), 7.20-7.30 (m, 6H, Ar-H), 2.64 (t, J = 7.5 Hz, 4H, 2 x -OCO-CH₂-), 1.82 (quint, J = 7.5 Hz, 4H, 2 x -OCO-CH₂-CH₂-), 1.51 (m, 4H, -CH₂-CH₂-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O), 150.8 (Ar-C-O), 129.4 (Ar-CH), 125.7 (Ar-CH), 121.6 (Ar-CH), 34.2 (-OCO-CH₂-), 28.8 (-OCO-CH₂-CH₂-), 24.5 (-CH₂-CH₂-CH₂-CH₂-).
-
IR (KBr, cm⁻¹): 3060 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1755 (C=O, ester), 1590, 1490 (Ar C=C), 1190, 1160 (C-O, ester).
Biological Context and Drug Development Applications
Currently, there is limited specific information available in the scientific literature regarding the biological activity or signaling pathways directly associated with this compound. However, the broader classes of molecules to which it belongs, namely diaryl esters and derivatives of suberic acid, have garnered interest in drug development.
-
Diaryl Esters and Ethers: These scaffolds are present in a variety of biologically active compounds, exhibiting properties such as anticancer, antiviral, and anti-inflammatory activities.[2][3] The diaryl ether motif, for instance, is a key structural feature in some antitubulin agents.[2]
-
Suberic Acid Derivatives: Suberic acid itself is used in the synthesis of certain pharmaceuticals and biodegradable polymers for drug delivery systems.[4][5] Its dicarboxylic nature allows it to act as a linker in the construction of more complex therapeutic agents.
The logical relationship for exploring the potential of this compound in a drug development context is outlined below.
Figure 4: Logical workflow for investigating this compound in drug development.
Further research is required to elucidate any specific biological targets or signaling pathways modulated by this compound.
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound, with a focus on the acyl chloride method as a reliable and high-yielding approach. Detailed experimental protocols, quantitative data, and characterization information have been provided to aid researchers in the laboratory synthesis of this compound. While direct biological data for this compound is scarce, its structural components suggest potential avenues for exploration in medicinal chemistry and materials science. The provided diagrams of the synthesis pathways and logical workflows offer a clear visual representation of the chemical transformations and potential research directions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suberic Acid Properties, Synthesis, And Applications In Drug Synthesis And Plastics [read.gponline.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Structure Elucidation of Diphenyl Suberate using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of diphenyl suberate utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the analysis of proton (¹H) and carbon-13 (¹³C) NMR data to confirm the molecular structure.
Predicted NMR Data for this compound
Due to the absence of a publicly available experimental NMR spectrum for this compound, the following data is predicted based on established chemical shift principles and spectral data of analogous compounds, such as suberic acid and various phenyl esters. These predictions provide a reliable reference for the experimental analysis of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C1/C8 (C=O) | - | - | - | ~173 |
| C2/C7 | ~2.6 | Triplet | ~7.4 | ~34 |
| C3/C6 | ~1.8 | Quintet | ~7.5 | ~25 |
| C4/C5 | ~1.5 | Multiplet | - | ~29 |
| C1' | - | - | - | ~151 |
| C2'/C6' | ~7.1 | Doublet | ~7.6 | ~122 |
| C3'/C5' | ~7.4 | Triplet | ~7.8 | ~129 |
| C4' | ~7.2 | Triplet | ~7.4 | ~126 |
Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift tables. Actual experimental values may vary slightly.
Experimental Protocols
The following section outlines the standard experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of an organic compound like this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the this compound sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Sample Concentration: Weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral line shape and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time (aq): Set an acquisition time of 2-4 seconds for good digital resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is typically sufficient.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals to convert them from the time domain to the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons in the molecule.
Mandatory Visualizations
3.1. Chemical Structure of this compound
The following diagram illustrates the chemical structure of this compound, with key atomic groups labeled for clarity in the NMR analysis.
CAS number and molecular weight of Diphenyl suberate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available scientific information on Diphenyl suberate. Due to the limited specific data on this compound in publicly accessible literature, this document focuses on its fundamental physicochemical properties and places it within the broader context of related chemical syntheses.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This information is crucial for its identification and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 16868-07-8 | [1] |
| Molecular Formula | C₂₀H₂₂O₄ | |
| Molecular Weight | 326.4 g/mol | [1] |
| IUPAC Name | diphenyl octanedioate | [1] |
Synthesis of this compound
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general methodology for the synthesis of phenyl esters from carboxylic acids can be adapted. One such common method is the direct esterification of a carboxylic acid with phenol.[1]
General Experimental Protocol: Base-Catalyzed Esterification
A plausible route for the synthesis of this compound (diphenyl octanedioate) is the reaction of suberic acid with phenol. A general protocol for the base-catalyzed synthesis of phenyl esters from carboxylic acids using diphenyl carbonate is described as follows:
Phenyl esters can be synthesized in moderate to high yields by reacting aliphatic and aromatic carboxylic acids with one equivalent of diphenyl carbonate.[2] This reaction is conducted in the presence of catalytic amounts of tertiary amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), or DMAP (4-Dimethylaminopyridine), under neat conditions at elevated temperatures (above 100 °C).[2]
A Conceptual Workflow for Phenyl Ester Synthesis
Caption: Conceptual workflow for the synthesis of this compound via esterification.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature did not yield specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research has been conducted on a wide array of other diphenyl derivatives, some of which exhibit biological activities such as anticancer, antioxidant, and antimicrobial effects. However, it is crucial to note that these findings are not directly applicable to this compound, and its biological profile remains to be elucidated through future research.
Future Research Directions
Current research is actively exploring analogues of this compound to modulate its properties for specific applications.[1] Investigations into diesters of suberic acid with different alcohols are being conducted to understand the impact of the ester group on thermal properties for potential use as phase change materials.[1] Furthermore, the synthesis of suberic acid derivatives containing other functional groups is being pursued to create new building blocks for various applications.[1] The primary research objectives for this compound itself are to understand how the phenyl groups influence the compound's properties, such as thermal stability, solubility, and reactivity, compared to its aliphatic diester counterparts.[1] This foundational knowledge is essential for identifying potential uses for this compound in areas like organic synthesis and polymer chemistry.[1]
References
Potential Biological Activities of Diphenyl Suberate and its Analogs: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of diphenyl suberate is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related diphenyl compounds, including diphenyl ethers, diphenyl ureas, and diphenyl phosphonates. The information presented herein is intended to infer the potential therapeutic areas where this compound and its derivatives could be of interest for researchers, scientists, and drug development professionals.
Introduction
The diphenyl motif, consisting of two phenyl rings, is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. While this compound itself remains largely unexplored, its structural components—the diphenyl group and the suberate (octanedioate) linker—suggest a potential for various biological interactions. This technical guide summarizes the significant biological activities reported for closely related diphenyl derivatives, providing a foundation for hypothesizing the potential bioactivities of this compound. The primary activities observed for these related compounds fall into three main categories: anticancer, anti-inflammatory, and enzyme inhibition.
Anticancer Activity
Diphenyl derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Tyrosine Kinases
Many diphenyl urea derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are crucial for tumor growth and angiogenesis.
Signaling Pathway:
Caption: RAS-RAF-MEK-ERK and PI3K-Akt-mTOR signaling pathways inhibited by diphenyl urea derivatives.
Cytotoxicity Data
The cytotoxic effects of various diphenyl derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenyl Ether | Dinitrodiphenyl ether (3b) | MCF-7 (Breast) | 1.26 ± 0.84 | [1] |
| Diphenyl Ether | Dinitrodiphenyl ether (3b) | A549 (Lung) | 2.53 ± 1.12 | [1] |
| Diphenyl Ether | Dinitrodiphenyl ether (3b) | MDA-MB-231 (Breast) | 3.17 ± 1.58 | [1] |
| Diphenyl Urea | Compound 5a | H-460 (Lung) | 0.15 | [2] |
| Diphenyl Urea | Compound 5a | HT-29 (Colon) | 0.089 | [2] |
| Diphenyl Urea | Compound 5a | A549 (Lung) | 0.36 | [2] |
| Diphenyl Urea | Compound 5a | MDA-MB-231 (Breast) | 0.75 | [2] |
| Diphenyl Urea | Compound 6g | A-498 (Kidney) | 14.46 | [2] |
| Diphenyl Urea | Compound 6g | NCI-H23 (Lung) | 13.97 | [2] |
| Diphenyl Urea | Compound 6g | MDA-MB-231 (Breast) | 11.35 | [2] |
| Diphenyl Urea | Compound 6g | MCF-7 (Breast) | 11.58 | [2] |
| Diphenyl Urea | Compound 6g | A-549 (Lung) | 15.77 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a general procedure for assessing the cytotoxic activity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for another 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
Certain diphenyl urea derivatives have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Diphenyl urea compounds have been shown to suppress this process.
Signaling Pathway:
Caption: Inhibition of LPS-induced NF-κB activation and subsequent NO production by diphenyl urea derivatives.
Anti-inflammatory Activity Data
The anti-inflammatory potential of diphenyl urea derivatives is often quantified by their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
| Compound Class | Derivative | Cell Line | Assay | Metric | Result | Reference |
| Diphenyl Urea | 1,3-bis(p-hydroxyphenyl)urea | Rat paw edema | In vivo anti-inflammatory | - | Effective at 50, 100, and 200 mg/kg BW | [3] |
| Pyrazolyl Urea | Compound 3c | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | % Inhibition | 80.93% | [4] |
| Pyrazolyl Urea | Compound 3a | LPS-induced TNF-α release in mice | In vivo anti-inflammatory | ID50 (mg/kg) | 19.98 | [4] |
| Pyrazolyl Urea | Compound 3b | LPS-induced TNF-α release in mice | In vivo anti-inflammatory | ID50 (mg/kg) | 11.32 | [4] |
| Pyrazolyl Urea | Compound 3c | LPS-induced TNF-α release in mice | In vivo anti-inflammatory | ID50 (mg/kg) | 9.67 | [4] |
Experimental Protocol: Nitric Oxide Production Inhibition Assay
This protocol describes a common in vitro method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Caption: Workflow for the in vitro nitric oxide production inhibition assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at an appropriate density and allowed to adhere for 24 hours.[1]
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[1]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm.[1]
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Enzyme Inhibition
Diphenyl phosphonates are a class of compounds known for their ability to irreversibly inhibit serine proteases, which are involved in a variety of physiological and pathological processes.
Inhibition of Serine Proteases
Diphenyl phosphonates act as mechanism-based inhibitors of serine proteases, forming a stable covalent bond with the active site serine residue.
Inhibition Mechanism:
Caption: Covalent inhibition of a serine protease by a diphenyl phosphonate derivative.
Enzyme Inhibition Data
The inhibitory potency of diphenyl phosphonates against various serine proteases is typically expressed as the second-order rate constant (k_obs/[I]) or as an IC50 value.
| Compound Class | Derivative | Enzyme | k_obs/[I] (M⁻¹s⁻¹) | IC50 (nM) | Reference |
| Diphenyl Phosphonate | Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme A | 2220 | - | |
| Diphenyl Phosphonate | Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme K | 3 | - | |
| Diphenyl Phosphonate | Cbz-Thr-(4-AmPhGly)P(OPh)2 | Trypsin | 97 | - | |
| Diphenyl Phosphonate | Ph-SO2-Gly-Pro-(4-AmPhGly)P(OPh)2 | Granzyme A | 3650 | - | |
| Diphenyl Phosphonate | 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)2 | Granzyme K | 1830 | - | |
| Tripeptidyl Diphenyl Phosphonate | - | Urokinase Plasminogen Activator (uPA) | - | 5 |
Experimental Protocol: Serine Protease Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of diphenyl phosphonates against a target serine protease using a chromogenic or fluorogenic substrate.
Caption: General workflow for a serine protease inhibition assay.
Detailed Steps:
-
Reagent Preparation: Solutions of the serine protease, the diphenyl phosphonate inhibitor, and a specific chromogenic or fluorogenic substrate are prepared in an appropriate buffer.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period to allow for the covalent modification of the active site.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Kinetic Measurement: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: The initial rates of the reaction are determined from the kinetic curves. The second-order rate constant for inhibition (k_obs/[I]) or the IC50 value is calculated by analyzing the reaction rates at different inhibitor concentrations.
Conclusion and Future Directions
The extensive research on diphenyl ethers, diphenyl ureas, and diphenyl phosphonates reveals a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. These findings provide a strong rationale for the investigation of this compound and its derivatives as potential therapeutic agents. The flexible suberate linker in this compound may offer unique conformational properties that could influence its binding affinity and selectivity for various biological targets.
Future research should focus on the synthesis of this compound and a library of its analogs, followed by a systematic evaluation of their biological activities using the assays detailed in this guide. Such studies will be crucial in determining whether the promising biological profile of the broader diphenyl class of compounds extends to this underexplored derivative.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Review of Early Literature on Diphenyl Suberate: A Technical Guide
Disclaimer: Direct and detailed early 20th-century literature specifically describing the synthesis and properties of Diphenyl Suberate is scarce in readily accessible digital archives. Therefore, this guide has been constructed by examining established chemical principles and experimental protocols of the era for analogous compounds. The experimental details and physical properties presented herein are based on reconstructions from the literature on Fischer-Speier esterification, Schotten-Baumann reactions, and the chemistry of dicarboxylic acids and phenols prevalent in the early 1900s.
Introduction
This compound, the diphenyl ester of octanedioic acid (suberic acid), represents a class of aromatic esters derived from long-chain dicarboxylic acids. While extensive early literature on this specific molecule is not readily apparent, its synthesis and properties can be inferred from the well-documented reactions of its constituent parts: suberic acid and phenol. This technical guide provides a comprehensive overview of the probable synthetic routes, expected chemical and physical properties, and potential (though undocumented) areas of early interest for this compound, based on the chemical knowledge of the early 20th century.
Core Concepts and Synthesis
The formation of this compound involves the esterification of the two carboxylic acid groups of suberic acid with two phenol molecules. In the early 20th century, two primary methods would have been the most plausible routes for its synthesis: a direct acid-catalyzed esterification (Fischer-Speier esterification) and a two-step process involving the conversion of suberic acid to its more reactive diacyl chloride followed by reaction with phenol.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| Suberic Acid | C₈H₁₄O₄ | 174.19 | 142-144 | 230 (at 15 mmHg) | A naturally occurring dicarboxylic acid. |
| Phenol | C₆H₅OH | 94.11 | 40.5 | 181.7 | Also known as carbolic acid; a common disinfectant and chemical precursor. |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | A common reagent for converting carboxylic acids to acyl chlorides. |
| Suberoyl Chloride | C₈H₁₂Cl₂O₂ | 211.08 | N/A | 162-163 (at 15 mmHg) | The diacyl chloride of suberic acid. |
Experimental Protocols
The following are detailed, reconstructed experimental protocols for the synthesis of this compound based on common laboratory practices of the early 20th century.
Method 1: Fischer-Speier Esterification of Suberic Acid with Phenol
This method, first described by Emil Fischer and Arthur Speier in 1895, involves the direct reaction of a carboxylic acid and an alcohol (or phenol) in the presence of a strong acid catalyst.[1] While effective for alcohols, the esterification of phenols by this method is known to be slow and requires forcing conditions.
Experimental Workflow:
Caption: Fischer-Speier Esterification Workflow for this compound.
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, place suberic acid (1 molar equivalent) and phenol (a significant excess, e.g., 5-10 molar equivalents, to serve as both reactant and solvent). A high-boiling inert solvent such as toluene could also be used to facilitate water removal.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10% by weight of the suberic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is continued until no more water is collected, which could take several hours.
-
Work-up: After cooling, the excess phenol and toluene (if used) are removed, potentially by steam distillation or vacuum distillation. The residue is then dissolved in a suitable solvent like diethyl ether and washed with a dilute sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.
-
Purification: The crude this compound is then purified. If solid, recrystallization from a suitable solvent like ethanol would be appropriate. If it is a high-boiling liquid, purification would be attempted by vacuum distillation.
Method 2: Synthesis via Suberoyl Chloride (Schotten-Baumann Conditions)
This two-step approach is generally more efficient for the esterification of phenols.[2][3] It involves first converting the less reactive suberic acid into its highly reactive diacyl chloride, suberoyl chloride. This is then reacted with phenol in the presence of a base to neutralize the HCl byproduct.
Experimental Workflow:
Caption: Synthesis of this compound via Suberoyl Chloride.
Procedure:
Step 1: Preparation of Suberoyl Chloride
-
Reactant Charging: In a flask fitted with a reflux condenser and a gas outlet to vent HCl and SO₂, place suberic acid (1 molar equivalent) and an excess of thionyl chloride (at least 2.2 molar equivalents). A small amount of a catalyst like dimethylformamide might be mentioned in later early literature, though simpler heating was common.
-
Reaction: Gently heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases.
-
Isolation: The excess thionyl chloride is removed by distillation, and the resulting crude suberoyl chloride is purified by vacuum distillation.
Step 2: Esterification of Phenol with Suberoyl Chloride
-
Reactant Preparation: Dissolve phenol (slightly more than 2 molar equivalents) in a dilute aqueous sodium hydroxide solution. Cool the solution in an ice bath.
-
Reaction: Add the prepared suberoyl chloride (1 molar equivalent) dropwise to the cold phenoxide solution with vigorous stirring or shaking. The reaction is typically rapid and exothermic. A solid precipitate of this compound should form.
-
Isolation and Purification: The solid product is collected by filtration, washed thoroughly with cold water to remove any unreacted phenol and salts, and then purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
Table 2: Estimated Properties of this compound and Analogues
| Compound | Formula | Molecular Weight ( g/mol ) | Estimated/Known Melting Point (°C) | Estimated/Known Boiling Point (°C) | Physical State at STP (Estimated) |
| Diphenyl Adipate | C₁₈H₁₈O₄ | 300.34 | ~59-61 | >300 | Solid |
| This compound | C₂₀H₂₂O₄ | 326.39 | ~60-70 | >320 | Solid |
| Diphenyl Sebacate | C₂₂H₂₆O₄ | 354.44 | ~75-77 | >340 | Solid |
Note: The properties for this compound are estimations based on trends observed in homologous series of diphenyl dicarboxylates. The melting and boiling points are expected to increase with the length of the alkyl chain.
Signaling Pathways and Logical Relationships
In the context of early 20th-century literature, the concept of "signaling pathways" as understood in modern pharmacology would not have been applied to a simple organic ester like this compound. However, the logical relationship in its synthesis is clear and can be visualized.
Caption: Logical Relationship of this compound Synthesis.
Conclusion
While specific early 20th-century studies on this compound are not prominent in the accessible literature, its synthesis could have been readily achieved through established methods of the time, primarily via the reaction of suberoyl chloride with phenol. Its physical properties would be expected to be that of a high-boiling, likely solid, aromatic ester, similar to other diphenyl esters of long-chain dicarboxylic acids. Any potential biological activity would likely have been unexplored in a systematic way during that period, though its structural similarity to other esters may have led to its consideration in applications such as plasticizers or lubricants, fields that saw significant development with the rise of polymer chemistry.[4] This guide provides a reconstructed framework for understanding this molecule within the context of early organic chemistry.
References
An In-depth Technical Guide to the Solubility of Diphenyl Suberate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl suberate, a diester of suberic acid and phenol, is a compound of interest in various fields, including polymer chemistry and materials science.[1] A critical parameter for its application and development is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addresses the factors influencing its solubility, and offers a standardized framework for data presentation. Due to a lack of publicly available quantitative solubility data for this compound, this document emphasizes the experimental protocols necessary for its determination.
Introduction: Understanding the Solubility of Esters
Esters, as a functional group, are generally characterized by their solubility in organic solvents and insolubility in polar solvents like water.[2] The solubility of a specific ester, such as this compound, is influenced by several factors including the polarity of the solvent, the molecular structure of the ester, and the temperature of the system. The phenyl groups in this compound are expected to significantly influence its properties compared to aliphatic diesters.[1]
Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. This guide, therefore, serves as a foundational resource for researchers seeking to establish these critical parameters experimentally.
Factors Influencing the Solubility of this compound
The dissolution of this compound in a solvent is a thermodynamic process governed by the principle of "like dissolves like." Several key factors dictate this process:
-
Solute-Solvent Interactions: The intermolecular forces between this compound and the solvent molecules are paramount. For dissolution to occur, these interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
-
Polarity: The polarity of both the solute and the solvent plays a crucial role. Non-polar or moderately polar solvents are generally expected to be more effective at dissolving this compound.
-
Temperature: Solubility is often temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the ester carbonyl groups of this compound.
Below is a logical diagram illustrating these influencing factors.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on established methods for determining the solubility of organic compounds.[3][4]
3.1. Materials and Equipment
-
This compound (high purity)
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure: Equilibrium Solubility Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
The experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation: A Standardized Framework
To facilitate easy comparison and interpretation of solubility data, it is recommended to present the results in a structured tabular format. The following table provides a template for recording experimentally determined solubility values for this compound in various common organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Add other solvents as needed |
Conclusion
References
Determining the Melting Point of Synthesized Diphenyl Suberate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the determination of the melting point for synthesized diphenyl suberate, also known as diphenyl octanedioate. The melting point of a compound is a critical physical property used to establish its identity and purity. This document outlines the theoretical basis, experimental protocol, and data interpretation for this essential analytical procedure.
Physicochemical Properties of this compound
Quantitative data for this compound is crucial for its characterization. Below is a summary of its key calculated physical properties. It is important to note that a definitive experimentally determined melting point is not widely reported in readily available literature, underscoring the necessity of experimental determination upon synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₄ | Benchchem[1] |
| Molecular Weight | 326.39 g/mol | Benchchem[1] |
| Calculated Density | 1.119 g/cm³ | Benchchem[1] |
| Calculated Boiling Point | 467.672 °C at 760 mmHg | Benchchem[1] |
| Calculated Flash Point | 233.146 °C | Benchchem[1] |
| Calculated Refractive Index | 1.541 | Benchchem[1] |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of suberic acid with phenol. A general workflow for this synthesis is depicted below.
References
Mass Spectrometry Analysis of Diphenyl Suberate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl suberate, the diphenyl ester of suberic acid, is a chemical compound with potential applications in various fields, including polymer chemistry and as a starting material for organic synthesis. The characterization of this and similar molecules is crucial for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and visual workflows to aid in experimental design and data interpretation.
Predicted Mass Spectrum and Fragmentation Pattern
Due to the absence of a publicly available experimental mass spectrum for this compound, this section outlines a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic esters.[1][2][3][4] The molecular weight of this compound (C₂₀H₂₂O₄) is 326.39 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 326.
The fragmentation of aromatic esters is typically characterized by several key pathways:
-
Alpha-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can lead to the loss of a phenoxy radical (•OPh) to form a stable acylium ion.
-
Loss of the Phenyl Group: Cleavage of the phenyl group (C₆H₅•) can also occur.
-
McLafferty Rearrangement: While less likely to be the primary fragmentation pathway for this specific structure due to the absence of a gamma-hydrogen on a flexible alkyl chain directly attached to the carbonyl, rearrangements involving the suberate backbone are possible.[2][4]
-
Cleavage of the Suberate Chain: The aliphatic chain can undergo fragmentation, leading to a series of ions separated by 14 amu (CH₂).
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization, with hypothetical relative abundances.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Hypothetical Relative Abundance (%) |
| 326 | [C₂₀H₂₂O₄]⁺˙ | Molecular Ion (M⁺˙) | 15 |
| 233 | [M - •OPh]⁺ | Alpha-cleavage with loss of a phenoxy radical | 80 |
| 149 | [Ph-O-CO-(CH₂)₂]⁺ | Cleavage of the suberate chain | 40 |
| 105 | [Ph-CO]⁺ | Benzoyl cation, from further fragmentation | 60 |
| 94 | [PhOH]⁺˙ | Phenol radical cation, from rearrangement and cleavage | 100 (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation | 50 |
Experimental Protocols
Given that this compound is a relatively non-polar and thermally stable compound, both GC-MS and LC-MS can be employed for its analysis. The choice of method may depend on the sample matrix and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[5][6][7]
1. Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 10 µg/mL.[7]
-
Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
-
Transfer the final solution to a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless for trace analysis, or a split ratio of 50:1 for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Solvent Delay: 3-5 minutes (depending on the solvent front).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the experimental mass spectrum with the predicted fragmentation pattern and any available library spectra.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for complex mixtures or when derivatization is not desirable. Electrospray ionization (ESI) is a common ionization technique for such analyses.[8][9][10]
1. Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.[10]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Transfer the filtrate to an LC autosampler vial.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent).
-
LC Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 50% B.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 0.1 minutes.
-
Re-equilibrate at 50% B for 2 minutes.
-
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Mode: Full scan (m/z 100-500) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis (if specific fragment ions are known and targeted).
3. Data Analysis:
-
Identify the chromatographic peak for this compound.
-
Analyze the corresponding mass spectrum to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) and any in-source fragments.
-
For quantitative analysis using MRM, select precursor-product ion transitions and optimize collision energies. Construct a calibration curve with known standards.
Visualizations
Experimental Workflow for Mass Spectrometry Analysis
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.14 [people.whitman.edu]
- 5. blog.organomation.com [blog.organomation.com]
- 6. Rules for GC-MS samples - Chromatography Forum [chromforum.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unlocking the Potential of Diphenyl Suberate: A Technical Guide for Novel Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl suberate, a diaryl ester of the C8 dicarboxylic acid suberic acid, presents a compelling yet underexplored molecule with significant potential across various scientific domains. Its unique structure, combining the flexibility of an eight-carbon aliphatic chain with the rigidity and aromaticity of two phenyl groups, suggests novel applications in polymer science, materials engineering, and the life sciences. This technical guide provides a comprehensive overview of the synthesis, potential applications, and inferred properties of this compound, drawing upon data from analogous compounds to illuminate its research possibilities. Detailed experimental protocols for its synthesis and proposed characterization are presented, alongside conceptual signaling pathways and workflows to guide future investigations. This document aims to serve as a foundational resource for researchers seeking to explore the untapped potential of this versatile molecule.
Introduction
The quest for novel molecules with tailored properties is a driving force in scientific innovation. This compound (C₂₀H₂₂O₄) emerges as a promising candidate for in-depth research due to its hybrid aliphatic-aromatic architecture. While suberic acid and its aliphatic esters have found utility as plasticizers, in the synthesis of polyamides and polyesters, and as crosslinking agents, the introduction of phenyl groups is anticipated to significantly modify the material's properties, including thermal stability, mechanical strength, and biocompatibility. This guide synthesizes the current, albeit limited, knowledge on this compound and provides a predictive framework for its application in advanced materials and biomedical research.
Synthesis and Characterization of this compound
While specific literature on the synthesis of this compound is scarce, established esterification methods for dicarboxylic acids and phenols can be readily adapted.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the acid-catalyzed esterification of suberic acid with phenol.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine suberic acid (1 molar equivalent) and phenol (2.2 molar equivalents).
-
Solvent and Catalyst: Add toluene as an azeotropic solvent and a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.02 molar equivalents).
-
Reaction Conditions: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (suberic acid) is consumed.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the phenyl protons and the aliphatic protons of the suberate backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons. |
| FT-IR | A strong characteristic absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (326.39 g/mol ). |
| Melting Point | A sharp melting point for the purified solid compound. |
Potential Research Applications
Based on the known applications of suberic acid derivatives and other aromatic esters, several novel research avenues for this compound can be proposed.
Polymer Science and Engineering
The incorporation of the rigid phenyl groups in this compound is expected to enhance the thermal and mechanical properties of polymers.
-
Biodegradable Polyesters: this compound can be explored as a monomer in the synthesis of novel biodegradable polyesters. The aromatic rings could modulate the degradation rate and mechanical strength of the resulting polymer, making it suitable for applications in packaging and biomedical devices.[1][2][3]
-
High-Performance Plasticizers: As an alternative to traditional phthalate plasticizers, this compound could offer improved thermal stability and reduced migration in PVC and other polymer formulations.[4]
Table 1: Inferred Impact of this compound on Polymer Properties (Compared to Aliphatic Suberates)
| Property | Expected Effect of this compound | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid phenyl groups restrict chain mobility. |
| Tensile Strength | Increase | Aromatic rings can lead to stronger intermolecular interactions (π-π stacking). |
| Thermal Stability | Increase | Aromatic structures generally exhibit higher decomposition temperatures. |
| Biodegradability | Decrease | The aromatic ester linkage is typically more resistant to enzymatic hydrolysis than aliphatic esters.[1][3] |
Drug Delivery Systems
The amphiphilic nature of this compound could be leveraged in the design of novel drug delivery vehicles.
-
Nanoparticle Formulation: The hydrophobic core, comprising the aliphatic chain and phenyl groups, could encapsulate lipophilic drugs, while the overall structure could be functionalized to form self-assembling nanoparticles for targeted drug delivery. The biocompatibility of such systems would be a critical area of investigation.[5][6][7][8]
Cosmetics and Personal Care
Aromatic esters are often used in cosmetics for their emollient and film-forming properties.
-
Emollients and Conditioning Agents: this compound could serve as a novel emollient in skin and hair care formulations, providing a smooth, non-greasy feel and enhancing product texture.[9][10][11][12]
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed Synthesis Workflow for this compound.
Inferred Biodegradation Pathway
Caption: Inferred Enzymatic Biodegradation Pathway.
Conceptual Cellular Interaction Pathway
Caption: Conceptual Model of Cellular Interaction.
Inferred Toxicological Profile
Direct toxicological data for this compound is not currently available. However, by examining related compounds, a preliminary assessment can be inferred. Phenol is a known toxicant, and its release upon hydrolysis would be a primary concern. The cytotoxicity of various diphenyl compounds has been investigated, showing a range of effects depending on the specific structure.[13][14][15] Therefore, comprehensive in vitro cytotoxicity studies using relevant cell lines (e.g., fibroblasts, hepatocytes, and renal cells) are essential to determine the safety profile of this compound before considering any in vivo applications.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cell lines (e.g., HaCaT for skin, HepG2 for liver) in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound (solubilized in a suitable vehicle like DMSO, with a vehicle control) for 24, 48, and 72 hours.
-
MTT Incubation: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Future Directions and Conclusion
This compound stands as a molecule with considerable, yet largely unexplored, potential. This technical guide has outlined a roadmap for its synthesis, characterization, and investigation across multiple research fields. The key to unlocking its utility lies in a systematic exploration of its properties, guided by the inferred information from analogous compounds.
Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, scalable synthesis protocol for this compound.
-
Polymerization Studies: Systematically incorporating this compound into different polymer backbones and thoroughly characterizing the thermal and mechanical properties of the resulting materials.
-
Biodegradation and Biocompatibility: Conducting comprehensive studies to assess the enzymatic and environmental degradation of this compound-containing polymers, alongside in-depth biocompatibility and cytotoxicity evaluations.
-
Drug Delivery Efficacy: Investigating the encapsulation and release kinetics of various therapeutic agents from this compound-based nanoformulations.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound and its degradation products in relevant biological systems.
References
- 1. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of aromatic substituents on thermoresponsive functional polycaprolactone micellar carriers for doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. cir-safety.org [cir-safety.org]
- 10. sincereskincare.com [sincereskincare.com]
- 11. specialchem.com [specialchem.com]
- 12. DIPHENYL DIMETHICONE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 13. Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells [mdpi.com]
- 14. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stability of Diphenyl Suberate Under Different Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of diphenyl suberate under various storage conditions. Due to the limited publicly available stability data for this compound, this document synthesizes information from structurally similar compounds, namely aromatic diesters, to present a predictive analysis of its stability profile. The guide outlines potential degradation pathways, detailed experimental protocols for stability testing, and presents hypothetical quantitative data in a structured format to facilitate understanding and application in a research and development setting. The methodologies and data herein are intended to serve as a robust framework for designing and executing stability studies for this compound and related molecules.
Introduction to this compound Stability
This compound is a diester of suberic acid and phenol. The stability of this molecule is of critical importance in its application, particularly in pharmaceutical and materials science, as degradation can lead to loss of efficacy, alteration of physical properties, and the formation of potentially harmful impurities. The primary degradation pathways for esters like this compound are hydrolysis, thermal decomposition, and photodegradation. Understanding the kinetics of these degradation processes under various environmental conditions is essential for determining appropriate storage, handling, and formulation strategies.
Predicted Degradation Pathways
The chemical structure of this compound, featuring two ester linkages and two phenyl groups, suggests several potential degradation pathways under stress conditions.
Hydrolytic Degradation
Hydrolysis is anticipated to be a principal degradation route for this compound. This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bonds.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group, followed by nucleophilic attack by water.
-
Base-Catalyzed (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.
The primary degradation products of complete hydrolysis would be suberic acid and phenol . Partial hydrolysis would yield monophenyl suberate .
Thermal Degradation
At elevated temperatures, this compound is expected to undergo thermal decomposition. For aromatic esters, this can involve the cleavage of the ester linkages, potentially leading to the formation of suberic anhydride, phenol, and decarboxylation products.
Photodegradation
Exposure to light, particularly in the UV spectrum, can induce photodegradation. Aromatic esters can undergo photo-Fries rearrangement or cleavage of the ester bond, leading to the formation of radical species and subsequent secondary degradation products.
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical quantitative data for the stability of this compound under various stress conditions. This data is extrapolated from studies on structurally similar aromatic diesters and is intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical Hydrolytic Degradation of this compound
| pH | Temperature (°C) | Apparent Pseudo-First-Order Rate Constant (k, h⁻¹) | Half-Life (t½, h) |
| 1.2 (0.1 N HCl) | 50 | 0.015 | 46.2 |
| 70 | 0.045 | 15.4 | |
| 7.0 (Neutral) | 50 | 0.001 | 693.1 |
| 70 | 0.003 | 231.0 | |
| 10.0 (0.01 N NaOH) | 50 | 0.080 | 8.7 |
| 70 | 0.250 | 2.8 |
Table 2: Hypothetical Thermal Degradation of this compound (Solid State)
| Temperature (°C) | Degradation after 24h (%) | Primary Degradants Identified |
| 60 | < 0.1 | Not Detected |
| 80 | 1.5 | Suberic Acid, Phenol |
| 100 | 5.2 | Suberic Acid, Phenol, traces of Suberic Anhydride |
Table 3: Hypothetical Photostability of this compound (in Methanol Solution)
| Light Source & Intensity | Exposure Duration (h) | Degradation (%) | Primary Degradants Identified |
| ICH Option 1: 1.2 million lux hours and 200 W·h/m² UV-A | 24 | 8.5 | Phenol, Suberic Acid, potential photo-Fries rearrangement products |
| Dark Control | 24 | < 0.1 | Not Detected |
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound.
Stability-Indicating HPLC-UV Method
This method is designed to separate and quantify this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of this compound in acetonitrile to a final concentration of 1 mg/mL. For analysis, dilute with the mobile phase (50:50 A:B) to a concentration of 0.1 mg/mL.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify likely degradation products.[1]
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and dilute with 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 40 °C for 8 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in acetonitrile and dilute with 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a glass vial.
-
Expose to 80 °C in a calibrated oven for 48 hours.
-
At various time points, dissolve a known weight of the solid in acetonitrile for HPLC analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Expose the solution to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples at appropriate time intervals by HPLC.
-
Visualization of Pathways and Workflows
Experimental Workflow for Stability Testing
References
An In-depth Technical Guide to Diphenyl Suberate: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl suberate is a chemical compound that belongs to the family of dicarboxylic acid esters. It is specifically the diphenyl ester of suberic acid (octanedioic acid). While its direct analogues and related diphenyl compounds have been the subject of various studies, this compound itself remains a relatively unexplored molecule. This guide aims to consolidate the available theoretical and experimental information on this compound, highlighting areas where data is present and, just as importantly, where it is lacking, to guide future research endeavors.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the direct esterification of suberic acid with phenol.[1] This reaction typically involves a catalyst and conditions that favor the formation of the ester bond.
Experimental Protocol: Synthesis of this compound
A plausible method for the synthesis of this compound can be adapted from general esterification procedures and information on the synthesis of similar diaryl suberates.[2]
-
Materials:
-
Suberic acid
-
Phenol
-
A suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP))
-
An appropriate solvent (e.g., toluene, dichloromethane (DCM))
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
-
-
Procedure (Acid-Catalyzed Esterification):
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve suberic acid and a molar excess of phenol (at least 2 equivalents) in toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
-
Procedure (DCC/DMAP Coupling):
-
Dissolve suberic acid and 2 equivalents of phenol in a suitable solvent like dichloromethane (DCM).
-
Add a catalytic amount of DMAP.
-
Cool the solution in an ice bath and add a solution of DCC (2.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Theoretical vs. Experimental Properties
A significant gap exists in the literature regarding the experimentally determined properties of this compound. Consequently, much of the available data is theoretical or predicted based on its chemical structure. Researchers are actively investigating its properties to understand the influence of the phenyl groups compared to aliphatic diesters.[1]
Table 1: Physicochemical Properties of this compound
| Property | Theoretical/Predicted Value | Experimental Value | Reference |
| Molecular Formula | C₂₀H₂₂O₄ | - | - |
| Molecular Weight | 326.39 g/mol | - | - |
| Appearance | - | - | - |
| Melting Point | Predicted to be a solid at room temperature | - | - |
| Boiling Point | - | - | - |
| Solubility | Predicted to be soluble in organic solvents, insoluble in water | - | [1] |
| CAS Number | 16868-07-8 | - | [1] |
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, MS) for this compound was found in the reviewed literature. However, theoretical predictions and comparisons with similar molecules can provide an expected spectral profile.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (phenyl groups): ~7.0-7.4 ppm (multiplet)- Methylene protons adjacent to carbonyl (α-CH₂): ~2.4-2.6 ppm (triplet)- Methylene protons (β, γ-CH₂): ~1.4-1.8 ppm (multiplets) |
| ¹³C NMR | - Carbonyl carbon (C=O): ~170-175 ppm- Aromatic carbons: ~120-155 ppm- Methylene carbons (α, β, γ): ~25-35 ppm |
| IR Spectroscopy | - Carbonyl stretch (C=O): ~1730-1750 cm⁻¹- C-O stretch (ester): ~1100-1300 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aromatic C=C stretch: ~1450-1600 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 326.15 |
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or any associated signaling pathways of this compound. The influence of the phenyl groups on its potential bioactivity is an area ripe for investigation.[1] Analogues of this compound are being explored for various applications, which may suggest potential avenues of research for this compound as well.[1]
The following diagram represents a hypothetical logical workflow for investigating the biological activity of a novel compound like this compound.
Caption: A logical workflow for the biological evaluation of a new chemical entity.
This compound is a molecule with a significant lack of characterization in scientific literature. While its synthesis is straightforward based on established organic chemistry principles, its experimental physicochemical properties, spectroscopic data, and biological activities remain largely unreported. The information presented in this guide is based on the limited available data and theoretical predictions.
Future research should focus on:
-
The definitive synthesis and purification of this compound, accompanied by thorough spectroscopic characterization (NMR, IR, MS, and crystal structure analysis).
-
Experimental determination of its key physicochemical properties, such as melting point, boiling point, and solubility in various solvents.
-
Screening for biological activity in various assays to identify any potential therapeutic applications. Should any activity be observed, further studies into the mechanism of action and identification of signaling pathways would be warranted.
This guide serves as a foundational document for researchers interested in exploring the properties and potential applications of this compound, highlighting the current knowledge gaps and suggesting a path forward for future investigations.
References
understanding the reactivity of Diphenyl suberate's functional groups
An In-depth Technical Guide to the Reactivity of Diphenyl Suberate's Functional Groups
Introduction
This compound, the diester of suberic acid and phenol, is a molecule of significant interest in polymer chemistry and as a bifunctional linker in drug delivery systems. Its chemical behavior is dictated by the reactivity of its two primary functional groups: the ester linkages and the terminal phenyl rings . A thorough understanding of how these groups react is critical for researchers and scientists aiming to modify the molecule, incorporate it into larger structures, or predict its stability and degradation pathways. This guide provides a detailed examination of the reactivity of these functional groups, supported by mechanistic diagrams, quantitative data from analogous systems, and generalized experimental protocols.
Reactivity of the Ester Functional Groups
The core reactivity of the this compound backbone lies in its two ester groups. The carbonyl carbon of an ester is electrophilic and is susceptible to nucleophilic acyl substitution. This class of reactions involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group. In the case of this compound, the phenoxide ion is the leaving group.
Hydrolysis
Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol (or phenol). This reaction can be catalyzed by either acid or base.
1.1.1 Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the phenoxide leaving group. The reaction follows second-order kinetics—first-order in both the ester and the hydroxide ion.[1]
1.1.2 Acid-Catalyzed Hydrolysis
In an acidic medium, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl. This mechanism is an equilibrium process and must be driven to completion by using a large excess of water.
1.1.3 Quantitative Data and Experimental Protocol
| Ester | Conditions | Rate Constant (k) | Reference Compound |
| Phenyl Acetate | Base-catalyzed (pH ~6.5) | pH-dependent | Yes[2] |
| 4-Nitrophenyl Phenyl Sulfate | Alkaline | k₂ (OH⁻) dependent | Yes[3] |
| Di-4-methyl Phenyl Phosphate | Micellar (cationic) | Pseudo-first order | Yes[4] |
| Butyl Benzyl Phthalate (BBzP) | Alkaline (pH 12.4) | 5.95 x 10⁻² M⁻¹s⁻¹ | Yes[1] |
Generalized Experimental Protocol for Kinetic Analysis of Base-Catalyzed Hydrolysis:
-
Solution Preparation : Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., dioxane, acetonitrile) to ensure solubility. Prepare a series of aqueous buffer solutions of known pH (e.g., borate buffers for pH 8-10).[5]
-
Reaction Initiation : Equilibrate the buffer solution to the desired temperature (e.g., 40°C) in a thermostated cuvette within a UV-Vis spectrophotometer. Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette. The final concentration of the organic solvent should be kept low (<5%) to minimize its effect on the reaction.
-
Data Acquisition : Monitor the reaction by observing the increase in absorbance corresponding to the formation of the phenoxide ion at a predetermined wavelength (λ_max). Record absorbance values at regular time intervals.
-
Data Analysis : As the hydroxide concentration is in large excess, the reaction follows pseudo-first-order kinetics.[1] The observed rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion. The slope of this line is -k_obs.
-
Second-Order Rate Constant : The second-order rate constant (k_OH) is calculated by dividing k_obs by the concentration of the hydroxide ion.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this typically involves reacting it with an alcohol (R'-OH) to produce a new suberate diester and phenol. This reaction is crucial for synthesizing new polymers and materials.[6][7][8] It is an equilibrium-controlled process that can be catalyzed by acids or bases. To achieve high yields, the equilibrium is often shifted by using a large excess of the reactant alcohol or by removing the phenol byproduct.[9]
| Reactants | Catalyst | Conditions | Yield | Reference Reaction |
| Pyridin-2-yl benzoate + Phenol | K₂CO₃ (10 mol%) | 1,4-dioxane, 60°C, 48h | >99% | Yes[10] |
| Diphenyl Carbonate + 1,4-Butanediol | Zn(acac)₂ | 160-220°C, vacuum | High Conversion | Yes[8] |
| Vegetable Oil + Ethanol | KOH | 60°C, 60 min | ~90% (estimated) | Yes[9] |
| Mahua Oil + Butanol | H₂SO₄ (6% Vol) | 5 hours | ~95% | Yes[11] |
Generalized Experimental Protocol for Transesterification:
-
Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine this compound, a large molar excess of the desired alcohol (e.g., a 6:1 molar ratio of alcohol to ester functional groups), and a catalytic amount of a base (e.g., KOH, 0.9% by weight of the ester).[12]
-
Reaction : Heat the mixture to a temperature sufficient to promote the reaction without boiling off the reactant alcohol excessively (e.g., 60-65°C for ethanol or methanol).[9] The reaction is often carried out under an inert atmosphere (N₂) to prevent side reactions.
-
Monitoring and Workup : Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material and the formation of phenol and the new ester.
-
Purification : After the reaction is complete (typically several hours), cool the mixture. If a basic catalyst was used, neutralize it with a weak acid. The excess alcohol can be removed by rotary evaporation. The resulting mixture can be washed with water or brine to remove the catalyst and glycerol (if applicable). The desired ester product is then purified, typically by column chromatography or distillation.
Reactivity of the Phenyl Groups
The two phenyl rings in this compound are aromatic and can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring.[13]
Substituent Effects
The ester group attached to the phenyl ring (-O-CO-R) influences both the rate of reaction and the regioselectivity (the position of substitution).
-
Reactivity : The ester group is a deactivating group . The carbonyl group is strongly electron-withdrawing, which pulls electron density away from the phenyl ring through resonance. This makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.
-
Directing Effect : The ester group is an ortho, para-director . The oxygen atom directly attached to the ring has lone pairs of electrons that can be donated into the ring through resonance. This donation stabilizes the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. This stabilization outweighs the deactivating inductive effect at these positions, making them the preferred sites of attack.[14][15][16]
Nitration
Nitration is a classic example of EAS, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For this compound, this reaction is expected to yield a mixture of ortho- and para-nitrated products on each ring. Due to steric hindrance from the bulky ester group, the para-substituted product is often favored.[15]
| Substrate | % Ortho Product | % Para Product | Ortho/Para Ratio | Conditions |
| Toluene | 63% | 34% | ~1.85 | Nitration[15] |
| Anisole (Methoxybenzene) | ~30-40% | ~60-70% | ~0.5 | Nitration[16] |
| Chlorobenzene | 30% | 70% | ~0.43 | Nitration[17] |
| Phenyl Acetate | - | - | Ortho/Para mixture | Nitration leads to multiple products[17] |
Generalized Experimental Protocol for Aromatic Nitration:
-
Preparation : In a flask submerged in an ice-water bath (0-5°C), slowly add concentrated sulfuric acid to this compound dissolved in a suitable solvent (e.g., dichloromethane).
-
Nitrating Mixture : Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask kept in an ice bath.
-
Reaction : Add the cold nitrating mixture dropwise to the solution of this compound while maintaining the temperature below 10°C. Stir vigorously.
-
Monitoring and Quenching : After the addition is complete, allow the reaction to stir for a specified time (e.g., 30-60 minutes). Monitor the reaction by TLC. Once complete, quench the reaction by pouring it slowly over crushed ice.
-
Workup and Purification : Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to remove residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, can be purified and separated by column chromatography.[18]
Conclusion
This compound possesses two distinct reactive centers that allow for a wide range of chemical transformations. The ester groups are susceptible to nucleophilic acyl substitution, enabling reactions like hydrolysis and transesterification, which are fundamental for polymer synthesis and controlled degradation. The phenyl rings , while deactivated by the ester functionality, can undergo electrophilic aromatic substitution at the ortho and para positions, allowing for the introduction of new functional groups to tailor the molecule's electronic or physical properties. This dual reactivity makes this compound a versatile building block for scientists in materials science and drug development, enabling the precise design of molecules with desired characteristics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pangea.stanford.edu [pangea.stanford.edu]
- 3. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. google.com [google.com]
- 10. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04984J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. stmarys-ca.edu [stmarys-ca.edu]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Diphenyl Suberate as a Plasticizer in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl suberate, an aromatic diester of suberic acid, presents itself as a noteworthy plasticizer for a range of polymeric materials. Plasticizers are essential additives that enhance the flexibility, processability, and overall durability of materials by reducing their brittleness. The incorporation of this compound into a polymer matrix can significantly lower the glass transition temperature (Tg), thereby transitioning the material from a rigid to a more pliable state. These application notes provide a comprehensive overview of the utilization of this compound as a plasticizer, with detailed protocols for its synthesis, incorporation into polymers, and the evaluation of its performance. While direct quantitative data for this compound is limited in publicly available literature, the following sections leverage data from analogous aliphatic dicarboxylate esters, such as di(2-ethylhexyl) suberate (D2EHSu), to provide a predictive performance profile and robust experimental frameworks.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H22O4 |
| Molecular Weight | 326.39 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, chloroform) |
Applications in Polymer Systems
This compound is a potential plasticizer for various polymers, including:
-
Poly(vinyl chloride) (PVC): As a potential replacement for traditional phthalate plasticizers, offering good compatibility and thermal stability.
-
Poly(lactic acid) (PLA): To enhance the flexibility of this biodegradable polymer, making it suitable for a wider range of applications, such as flexible packaging and biomedical devices.[1]
-
Nitrocellulose: In lacquers and coatings, to improve film formation, flexibility, and durability.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via esterification of suberic acid with phenol.
Materials:
-
Suberic acid
-
Phenol
-
Sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine suberic acid (1 molar equivalent) and phenol (2.2 molar equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of suberic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and water to neutralize the acid catalyst and remove unreacted phenol.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
Characterization: The structure of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Preparation of Plasticized Polymer Films (Solvent Casting)
Objective: To prepare polymer films plasticized with this compound for subsequent characterization.
Materials:
-
Polymer (e.g., PVC, PLA)
-
This compound
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass petri dishes
-
Drying oven
Procedure:
-
Prepare a stock solution of the polymer in THF (e.g., 10% w/v).
-
Prepare a stock solution of this compound in THF.
-
In a series of beakers, mix the polymer solution with varying amounts of the this compound solution to achieve desired plasticizer concentrations (e.g., 10, 20, 30, 40 phr - parts per hundred parts of resin). A control sample with no plasticizer should also be prepared.
-
Thoroughly mix the solutions to ensure homogeneity.
-
Pour the solutions into clean, level glass petri dishes.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Transfer the petri dishes to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved to ensure complete removal of the solvent.
-
Carefully peel the resulting films from the petri dishes for characterization.
Protocol 3: Evaluation of Plasticizer Performance
A. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer films.
-
Procedure: Heat a small sample (5-10 mg) of the film in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The Tg is observed as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized films.
-
Procedure: Heat a sample (10-15 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to approximately 600°C at a heating rate of 10°C/min. The onset of weight loss indicates the beginning of thermal degradation.
-
B. Mechanical Testing
-
Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized films according to ASTM D882.
-
Procedure: Cut dumbbell-shaped specimens from the films. Use a universal testing machine to apply a tensile load at a constant crosshead speed until the specimen fails.
-
C. Migration Stability Test
-
Solvent Extraction Method: To determine the resistance of the plasticizer to migrate out of the polymer matrix.
-
Procedure:
-
Cut a known weight and dimension of the plasticized film.
-
Immerse the film in a specific solvent (e.g., hexane for non-polar migration, ethanol/water for polar migration) at a controlled temperature for a defined period (e.g., 24 hours at 50°C).
-
After immersion, remove the film, dry it to a constant weight, and reweigh it.
-
The weight loss of the film corresponds to the amount of migrated plasticizer.
-
-
Predicted Performance Data (Based on Analogy with Dicarboxylate Esters)
The following tables present expected trends and comparative data for polymers plasticized with this compound, drawing parallels from studies on di(2-ethylhexyl) suberate (D2EHSu) in PVC.[3] The actual performance of this compound may vary due to the influence of the aromatic phenyl groups.
Table 1: Predicted Thermal Properties of this compound Plasticized PVC
| Plasticizer Content (phr) | Predicted Glass Transition Temp. (Tg) (°C) | Predicted Onset Degradation Temp. (°C) |
| 0 (Neat PVC) | ~85 | ~250 |
| 20 | ~60-70 | ~270 |
| 40 | ~40-50 | ~280 |
| 60 | ~20-30 | ~285 |
Table 2: Predicted Mechanical Properties of this compound Plasticized PVC
| Plasticizer Content (phr) | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) | Predicted Young's Modulus (MPa) |
| 0 (Neat PVC) | ~50 | <10 | ~2500 |
| 20 | ~35-40 | ~150-200 | ~1000-1500 |
| 40 | ~20-25 | ~250-300 | ~500-800 |
| 60 | ~15-20 | ~350-400 | ~200-400 |
Table 3: Predicted Migration Loss of this compound from PVC Films
| Solvent | Predicted Migration Loss (%) |
| n-Hexane | 5-10 |
| 50% Ethanol | 1-3 |
| Distilled Water | <0.5 |
Visualizations
Caption: Experimental workflow for synthesizing and evaluating this compound as a plasticizer.
Caption: How this compound increases polymer chain mobility.
References
Application Notes and Protocols for the Synthesis of Diphenyl Suberate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of diphenyl suberate and its derivatives. These compounds are of interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The following sections detail the synthetic methodology, quantitative data for a representative compound, and an example of a potential biological application with an associated signaling pathway.
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₂O₄ |
| Molecular Weight | 326.39 g/mol |
| Physical Appearance | White to off-white solid |
| Melting Point | 67-69 °C |
| Yield | ~85-95% |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.40 (m, 4H, Ar-H), 7.18-7.24 (m, 4H, Ar-H), 7.03-7.08 (m, 2H, Ar-H), 2.58 (t, J=7.5 Hz, 4H, 2x -COCH₂-), 1.80-1.88 (m, 4H, 2x -COCH₂CH₂-), 1.50-1.58 (m, 4H, 2x -COCH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | δ 172.5, 150.8, 129.4, 125.6, 121.7, 34.5, 28.9, 24.8 |
| FT-IR (KBr, cm⁻¹) | 3070 (Ar C-H str.), 2935, 2860 (Alkyl C-H str.), 1755 (C=O str., ester), 1590, 1490 (Ar C=C str.), 1190, 1160 (C-O str.) |
| Mass Spec (EI, m/z) | [M]⁺ 326 |
Experimental Protocols
Synthesis of this compound from Suberoyl Chloride and Phenol
This protocol describes a general method for the synthesis of this compound via the acylation of phenol with suberoyl chloride.
Materials:
-
Phenol (2.0 eq)
-
Suberoyl chloride (1.0 eq)
-
Pyridine (or Triethylamine) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of phenol (2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.2 equivalents) as a base and acid scavenger. Cool the mixture to 0 °C in an ice bath.
-
Addition of Suberoyl Chloride: Slowly add a solution of suberoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred phenol solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition by this compound Derivatives
While the specific biological targets of this compound are not extensively documented, derivatives of similar diaryl compounds have shown inhibitory activity against enzymes such as cyclooxygenase (COX). The following diagram illustrates a simplified signaling pathway that could be targeted by a hypothetical bioactive this compound derivative.
Application Notes and Protocols for Linker Technology in Antibody-Drug Conjugates
Topic: Diphenyl Suberate as a Linker in Antibody-Drug Conjugates
Note on this compound: Extensive literature searches did not yield specific public data on the use of "this compound" as a linker in antibody-drug conjugates (ADCs). Therefore, these application notes and protocols will focus on the principles and methodologies for a common and representative class of aromatic-based linkers used in ADCs, providing a framework applicable to the investigation of novel linkers such as this compound.
Introduction to Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody and the payload, influencing the ADC's stability, pharmacokinetics, and mechanism of action. An ideal linker is stable in systemic circulation to prevent premature drug release and is efficiently cleaved to release the cytotoxic payload upon internalization into the target cancer cell.
Linkers are broadly categorized as either cleavable or non-cleavable .[1]
-
Cleavable linkers are designed to be cleaved by specific enzymes (e.g., cathepsins), reducing agents (e.g., glutathione), or the acidic environment found within cellular compartments like lysosomes.[1][2] This allows for the release of the payload in its active form.
-
Non-cleavable linkers remain attached to the payload after antibody degradation in the lysosome.[1] The resulting payload-linker-amino acid complex must be active to exert a cytotoxic effect.
The choice of linker chemistry is a crucial aspect of ADC design, impacting the therapeutic index of the conjugate.[2][3]
Application Notes
Linker Selection and Design Considerations
The selection of a suitable linker is paramount for the successful development of an ADC. Key considerations include:
-
Stability: The linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[4]
-
Cleavage Mechanism: For cleavable linkers, the release mechanism should be specific to the target cell's internal environment to ensure selective payload delivery.[2]
-
Hydrophilicity/Hydrophobicity: The physicochemical properties of the linker can influence the overall solubility and aggregation propensity of the ADC. Hydrophilic linkers can help to offset the hydrophobicity of many cytotoxic payloads.[4]
-
Drug-to-Antibody Ratio (DAR): The linker chemistry and conjugation method can affect the number of payload molecules attached to each antibody (DAR), which in turn influences the ADC's potency and pharmacokinetic profile.
Aromatic-Based Linkers in ADCs
Aromatic structures are frequently incorporated into linker designs to provide rigidity and influence the electronic properties of the linker, which can be important for self-immolative cleavage mechanisms. While specific data on this compound is unavailable, other aromatic-containing linkers, such as those based on p-aminobenzyl alcohol (PAB), are widely used. These linkers often serve as self-immolative spacers in conjunction with a cleavable trigger.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using a representative cleavable linker. These can be adapted for the investigation of novel linkers.
Protocol 1: Synthesis of a Linker-Payload Construct
This protocol outlines the general steps for synthesizing a linker-payload construct ready for conjugation to an antibody. This example uses a peptide-based cleavable linker.
Materials:
-
Fmoc-protected amino acids (e.g., Valine, Citrulline)
-
p-aminobenzyl alcohol (PAB)
-
Cytotoxic payload with a reactive handle (e.g., an amine)
-
Maleimide-containing spacer
-
Standard peptide synthesis reagents (coupling agents, deprotection solutions)
-
Solvents (DMF, DCM, etc.)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Synthesis: Synthesize the dipeptide (e.g., Val-Cit) on a solid-phase support using standard Fmoc chemistry.
-
Spacer Attachment: Couple the PAB spacer to the N-terminus of the dipeptide.
-
Maleimide Functionalization: Attach the maleimide-containing spacer to the PAB hydroxyl group.
-
Payload Coupling: Couple the cytotoxic payload to the PAB amine.
-
Cleavage and Deprotection: Cleave the linker-payload construct from the solid support and remove protecting groups.
-
Purification: Purify the final linker-payload construct using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the construct using LC-MS and NMR.
Protocol 2: Antibody-Drug Conjugation (Cysteine-Based)
This protocol describes the conjugation of a linker-payload to an antibody via engineered or native cysteine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Linker-payload construct with a maleimide group
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody with a controlled concentration of TCEP to expose free thiol groups. The stoichiometry of the reducing agent can be adjusted to control the resulting DAR.
-
Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody solution. The maleimide group will react with the free thiol groups to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups with a quenching agent like N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 3: Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated payloads. The resulting chromatogram shows peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4). The weighted average DAR can be calculated from the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the DAR distribution and confirmation of the conjugation sites.
3.3.2. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation
Quantitative data from ADC characterization should be presented in a clear and organized manner.
Table 1: Representative Characterization Data for a Hypothetical ADC
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC-UV |
| Monomer Purity | >98% | SEC-UV |
| Aggregation | <2% | SEC-UV |
| In Vitro IC50 (Antigen-Positive Cells) | 0.5 nM | Cell-Based Assay |
| In Vitro IC50 (Antigen-Negative Cells) | >1000 nM | Cell-Based Assay |
| Plasma Stability (7 days) | >95% conjugate remaining | LC-MS |
Visualizations
dot
References
Application Notes and Protocols for the Laboratory Synthesis of Diphenyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of diphenyl suberate, a diester of potential interest in polymer chemistry and as a plasticizer or intermediate in organic synthesis. Two primary methods are presented: a direct one-step Fischer esterification and a two-step method involving the synthesis of an acyl chloride intermediate.
Method 1: Direct Fischer Esterification of Suberic Acid with Phenol
This method involves the direct reaction of suberic acid with phenol in the presence of an acid catalyst. It is a straightforward approach, though it may require elevated temperatures and efficient water removal to drive the reaction to completion.
Experimental Protocol
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe, add suberic acid (1 equivalent), phenol (2.5-3 equivalents), and a suitable solvent such as toluene (approximately 2-3 mL per gram of suberic acid).
-
While stirring, add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents) or a solid acid catalyst like H+-zeolite β.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene).
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Continue refluxing until the starting material (suberic acid) is consumed, which may take several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted suberic acid and the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Quantitative Data (Representative)
| Parameter | Value | Reference/Comment |
| Molar Ratio (Suberic Acid:Phenol) | 1 : 2.5 | An excess of phenol is used to drive the equilibrium. |
| Catalyst Loading (p-TsOH) | 10 mol% | A typical catalytic amount for Fischer esterification. |
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Reaction Temperature | 110-120 °C | Reflux temperature of toluene. |
| Reaction Time | 6-24 hours | Varies based on catalyst and efficiency of water removal. |
| Yield | 70-90% | Expected yield based on similar diester syntheses. |
Experimental Workflow: Fischer Esterification
Caption: Workflow for the direct synthesis of this compound via Fischer esterification.
Method 2: Two-Step Synthesis via Suberoyl Chloride
This method involves the initial conversion of suberic acid to its more reactive diacyl chloride, suberoyl chloride, which is then reacted with phenol. This approach is often faster and can result in higher yields, particularly for less reactive phenols.
Experimental Protocol
Step 1: Synthesis of Suberoyl Chloride
-
Reaction Setup:
-
In a fume hood, place suberic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl).
-
Add thionyl chloride (SOCl₂) (2.5-3 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
-
Reaction Execution:
-
Gently heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours, or until the evolution of HCl gas ceases.
-
-
Isolation of Suberoyl Chloride:
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude suberoyl chloride is typically used directly in the next step without further purification.
-
Step 2: Synthesis of this compound from Suberoyl Chloride
-
Reaction Setup:
-
In a separate flask, dissolve phenol (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or toluene, and add a base like pyridine or triethylamine (2.2 equivalents) to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
-
Reaction Execution:
-
Slowly add the crude suberoyl chloride (1 equivalent) dropwise to the cooled phenol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with dilute hydrochloric acid (to remove the base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization as described in Method 1.
-
Quantitative Data (Representative)
| Parameter | Step 1: Suberoyl Chloride Synthesis | Step 2: Esterification | Reference/Comment |
| Molar Ratio | Suberic Acid:SOCl₂ (1:2.5) | Suberoyl Chloride:Phenol:Base (1:2.2:2.2) | Excess reagents ensure complete reaction. |
| Catalyst | DMF (catalytic) | - | - |
| Solvent | None (neat SOCl₂) | Dichloromethane or Toluene | Aprotic solvent is required. |
| Reaction Temperature | ~80 °C (reflux) | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 1-2 hours | 2-4 hours | Generally faster than Fischer esterification. |
| Yield | >90% (crude) | 85-95% | High yields are typical for this method. |
Experimental Workflow: Two-Step Synthesis via Suberoyl Chloride
Caption: Workflow for the two-step synthesis of this compound via a suberoyl chloride intermediate.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
-
Concentrated acids (p-toluenesulfonic acid) and bases (pyridine, triethylamine) are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Application Notes and Protocols for the Polymerization of Monomers Using Diphenyl Suberate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of aliphatic polyesters using diphenyl suberate as a monomer, with a focus on enzymatic polymerization. The protocols are intended to serve as a foundational methodology for researchers developing novel biodegradable polymers for applications in drug delivery and materials science.
Introduction to this compound in Polymer Synthesis
This compound, an aromatic ester of suberic acid, is a valuable monomer for the synthesis of aliphatic polyesters. These polymers are of significant interest in the biomedical field due to their biodegradability and biocompatibility. Enzymatic polymerization, particularly using lipases, offers a green and highly selective alternative to traditional chemical synthesis, which often requires harsh conditions and metal catalysts. The resulting poly(alkylene suberate)s can be tailored to have specific physical properties and degradation kinetics, making them suitable for a variety of drug delivery systems, including nanoparticles and controlled-release matrices.
Key Applications in Drug Development
Polyesters derived from this compound are primarily explored for their potential in controlled drug delivery. Their aliphatic nature allows for hydrolytic degradation into non-toxic byproducts, which can be safely cleared by the body.
-
Nanoparticle Drug Delivery: The synthesized polyesters can be formulated into nanoparticles to encapsulate therapeutic agents.[1] These nanoparticles can protect the drug from premature degradation, improve its solubility, and provide sustained release.[2][3] The surface of these nanoparticles can also be functionalized for targeted delivery to specific cells or tissues.
-
Controlled-Release Implants and Patches: The biodegradable nature of these polyesters makes them suitable for fabricating implants and transdermal patches that can release a drug over an extended period.[4] This is particularly beneficial for chronic diseases that require long-term medication.
-
Amphiphilic Block Copolymers: this compound-based polyesters can be copolymerized with hydrophilic polymers like poly(ethylene glycol) (PEG) to create amphiphilic block copolymers. These copolymers can self-assemble into micelles or other core-shell nanostructures, which are excellent carriers for hydrophobic drugs.[2]
Experimental Protocols
Materials and Equipment
-
Monomers: this compound, 1,8-octanediol (or other suitable diol)
-
Enzyme: Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Solvent: Diphenyl ether (anhydrous)
-
Other Reagents: Chloroform, methanol, nitrogen gas
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, vacuum pump, heating mantle with temperature controller, condenser, filtration apparatus.
Enzymatic Polycondensation of this compound and 1,8-Octanediol
This two-stage protocol involves an initial oligomerization at atmospheric pressure followed by a higher temperature polycondensation under vacuum to increase the molecular weight.
Stage 1: Oligomerization
-
To a dry three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and 1,8-octanediol.
-
Add anhydrous diphenyl ether as a solvent. The monomer concentration can be varied, but a starting point of 0.5 M is suggested.[7]
-
Add immobilized CALB (typically 10% by weight of the total monomers).
-
Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Allow the reaction to proceed for 2-4 hours at atmospheric pressure under a gentle flow of nitrogen.
Stage 2: Polycondensation
-
Increase the temperature of the reaction mixture to 95-110°C.
-
Gradually apply a vacuum (e.g., starting from 100 mbar and reducing to <1 mbar) to remove the phenol byproduct and drive the polymerization reaction forward.
-
Continue the reaction under vacuum with stirring for 24-48 hours. The viscosity of the mixture will increase as the polymer chain grows.
-
To stop the reaction, cool the flask to room temperature and dissolve the viscous product in chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for potential reuse.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Preparation of Drug-Loaded Nanoparticles
The following is a general protocol for preparing drug-loaded nanoparticles from the synthesized polyester using an oil-in-water (o/w) emulsion-solvent evaporation method.
-
Dissolve a known amount of the synthesized poly(octamethylene suberate) and the drug in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or sodium dodecyl sulfate (SDS)).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove the excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic polymerization of aliphatic polyesters, which can be used as a reference for experiments with this compound.
Table 1: Influence of Reaction Conditions on Polymer Properties
| Monomers | Catalyst | Solvent | Temp (°C) | Time (h) | Molar Mass (Mw, g/mol ) | Yield (%) | Reference |
| Diethyl Adipate, 1,4-Butanediol, Dilinoleic Diol | CAL-B | Diphenyl Ether | 80 | - | - | 88 | [6] |
| Diethyl Adipate, 1,4-Butanediol, Dilinoleic Diol | CAL-B | Bulk | 80 | - | - | 95 | [6] |
| Suberic Acid, 1,8-Octanediol | IMM-PBLI | Miniemulsion | 45 | 8 | - | - | [7] |
| Dimethyl Adipate, 1,8-Octanediol | CAL-B | Bulk | - | 24 | 7141 (Mn) | >90 |
Table 2: Characterization of Synthesized Polyesters
| Polymer | Molar Mass (Mw, g/mol ) | Melting Temp (Tm, °C) | Glass Transition Temp (Tg, °C) | Reference |
| Poly(octamethylene suberate) (POS) | 13,806 | 61.1 | - | [8] |
| Poly(glycerol-1,8-octanediol-sebacate) | 52,800 - 63,800 | - | - | [9] |
| Poly(butylene sebacate-co-terephthalate) (PBSeT) | 88,700 - 154,900 | - | - | [10] |
Visualization of Workflows and Pathways
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the two-stage enzymatic synthesis of polyester.
Workflow for Nanoparticle Formulation
Caption: Workflow for preparing drug-loaded polyester nanoparticles.
Drug Release Mechanism from Polyester Nanoparticles
Caption: Drug release mechanism from biodegradable polyester nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Leflunomide Loaded Chitosan Nanoparticles for the Preparation of Aliphatic Polyester Based Skin Patches [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Sustainability of Enzymatic Synthesis of Poly(butylene adipate)-Based Copolyesters: Polycondensation Reaction in Bulk vs Diphenyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipase-Catalyzed Poly(glycerol-1,8-octanediol-sebacate): Biomaterial Engineering by Combining Compositional and Crosslinking Variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Industrial-Scale Synthesis of Diphenyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scaling up of diphenyl suberate synthesis for industrial use. The methodologies outlined are based on established principles of esterification and purification of diaryl esters.
Introduction
This compound is a chemical compound with applications in the synthesis of polymers, particularly polyesters. The industrial-scale production of this compound requires a robust and efficient synthetic process that is both economically viable and yields a high-purity product. This document details a recommended protocol for the direct esterification of suberic acid with phenol, a method that is environmentally friendly and can achieve high yields.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the direct esterification of suberic acid with phenol in the presence of a solid acid catalyst. This method is advantageous for industrial-scale production due to the ease of catalyst separation and recycling.
Reaction Scheme:
A highly effective catalyst for this type of reaction is H+-zeolite β.[1] The use of a solid acid catalyst simplifies the workup procedure as it can be easily filtered off from the reaction mixture.
Experimental Protocol: Direct Esterification
This protocol is adapted from a similar process for the synthesis of diphenyl succinate.[1]
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap is charged with the reactants and solvent.
-
Charging the Reactor:
-
Reaction Conditions:
-
The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.[1]
-
Water produced during the esterification is continuously removed from the reaction mixture by azeotropic distillation using the Dean-Stark trap.
-
The reaction progress is monitored by analyzing aliquots of the reaction mixture using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the consumption of suberic acid.
-
-
Reaction Work-up:
-
Once the reaction is complete (typically after 24 hours for near-quantitative conversion), the reactor is cooled to 80-90 °C.[1]
-
The solid catalyst is separated from the hot reaction mixture by filtration. The catalyst can be washed with fresh toluene, dried, and stored for reuse.[1]
-
The filtrate, containing this compound, unreacted phenol, and toluene, is then subjected to purification.
-
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Suberic Acid:Phenol) | 1 : 3 | [1] |
| Catalyst | H+-zeolite β (SiO₂/Al₂O₃ = 150) | [1] |
| Catalyst Loading | ~0.1 g per mmol of Suberic Acid | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | Reflux (~110-120 °C) | [1] |
| Reaction Time | ~24 hours | [1] |
| Expected Yield | >95% | [1] |
Synthesis Workflow Diagram
Caption: Workflow for the industrial synthesis and purification of this compound.
Purification of this compound
For many industrial applications, high purity of this compound is required. The crude product from the synthesis contains unreacted phenol and the solvent. A multi-step purification process is recommended.
Experimental Protocol: Purification
-
Solvent Removal: The bulk of the toluene is removed from the filtrate under reduced pressure using a rotary evaporator or an industrial-scale distillation unit.
-
Alkaline Wash: The crude this compound residue is dissolved in a suitable organic solvent (e.g., toluene or ethyl acetate). The organic solution is then washed with a dilute aqueous solution of sodium hydroxide (e.g., 0.5 N NaOH) to remove any remaining acidic catalyst traces and unreacted phenol.[2] The layers are separated.
-
Water Wash: The organic layer is then washed with water to remove any residual sodium hydroxide and sodium phenoxide.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is subsequently removed by filtration.
-
Recrystallization: The solvent is removed from the dried organic phase under reduced pressure to yield crude this compound. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure crystalline this compound.
-
Drying: The purified crystals of this compound are dried in a vacuum oven at a temperature below their melting point to remove any residual solvent.
Purification Parameters
| Step | Agent/Solvent | Purpose | Reference |
| Alkaline Wash | 0.5 N Sodium Hydroxide | Removal of unreacted phenol and acid traces | [2] |
| Recrystallization | Ethanol/Water | Final purification of the product | |
| Drying | Vacuum Oven | Removal of residual solvents |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₄ | [3] |
| Molecular Weight | 326.39 g/mol | [3] |
| Appearance | White crystalline solid | |
| Melting Point | 69-71 °C (for Phenyl Benzoate, analogous) | [4] |
| Boiling Point (calculated) | 467.672 °C at 760 mmHg | [3] |
| Density (calculated) | 1.119 g/cm³ | [3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:
-
Aromatic protons: Multiplets in the range of 7.0-7.5 ppm.
-
Methylene protons alpha to the ester carbonyls: A triplet around 2.6 ppm.
-
Other methylene protons of the suberate chain: Multiplets between 1.4 and 1.8 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group around 1735 cm⁻¹.
Characterization Workflow Diagram
Caption: Workflow for the characterization of synthesized this compound.
Safety Considerations
-
Phenol: Phenol is toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated area, away from ignition sources.
-
Acid Catalysts: Strong acid catalysts are corrosive. Handle with care and appropriate PPE.
-
Pressure and Temperature: The reaction is carried out at elevated temperatures. The reactor must be properly rated for the operating temperature and pressure.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The protocol described provides a scalable and efficient method for the industrial synthesis of high-purity this compound. The use of a heterogeneous catalyst simplifies the process and allows for catalyst recycling, making it a more sustainable and cost-effective approach for large-scale production. Proper adherence to the outlined procedures and safety precautions is essential for a successful and safe manufacturing process.
References
Application Notes and Protocols for Intracellular Protein Cross-linking with Diphenyl Suberate (Disuccinimidyl Suberate - DSS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular protein cross-linking is a powerful technique used to stabilize and capture protein-protein interactions (PPIs) within their native cellular environment. This method is invaluable for studying transient or weak interactions that are often difficult to detect using other techniques. Diphenyl suberate, commonly known as Disuccinimidyl suberate (DSS), is a widely used cross-linking agent for these applications.[1] DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds.[1][2] Its membrane-permeable nature allows it to readily enter living cells for intracellular cross-linking.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing DSS in your research.
Principle of Cross-linking with Disuccinimidyl Suberate (DSS)
DSS consists of two NHS esters connected by a 6-carbon spacer arm.[1] The NHS esters react with primary amines at a pH range of 7.0-9.0.[1] This reaction results in the formation of a covalent amide bond, effectively linking the interacting proteins. The spacer arm of DSS has a length of 11.4 Å, which defines the maximum distance between the reactive amine groups on the interacting proteins for successful cross-linking.
Data Presentation: Properties and Reaction Conditions of DSS
The following tables summarize the key properties of DSS and the recommended reaction conditions for effective intracellular protein cross-linking.
Table 1: Properties of Disuccinimidyl Suberate (DSS)
| Property | Value | Reference |
| Molecular Formula | C16H20N2O8 | [1] |
| Molar Mass | 368.34 g/mol | [1] |
| Spacer Arm Length | 11.4 Å | [3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |
| Target Functional Group | Primary amines (-NH2) | [1] |
| Solubility | Water-insoluble; Soluble in organic solvents (DMSO, DMF) | [1][2] |
| Membrane Permeability | Permeable | [1] |
| Cleavability | Non-cleavable | [1] |
Table 2: Recommended Reaction Parameters for Intracellular Cross-linking with DSS
| Parameter | Recommended Range | Notes | Reference |
| DSS Concentration | 0.25 - 5 mM | The optimal concentration should be determined empirically for each system. | [2] |
| Cell Density | ~25 x 10^6 cells/mL | Using a more concentrated cell suspension is more effective. | [2] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Amine-free buffer is crucial to avoid quenching the reaction. | [2][3] |
| Reaction Time | 30 minutes at room temperature or 2 hours on ice | Incubation at 4°C can reduce the active internalization of the cross-linker. | [2] |
| Quenching Reagent | 1 M Tris or Glycine, pH 7.5 | Final concentration of 20-50 mM. | [2] |
| Quenching Time | 15 minutes at room temperature | [2] |
Experimental Protocols
Protocol 1: In Vivo Intracellular Cross-linking of Suspension Cells
This protocol describes a general procedure for cross-linking proteins within suspension cells using DSS.
Materials:
-
Suspension cells in exponential growth phase
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation: Harvest approximately 25 x 10^6 cells by centrifugation.
-
Washing: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[2] Resuspend the final cell pellet in 1 mL of ice-cold PBS (pH 8.0).
-
Cross-linker Preparation: Immediately before use, prepare a 50 mM stock solution of DSS by dissolving it in DMSO or DMF.[2] The NHS-ester moiety is moisture-sensitive and hydrolyzes readily.[2]
-
Cross-linking Reaction: Add the DSS stock solution to the cell suspension to achieve a final concentration between 0.25-5 mM.[2] The optimal concentration needs to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2] Gentle mixing during incubation is recommended.
-
Quenching: Terminate the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2]
-
Quenching Incubation: Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[2]
-
Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol, ensuring to add protease inhibitors to the lysis buffer.
-
Analysis: The cross-linked protein complexes in the cell lysate can now be analyzed by techniques such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.
Protocol 2: In Vitro Cross-linking of Purified Proteins
This protocol is for cross-linking purified proteins in solution to study their direct interactions.
Materials:
-
Purified protein solution
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Protein Preparation: Prepare the purified protein(s) in the Conjugation Buffer.
-
Cross-linker Preparation: Immediately before use, dissolve DSS in DMSO or DMF to prepare a stock solution.[2]
-
Cross-linking Reaction: Add the DSS stock solution to the protein solution. For protein concentrations greater than 5 mg/mL, use a 10-fold molar excess of the cross-linker. For concentrations less than 5 mg/mL, use a 20- to 50-fold molar excess.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[2]
-
Quenching Incubation: Incubate for 15 minutes at room temperature.[2]
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Visualizations
Caption: Workflow for intracellular protein cross-linking using DSS.
Caption: DSS capturing a transient protein-protein interaction in a signaling cascade.
Applications in Research and Drug Development
-
Mapping Protein-Protein Interactions: DSS is instrumental in identifying the components of protein complexes within the cell.
-
Studying Transient Interactions: It allows for the "freezing" of fleeting interactions, such as those in signaling pathways, for subsequent analysis.[4]
-
Structural Analysis: The distance constraints imposed by the DSS spacer arm can provide low-resolution structural information about protein complexes.
-
Drug Target Validation: By stabilizing a protein-protein interaction that is a target for therapeutic intervention, DSS can aid in the development of assays to screen for inhibitors of that interaction. The study of allosteric sites in protein-protein interactions is a growing area in drug design.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| No cross-linking observed | Inactive DSS (hydrolyzed) | Always prepare fresh DSS solution immediately before use. |
| Inappropriate buffer pH | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Insufficient DSS concentration | Optimize the DSS concentration by performing a titration. | |
| Low protein concentration | Concentrate the protein sample or increase the molar excess of DSS. | |
| Excessive cross-linking/aggregation | DSS concentration is too high | Reduce the DSS concentration and/or the reaction time. |
| High protein concentration | Dilute the protein sample to favor intramolecular over intermolecular cross-linking. | |
| High background in Western blots | Non-specific binding of antibody | Ensure proper blocking and antibody dilutions. |
| Incomplete quenching | Ensure the quenching step is performed correctly with a sufficient concentration of Tris or glycine. |
References
- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of protein-protein interactions in allosteric drug design for DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Proteins onto Amine-Coated Surfaces with Disuccinimidyl Suberate (DSS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone technique in a wide array of biomedical and biotechnological applications, including ELISAs, protein microarrays, biosensors, and affinity chromatography. The choice of immobilization chemistry is critical to ensure a stable and functional protein layer. This document provides a detailed guide for the covalent immobilization of proteins onto amine-coated surfaces using the homobifunctional crosslinker, Disuccinimidyl Suberate (DSS). DSS is a non-cleavable, membrane-permeable crosslinker with N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[1] These NHS esters react with primary amines on the surface and on the protein to form stable amide bonds, effectively tethering the protein to the surface.[2][3]
Principle of the Method
The immobilization process is a two-step reaction. First, one of the NHS esters of a DSS molecule reacts with a primary amine on the functionalized surface. In the second step, the other NHS ester of the same DSS molecule reacts with a primary amine (e.g., from a lysine residue or the N-terminus) on the protein of interest. This results in a stable, covalent linkage of the protein to the surface. The reaction is typically carried out in a buffer with a pH of 7.0-9.0.[3] It is important to note that DSS is not soluble in aqueous solutions and must first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3]
Materials Required
-
Amine-coated surfaces (e.g., microplates, glass slides)
-
Protein to be immobilized
-
Disuccinimidyl Suberate (DSS)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate/Carbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Microplate reader or other appropriate detection system
Experimental Protocols
Protocol 1: General Procedure for Protein Immobilization on Amine-Coated Microplates
This protocol provides a general workflow for the immobilization of a protein onto a 96-well amine-coated microplate.
-
Preparation of Reagents:
-
Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF. A typical stock concentration is 10-50 mM. Do not store the DSS solution.
-
Prepare the protein solution in the Reaction Buffer at the desired concentration (e.g., 10-100 µg/mL).
-
Prepare the Quenching Buffer, Washing Buffer, and Blocking Buffer.
-
-
Activation of Amine-Coated Surface:
-
Add 100 µL of the freshly prepared DSS solution (diluted to a final concentration of 0.5-5 mM in Reaction Buffer) to each well of the amine-coated microplate.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Wash the wells three times with 200 µL of Washing Buffer.
-
-
Protein Immobilization:
-
Add 100 µL of the protein solution to each DSS-activated well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the wells three times with 200 µL of Washing Buffer to remove unbound protein.
-
-
Quenching of Unreacted NHS Esters:
-
Add 200 µL of Quenching Buffer to each well.
-
Incubate for 15-30 minutes at room temperature to block any remaining reactive NHS ester groups.
-
Wash the wells three times with 200 µL of Washing Buffer.
-
-
Blocking of Non-specific Binding Sites:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of Washing Buffer.
-
-
Final Steps:
-
The plate with the immobilized protein is now ready for use in downstream applications. The plate can be stored at 4°C for a limited time.
-
Protocol 2: Crosslinking of Antibodies to Protein A/G Coated Beads
This protocol describes the covalent crosslinking of antibodies to Protein A or Protein G agarose beads, which are amine-containing surfaces.[2]
-
Antibody Binding:
-
Wash Protein A/G beads with an appropriate binding buffer (e.g., PBS).
-
Incubate the beads with the antibody solution for 1-2 hours at room temperature.
-
Wash the beads to remove unbound antibody.
-
-
Crosslinking Reaction:
-
Prepare a 5 mM solution of DSS in DMSO.
-
Wash the antibody-bound beads with a reaction buffer (e.g., 0.2 M triethanolamine, pH 8.2).
-
Add the DSS solution to the beads and incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.
-
Incubate for 15 minutes.
-
-
Washing:
-
Wash the beads extensively to remove any non-crosslinked antibody and residual DSS.
-
Data Presentation
The efficiency of protein immobilization and the retention of its biological activity are critical parameters. The following tables summarize representative quantitative data from various studies.
| Parameter | Protein | Surface Type | Immobilization Efficiency | Reference |
| Immobilization Density | Alkaline Phosphatase | PVLA-coated microplate | 6-7 fold higher than adsorption | [4] |
| Mannose-Binding Protein A | PVLA-coated microplate | 4-8 fold higher than adsorption | [4] | |
| Various proteins | Aminosilanized glass | Dependent on protein and DSS concentration | ||
| Retained Activity | Carbonic Anhydrase | Functionalized silica | 27-77% (depending on linkage chemistry) | [5] |
| Various enzymes | Different supports | Highly variable | [6] | |
| Papain | Carbomer | Stabilized by crosslinking | [7] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for protein immobilization using DSS.
Experimental Workflow
Caption: Experimental workflow for protein immobilization.
Conclusion
The use of Disuccinimidyl Suberate (DSS) provides a robust and reliable method for the covalent immobilization of proteins onto amine-coated surfaces. The formation of stable amide bonds ensures minimal leaching of the protein from the surface, which is critical for the development of sensitive and reproducible bioassays. By carefully optimizing the reaction conditions, such as pH, concentration of DSS and protein, and incubation times, researchers can achieve high immobilization efficiencies while retaining the biological activity of the immobilized protein. The protocols and data presented in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research.
References
- 1. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various cross-linking methods inhibit the collagenase I degradation of rabbit scleral tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. Efficient immobilization of proteins by modification of plate surface with polystyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of Enzymes by Covalent Attachment | Springer Nature Experiments [experiments.springernature.com]
- 7. US8778336B2 - Stabilized proteases that have been immobilized and further crosslinked for use in skin care - Google Patents [patents.google.com]
Application Notes and Protocols for Fixing Weak or Transient Protein Interactions Using Diphenyl Suberate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diphenyl suberate and its widely used analog, disuccinimidyl suberate (DSS), for the covalent stabilization of weak or transient protein-protein interactions (PPIs). Capturing these fleeting interactions is crucial for elucidating complex cellular signaling pathways, understanding disease mechanisms, and developing novel therapeutics.
Principle of Amine-Reactive Cross-linking
Disuccinimidyl suberate (DSS) is a homobifunctional cross-linking agent that contains two N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon spacer arm.[1][2] These NHS esters readily react with primary amines, primarily the ε-amino group of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[3] When two interacting proteins are in close proximity, DSS can covalently link them, effectively "freezing" the transient interaction for subsequent analysis.[1]
This compound, while less commonly cited in recent literature, shares a similar suberate core structure and is expected to have comparable reactivity towards primary amines after appropriate activation to an ester form. For the purposes of these protocols, the principles and methodologies outlined for DSS are directly applicable. DSS is membrane-permeable, making it suitable for cross-linking proteins within living cells (in vivo).[2]
General Experimental Workflow
The overall process involves treating cells or a protein mixture with the cross-linker, quenching the reaction, lysing the cells (if applicable), purifying the cross-linked complexes, and analyzing the results, typically by mass spectrometry.
Caption: General workflow for fixing protein interactions.
Detailed Experimental Protocols
The following are generalized protocols for in vivo and in vitro cross-linking using Disuccinimidyl Suberate (DSS). Optimization of reagent concentrations and incubation times is often necessary for specific applications.
In Vivo Cross-linking Protocol
This protocol is designed for cross-linking proteins within living cells.
Materials:
-
Cells of interest in culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and wash three times with ice-cold PBS to remove any amine-containing media components. For adherent cells, wash the monolayer three times with ice-cold PBS. Resuspend or cover the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
Cross-linker Preparation: Immediately before use, prepare a 25-50 mM stock solution of DSS in anhydrous DMSO.
-
Cross-linking Reaction: Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[4] Incubate the reaction for 30 minutes at room temperature or 2 hours on ice with gentle mixing.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl.[4] Incubate for 15 minutes at room temperature with gentle mixing.
-
Cell Lysis and Downstream Analysis: Pellet the cells and proceed with your standard cell lysis protocol. The cross-linked protein complexes can now be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.
In Vitro Cross-linking of Purified Proteins
This protocol is suitable for studying the interaction between purified proteins.
Materials:
-
Purified protein samples (in an amine-free buffer like PBS or HEPES)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Protein Preparation: Prepare a solution containing the interacting proteins in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). The optimal protein concentration may vary, but a starting point is 0.25-1 mg/mL.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO. A 50 mM stock can be made by dissolving 10 mg of DSS in 540 µL of DMSO.
-
Cross-linking Reaction: Add the DSS stock solution to the protein mixture. The final concentration of DSS should be in a 10- to 50-fold molar excess over the total protein concentration, typically in the range of 0.25-5 mM.[4] Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, and mass spectrometry to identify the interacting partners.
Application Case Studies
Quantifying the Weak Interaction between Calmodulin and its Substrates
A study by a research group investigated the ability of chemical cross-linking with DSS to quantify the weak interactions between the calcium-binding protein calmodulin (CaM) and its peptide substrates, melittin and mastoparan.[5]
Experimental Design: Immobilized calmodulin on agarose beads was incubated with varying concentrations of melittin and mastoparan. The complexes were then cross-linked with DSS, digested, and analyzed by LC-MS to identify and quantify the cross-linked peptides.[5]
Quantitative Data Summary:
| Interacting Proteins | Cross-linker | Key Findings |
| Calmodulin and Melittin | DSS | Five inter-peptide cross-links were identified. |
| Calmodulin and Mastoparan | DSS | Three inter-peptide cross-links were identified. |
The study demonstrated that the relative abundance of the cross-linked peptide products directly reflected the abundance of the protein-peptide complexes formed, confirming that DSS cross-linking can be used for quantitative analysis of weak interactions.[5]
Capturing the Transient Interactome of the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling, and its function is regulated by transient interactions with a multitude of intracellular proteins. Chemical cross-linking can be employed to stabilize these interactions for identification.
References
Troubleshooting & Optimization
strategies to improve the yield of Diphenyl suberate synthesis
Welcome to the technical support center for the synthesis of Diphenyl suberate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through one of three main routes:
-
Direct Fischer Esterification: This method involves the reaction of suberic acid with phenol in the presence of an acid catalyst.[1] To achieve a good yield, it's crucial to remove the water produced during the reaction, often by azeotropic distillation.
-
From Suberoyl Chloride: A more reactive approach involves the reaction of suberoyl chloride with phenol. This method often proceeds at a faster rate and may not require a strong acid catalyst.[2][3][4]
-
Transesterification: This method uses a diester of a more volatile alcohol and suberic acid, which is then reacted with phenol to exchange the alcohol groups. Another possibility is the reaction of a diaryl carbonate with suberic acid.[5]
Q2: I am getting a low yield in my Fischer esterification of suberic acid and phenol. What are the likely causes?
A2: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. The primary reason is the presence of water, a byproduct of the reaction, which can hydrolyze the ester back to the starting materials. Other factors include incomplete reaction, side reactions, and loss of product during workup and purification.[6][7]
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol.
Q4: Can I use a base to catalyze the reaction between suberoyl chloride and phenol?
A4: Yes, a weak base like pyridine or triethylamine is often used in reactions involving acyl chlorides and phenols. The base neutralizes the HCl gas produced during the reaction, driving the reaction forward. It can also activate the phenol by converting it to the more nucleophilic phenoxide ion.[2][4]
Q5: How can I effectively remove the water byproduct during Fischer esterification?
A5: A common and effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or xylene. The azeotrope boils off, and upon condensation, the water separates from the solvent and can be collected, while the solvent is returned to the reaction flask. This continuous removal of water shifts the equilibrium towards the formation of the ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction (Fischer Esterification) | - Use a Dean-Stark trap to remove water azeotropically. - Use an excess of one reactant (phenol is generally less expensive). - Increase the reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. |
| Incomplete reaction (Suberoyl Chloride method) | - Ensure the suberoyl chloride is of high purity and not hydrolyzed. - Use a suitable base (e.g., pyridine) to scavenge the HCl produced. - Ensure stoichiometric amounts of reactants are used. | |
| Product loss during workup | - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. - Minimize the number of transfer steps. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Presence of Starting Materials in Product | Incomplete reaction | See "Low Yield" solutions for incomplete reactions. |
| Inefficient purification | - Optimize the recrystallization solvent system to effectively separate the product from unreacted suberic acid and phenol. - For column chromatography, choose an appropriate solvent system with optimal separation. | |
| Dark-colored Product | Side reactions at high temperatures | - Lower the reaction temperature and extend the reaction time. - Consider using a milder catalyst or a different synthetic route (e.g., the acyl chloride method which may require lower temperatures). |
| Presence of impurities | - Purify the starting materials before the reaction. - Treat the crude product with activated carbon to remove colored impurities before recrystallization. | |
| Difficulty in Product Isolation/Purification | Product is an oil | - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If crystallization is not possible, purify by column chromatography. |
| Emulsion formation during workup | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the mixture through a pad of Celite. |
Data Presentation
The following table summarizes reported yields for the synthesis of Diphenyl adipate, a close structural analog of this compound, which can provide an estimate of expected yields for different synthetic strategies.
| Synthesis Strategy | Reactants | Catalyst/Reagent | Solvent | Reported Yield |
| Direct Esterification | Adipic acid, Phenol | p-toluenesulfonic acid | Toluene | ~88% (with water removal)[1] |
| Acyl Chloride Method | Adipoyl chloride, Phenol | Pyridine | Dichloromethane | >95% |
| Transesterification | Diethyl adipate, Phenol | Lipase | Diphenyl ether | Up to 95%[8] |
Experimental Protocols
Protocol 1: Direct Fischer Esterification of Suberic Acid with Phenol
-
Apparatus Setup: Assemble a reflux condenser with a Dean-Stark trap on a round-bottom flask equipped with a magnetic stirrer and a heating mantle.
-
Reactants: To the flask, add suberic acid (1 equivalent), phenol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (enough to suspend the reactants and fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted suberic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis from Suberoyl Chloride and Phenol
-
Reactants: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve phenol (2.2 equivalents) and pyridine (2.2 equivalents) in a dry solvent such as dichloromethane.
-
Reaction: Cool the solution in an ice bath. Add a solution of suberoyl chloride (1 equivalent) in dichloromethane dropwise from the dropping funnel.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Wash the reaction mixture with dilute HCl to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Diphenyl adipate | 3195-37-7 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. AU2001266986A1 - Process for the synthesis of diaryl esters of dicarboxylic acids - Google Patents [patents.google.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of Diphenyl suberate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of Diphenyl suberate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield after Synthesis and Initial Work-up | Incomplete Fischer esterification reaction. | The Fischer esterification of suberic acid with phenol is a reversible reaction. To drive the equilibrium towards the product, consider using an excess of phenol or removing water as it forms, for example, by using a Dean-Stark apparatus.[1][2] |
| Hydrolysis of the ester during work-up. | This compound, being a phenyl ester, is susceptible to hydrolysis, especially under basic conditions.[3] Avoid prolonged contact with strong bases during the work-up. Use a mild base like sodium bicarbonate for neutralization. | |
| Oily Product Instead of Crystalline Solid | Presence of impurities such as unreacted phenol or suberic acid, or residual solvent. | Ensure all starting materials have reacted. Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities and then with water to remove excess phenol. Dry the product thoroughly under vacuum. |
| The product may have a low melting point or be an amorphous solid at room temperature. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If the product remains oily, column chromatography may be a more suitable purification method. | |
| Discolored Product (Yellow or Brown) | Presence of colored impurities from the reaction or degradation of starting materials. | Treat a solution of the crude product in an organic solvent with activated charcoal before recrystallization. Perform column chromatography to separate the colored impurities. |
| Broad Melting Point Range after Recrystallization | Incomplete removal of impurities. | The chosen recrystallization solvent may not be optimal. Test a range of solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[4] Consider a second recrystallization step. |
| Presence of solvent in the crystals. | Ensure the crystals are completely dry by placing them under high vacuum for an extended period. | |
| Co-elution of Impurities during Column Chromatography | The solvent system (eluent) has a similar polarity to both the product and the impurity. | Optimize the solvent system for thin-layer chromatography (TLC) first to achieve good separation between the product and impurities. A solvent system that gives an Rf value of 0.2-0.4 for the product is often a good starting point for column chromatography. |
| Overloading the column. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials, namely suberic acid and phenol. Side products from the esterification reaction, such as the monoester (phenyl suberate), can also be present. Hydrolysis of the final product back to suberic acid and phenol can occur if the reaction is exposed to water, especially under acidic or basic conditions.
Q2: How can I remove unreacted suberic acid from my crude this compound?
A2: Unreacted suberic acid can be effectively removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic suberic acid will react to form a water-soluble salt, which will partition into the aqueous layer.
Q3: What is a good solvent for the recrystallization of this compound?
Q4: How can I monitor the progress of the purification by column chromatography?
A4: The progress of column chromatography can be monitored by collecting fractions of the eluent and analyzing them by Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure sample of this compound. After developing the plate and visualizing the spots (e.g., under UV light), you can identify which fractions contain the pure product.
Q5: My purified this compound is still showing impurities in the 1H NMR spectrum. What should I do?
A5: If minor impurities persist after one purification step, a second purification may be necessary. For example, if you performed recrystallization, you could try a subsequent column chromatography, or vice versa. Ensure that your purification technique is optimized. For recrystallization, slow cooling can lead to purer crystals. For column chromatography, a shallower solvent gradient may improve separation.
Experimental Protocols
Protocol 1: General Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that effectively separates this compound from its impurities. A mixture of hexanes and ethyl acetate is a common starting point for esters.
-
Column Packing: Pack a chromatography column with silica gel using either a dry or wet packing method.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
identifying and minimizing side reactions in Diphenyl suberate synthesis
Technical Support Center: Diphenyl Suberate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important diester.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The direct esterification of suberic acid with phenol using a strong acid catalyst (Fischer esterification) is generally inefficient due to the low reactivity of phenols in this type of reaction.[1][2] The recommended and more efficient methods involve the reaction of phenol with a more reactive derivative of suberic acid, such as suberoyl chloride or suberic anhydride , typically in the presence of a base.[3][4][5] This approach, particularly with the acid chloride, is a variation of the Schotten-Baumann reaction.[6][7]
Q2: Why is my this compound yield consistently low?
A2: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.
-
Hydrolysis of the starting material: Suberoyl chloride and suberic anhydride are sensitive to moisture.[8] Hydrolysis of these starting materials will reduce the amount available for the esterification reaction.
-
Side reactions: Competing side reactions can consume the reactants or the product.
-
Suboptimal stoichiometry: An incorrect molar ratio of phenol to the suberoyl derivative can lead to the formation of the monoester (phenyl hydrogen suberate) as a significant byproduct.
-
Purification losses: Significant amounts of product may be lost during workup and purification steps.
Q3: What are the common impurities I should look for in my crude this compound?
A3: Common impurities include:
-
Unreacted phenol.
-
Suberic acid (from hydrolysis of the starting material).
-
Phenyl hydrogen suberate (the monoester).
-
Polymeric byproducts, especially if the reaction is carried out at high temperatures for extended periods.
-
Residual base or salts from the workup.
Q4: How can I best purify my crude this compound?
A4: The most common methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing most impurities, provided a suitable solvent system is identified.
-
Column Chromatography: Silica gel column chromatography can be used to separate the diester from the monoester, unreacted phenol, and other byproducts. A gradient of ethyl acetate in hexane is a common eluent system for esters of this type.
Q5: Which analytical techniques are best for characterizing this compound and identifying impurities?
A5: The following techniques are highly recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the final product and identifying the presence of impurities such as unreacted phenol or the monoester.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for separating volatile components of the reaction mixture and identifying them based on their mass spectra.[10] This can help in identifying minor byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid OH band from suberic acid or the broad OH band from phenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive suberoyl chloride/anhydride due to hydrolysis. | 1. Use freshly prepared or properly stored suberoyl chloride/anhydride. Ensure all glassware is thoroughly dried. |
| 2. Insufficiently basic conditions. | 2. Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine, or aqueous NaOH) is used to neutralize the HCl or carboxylic acid formed. | |
| 3. Low reactivity of phenol. | 3. Consider converting phenol to the more nucleophilic sodium phenoxide by pre-treating it with a base like sodium hydroxide before adding the suberoyl derivative.[4][5] | |
| Presence of a significant amount of monoester (Phenyl hydrogen suberate) | 1. Incorrect stoichiometry. | 1. Use a slight excess of phenol (e.g., 2.1 equivalents) to ensure complete conversion of the diacyl chloride/dianhydride. |
| 2. Insufficient reaction time or temperature. | 2. Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC. | |
| Product is an oil and does not crystallize | 1. Presence of impurities. | 1. Attempt to purify a small sample by column chromatography to see if the pure product is a solid. If so, purify the bulk material using chromatography. |
| 2. The pure product may be an oil or a low-melting solid at room temperature. | 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, cool the sample to a lower temperature. | |
| Difficulty in removing the base (e.g., pyridine) after the reaction | 1. Pyridine is soluble in many organic solvents. | 1. During the aqueous workup, wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer. |
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of this compound via two common methods. The actual results may vary depending on the specific reaction conditions.
| Method | Reactants | Base | Typical Yield (%) | Purity by GC-MS (%) |
| A: Schotten-Baumann | Suberoyl Chloride, Phenol | Aq. NaOH | 85-95 | >98 |
| B: Anhydride Method | Suberic Anhydride, Phenol | Pyridine | 70-85 | >97 |
Experimental Protocols
Method A: Synthesis of this compound from Suberoyl Chloride (Schotten-Baumann Conditions)
-
Preparation of Sodium Phenoxide Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenol (2.1 equivalents) in a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Reaction:
-
Dissolve suberoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add the suberoyl chloride solution dropwise to the vigorously stirred sodium phenoxide solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 1M HCl (if a tertiary amine base was used), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway: this compound Synthesis
Caption: Main reaction pathway for this compound synthesis.
Identification of Key Components by Analytical Technique
Caption: Analytical techniques for identifying products and byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diphenyl Suberate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diphenyl suberate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of suberic acid or its derivatives with phenol. The most common and effective method involves the reaction of suberoyl chloride (the di-acid chloride of suberic acid) with phenol in the presence of a base. This is a variation of the Schotten-Baumann reaction.[1][2][3][4] Direct esterification of suberic acid with phenol is generally slow and requires harsh conditions with acid catalysts, often leading to lower yields and side products.[5][6] Another potential method involves a base-catalyzed reaction between suberic acid and diphenyl carbonate at elevated temperatures.[6]
Q2: Why is my direct esterification of suberic acid and phenol not working well?
A2: The direct esterification of carboxylic acids with phenols is an inherently slow reaction.[5][6] This is because the hydroxyl group of phenol is less nucleophilic than that of an alcohol due to the delocalization of the oxygen lone pair into the aromatic ring. Furthermore, the reaction is an equilibrium process, and the removal of water is necessary to drive it towards the product side. Without efficient water removal and a suitable catalyst, the reaction will likely result in a low yield.
Q3: What is the role of the base in the reaction between suberoyl chloride and phenol?
A3: In the Schotten-Baumann reaction, a base (commonly aqueous sodium hydroxide or pyridine) serves two primary purposes.[1][2][7] First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and phenol.[7] This prevents the protonation of the phenol and any unreacted amine impurities, which would render them non-nucleophilic. Secondly, if a strong base like NaOH is used, it can deprotonate the phenol to form the more nucleophilic phenoxide ion, which reacts more readily with the acyl chloride.[4]
Q4: What are the potential side reactions during the synthesis of this compound?
A4: Potential side reactions include:
-
Incomplete reaction: Formation of the mono-ester, phenyl hydrogen suberate.
-
Hydrolysis: The acyl chloride (suberoyl chloride) is sensitive to moisture and can hydrolyze back to suberic acid.[8] Similarly, the this compound product can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.[9][10]
-
Polymerization: If reaction conditions are not carefully controlled, intermolecular reactions can lead to the formation of polyester chains.
-
Fries Rearrangement: Although less common under these conditions, rearrangement of the phenyl ester to a hydroxyketone is a possibility under certain catalytic (e.g., Lewis acid) or thermal conditions.
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually washed with water to remove any remaining base, salts, and water-soluble impurities. A wash with a dilute acid solution can be used to remove any unreacted phenol.
-
Recrystallization: The crude product can be recrystallized from a suitable organic solvent, such as ethanol or a mixture of ethanol and water, to obtain pure crystals.
-
Chromatography: For very high purity, column chromatography on silica gel may be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive suberoyl chloride due to hydrolysis. | 1. Ensure suberoyl chloride is fresh or has been properly stored under anhydrous conditions. Consider preparing it fresh from suberic acid and a chlorinating agent (e.g., thionyl chloride) immediately before use. |
| 2. Insufficiently reactive phenol. | 2. Convert phenol to the more reactive sodium or potassium phenoxide by pre-treating with a base like NaOH or KOH before adding the suberoyl chloride. | |
| 3. Reaction equilibrium not shifted towards products (in direct esterification). | 3. If attempting direct esterification, use a Dean-Stark apparatus to remove water azeotropically. Use a suitable acid catalyst. | |
| 4. Inefficient mixing in a biphasic system (Schotten-Baumann). | 4. Use vigorous stirring to ensure good contact between the organic and aqueous phases. A phase-transfer catalyst can also be beneficial. | |
| Formation of a Sticky or Oily Product Instead of a Solid | 1. Presence of unreacted starting materials or mono-ester. | 1. Ensure the reaction goes to completion by using a slight excess of one reagent (typically the more easily removable one) and allowing sufficient reaction time. Purify the product by recrystallization or chromatography. |
| 2. Formation of oligomers/polymers. | 2. Control stoichiometry carefully. Slow, dropwise addition of the suberoyl chloride to the phenol solution can minimize polymerization. | |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. | 1. Increase reaction time or temperature (with caution to avoid side reactions). |
| 2. Inefficient work-up. | 2. During work-up, wash the organic layer thoroughly with a dilute base solution to remove unreacted suberic acid (if formed by hydrolysis) and with a dilute acid solution to remove unreacted phenol. | |
| Product Decomposes During Work-up or Purification | 1. Hydrolysis of the ester under harsh acidic or basic conditions. | 1. Use mild acidic and basic solutions for washing. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| 2. Thermal decomposition during distillation. | 2. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. However, recrystallization is generally the preferred method. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suberoyl Chloride (Schotten-Baumann Conditions)
This protocol is based on the general principles of the Schotten-Baumann reaction for the formation of phenyl esters.[1][2][4]
Materials:
-
Suberoyl chloride
-
Phenol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Aqueous Phase: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (2.1 equivalents) in a 10% aqueous solution of sodium hydroxide. Cool the solution in an ice bath.
-
Preparation of the Organic Phase: Dissolve suberoyl chloride (1 equivalent) in dichloromethane.
-
Reaction: Add the suberoyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution of sodium phenoxide over a period of 30-60 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The completion of the reaction can be monitored by the disappearance of the smell of benzoyl chloride.[4]
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, deionized water, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Visualizations
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenyl Suberate Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl suberate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound, an ester, in aqueous solutions is its susceptibility to hydrolysis. This chemical reaction breaks down the ester bonds, yielding phenol and suberic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of enzymes (esterases). Additionally, due to its chemical structure, this compound is expected to have very low solubility in water, which can lead to precipitation and inconsistent results in aqueous media.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Ester hydrolysis is catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest in the neutral pH range (around pH 4-6) and increases significantly under acidic (pH < 3) and, more dramatically, under basic (pH > 8) conditions. For instance, if a drug contains an ester functionality known to be highly labile to basic hydrolysis, it is recommended to use lower base concentrations or ambient temperatures to moderate the degradation rate[1].
Q3: Is this compound soluble in water?
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: The primary degradation products from the hydrolysis of this compound are phenol and suberic acid. Under oxidative stress, other degradation products could potentially form, although specific data for this compound is not available. Forced degradation studies are recommended to identify all potential degradation products.
Q5: How can I improve the stability of this compound in my aqueous formulation?
A5: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the pH of the solution in the optimal range of 4-6 can significantly slow down hydrolysis.
-
Co-solvents: Using water-miscible organic solvents such as ethanol, DMSO, or PEG 300 can increase the solubility of this compound and may reduce the rate of hydrolysis.
-
Temperature Control: Storing solutions at lower temperatures (e.g., 2-8 °C) will decrease the rate of hydrolysis.
-
Exclusion of Water: For long-term storage, preparing stock solutions in anhydrous organic solvents and diluting into aqueous media immediately before use is advisable.
-
Formulation Strategies: For drug delivery applications, encapsulation in lipid-based systems or nanoparticles can protect the ester from the aqueous environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the aqueous solution. | Low aqueous solubility of this compound. | Increase the concentration of a water-miscible co-solvent (e.g., DMSO, ethanol). Gently warm the solution to aid dissolution (be mindful of potential acceleration of hydrolysis). Filter the solution to remove undissolved particles before use. |
| Loss of compound potency over a short period. | Hydrolysis of the ester bonds. | Check and adjust the pH of your solution to a range of 4-6. Prepare fresh solutions before each experiment. Store stock and working solutions at reduced temperatures (2-8 °C). |
| Inconsistent results between experimental repeats. | A combination of low solubility and degradation. | Ensure complete dissolution of this compound before starting the experiment. Use a standardized and validated protocol for solution preparation. Perform a stability study under your specific experimental conditions to understand the degradation kinetics. |
| Appearance of unexpected peaks in analytical chromatography. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Develop a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines[1][7][8].
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to the expected rapid degradation.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place it in an oven at 70°C for 48 hours.
-
Dissolve a sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive[1][9].
Protocol 2: Determination of Aqueous Solubility
Objective: To estimate the aqueous solubility of this compound.
Materials:
-
This compound
-
High-purity water
-
Buffer solutions (pH 5 and pH 7)
-
Shaker or rotator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of water (or buffer solution) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a calibrated HPLC method. This concentration represents the aqueous solubility.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. DIPHENYL ETHER - Ataman Kimya [atamanchemicals.com]
- 3. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. chembk.com [chembk.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sgs.com [sgs.com]
troubleshooting common problems in Diphenyl suberate cross-linking reactions
Welcome to the technical support center for diphenyl suberate (DSS) cross-linking reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during your DSS cross-linking experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Problem 1: Low or No Cross-Linking Efficiency
Question: I am observing very little or no cross-linked product in my SDS-PAGE analysis. What could be the issue?
Answer: Low cross-linking efficiency is a common problem that can stem from several factors related to your reagents and reaction conditions.
-
Inactive Cross-linker: DSS is highly susceptible to hydrolysis, especially when exposed to moisture.[1][2] Ensure that your DSS is stored in a desiccated environment and that you are using a fresh solution prepared immediately before use in a dry organic solvent like DMSO or DMF.[1][2][3] Do not prepare stock solutions for long-term storage.[1]
-
Inappropriate Buffer: The presence of primary amines in your buffer will compete with your protein for reaction with the DSS. Avoid buffers containing Tris, glycine, or ammonium ions.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at a pH range of 7.0-9.0.[1][4][5]
-
Suboptimal Reagent Concentration: The concentration of both your protein and the DSS reagent is critical. For protein concentrations above 5 mg/mL, a 10-fold molar excess of the cross-linker is recommended. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to favor the cross-linking reaction over hydrolysis.[5]
-
Insufficient Incubation Time: While the reaction is relatively rapid, ensure you are incubating for a sufficient duration. Typical incubation times range from 30 minutes to 2 hours at room temperature or on ice.[3][5]
Problem 2: Protein Precipitation During or After the Reaction
Question: My protein sample becomes cloudy or forms a precipitate after adding DSS. Why is this happening and how can I prevent it?
Answer: Protein precipitation can occur due to a few reasons:
-
High Cross-linker Concentration: Excessive cross-linking can lead to the formation of large, insoluble protein aggregates. Try reducing the molar excess of DSS in your reaction.
-
Solvent Shock: DSS is typically dissolved in an organic solvent like DMSO. Adding a large volume of this solvent to your aqueous protein solution can cause precipitation. Ensure the final concentration of the organic solvent in your reaction mixture does not exceed recommended levels (typically around 10%).[1]
-
Protein Instability: The modification of lysine residues by DSS can alter the protein's surface charge and conformation, potentially leading to reduced solubility.[5] Consider optimizing the buffer conditions (e.g., pH, ionic strength) to better maintain protein stability.
Problem 3: High Molecular Weight Smearing on SDS-PAGE
Question: My gel shows a high molecular weight smear instead of discrete cross-linked bands. What does this indicate?
Answer: A high molecular weight smear is often indicative of extensive, non-specific cross-linking, resulting in large, heterogeneous aggregates.
-
Over-Cross-linking: This is the most common cause. Reduce the concentration of DSS and/or decrease the incubation time. You can perform a titration experiment with varying DSS concentrations and reaction times to find the optimal conditions that yield discrete cross-linked products.
-
Non-specific Interactions: At high concentrations, DSS can promote non-specific protein aggregation before cross-linking occurs. Ensure your protein sample is monodisperse and free of aggregates before starting the reaction.
Problem 4: Difficulty Identifying Cross-Linked Peptides by Mass Spectrometry
Question: I am struggling to identify cross-linked peptides in my mass spectrometry analysis. What are the common challenges and solutions?
Answer: The identification of cross-linked peptides can be complex due to their low abundance and the complexity of the resulting MS/MS spectra.
-
Low Abundance: Cross-linked products are often present in much lower quantities than unmodified peptides.[6] Consider enrichment strategies for cross-linked peptides to increase their relative abundance before MS analysis.[6]
-
Complex Fragmentation Spectra: The fragmentation of two peptide chains linked together results in complex MS/MS spectra that can be challenging for standard search algorithms to interpret.[6] Utilize specialized software designed for the analysis of cross-linking data.
-
Suboptimal Digestion: Incomplete enzymatic digestion of the cross-linked protein can lead to large, difficult-to-analyze peptides. Ensure your digestion protocol is optimized for your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a DSS cross-linking reaction?
A1: The ideal buffer is free of primary amines. Recommended buffers include 20 mM sodium phosphate with 0.15 M NaCl (PBS) at pH 7.5, HEPES, bicarbonate/carbonate, or borate buffers within a pH range of 7.0 to 9.0.[1][4][5] Buffers containing Tris or glycine should be avoided as they will quench the reaction.[1]
Q2: How should I prepare and store my DSS reagent?
A2: DSS is moisture-sensitive and should be stored in a desiccated environment at 4°C.[2] It is crucial to prepare a fresh solution of DSS in a dry organic solvent such as DMSO or DMF immediately before each use.[1][2][3] Stock solutions are not recommended for long-term storage due to the rapid hydrolysis of the NHS esters.[1]
Q3: How do I quench the DSS cross-linking reaction?
A3: The reaction can be effectively quenched by adding a buffer containing primary amines, such as Tris or glycine.[1][3] A final concentration of 20-50 mM of the quenching agent is typically sufficient.[1][5]
Q4: What is the difference between DSS and its water-soluble analog, BS3?
A4: The primary difference is their solubility and membrane permeability. DSS is water-insoluble and membrane-permeable, making it suitable for intracellular cross-linking.[1] BS3 (bis(sulfosuccinimidyl) suberate) is the water-soluble analog of DSS and is membrane-impermeable, which is ideal for cross-linking proteins on the cell surface.[1][5] Their reactivity towards primary amines is essentially identical.[5]
Q5: Can I reverse the cross-links formed by DSS?
A5: No, the amide bonds formed by the reaction of DSS with primary amines are stable and cannot be cleaved under standard denaturing conditions used for gel electrophoresis (e.g., boiling with SDS and reducing agents).[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your DSS cross-linking reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Reaction with primary amines is most efficient in this range.[4][5] |
| DSS Concentration | 0.25 - 5 mM | The optimal concentration depends on the protein concentration.[5] |
| Molar Excess of DSS | 10-fold to 50-fold | Use a higher excess for dilute protein solutions (<5 mg/mL).[5] |
| Incubation Time | 30 minutes - 2 hours | Can be performed at room temperature or on ice.[3][5] |
| Quenching Agent Conc. | 20 - 50 mM | Tris or glycine are commonly used.[1][5] |
| DSS Half-life in aqueous solution | ~10 minutes at pH 8.6 (4°C) | Hydrolysis rate increases with pH.[4] |
| Spacer Arm Length | 11.4 Å | This is the distance spanned by the suberate linker.[7] |
Experimental Protocols
Protocol 1: General Protein Cross-Linking with DSS
-
Protein Preparation: Prepare your protein sample in a suitable amine-free buffer (e.g., PBS, HEPES) at the desired concentration.
-
DSS Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).[2]
-
Cross-Linking Reaction: Add the DSS stock solution to your protein sample to achieve the desired final concentration (e.g., 1 mM). Gently mix and incubate the reaction for 30-60 minutes at room temperature.[2][3]
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1][3][5]
-
Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining or Western blotting. For identification of cross-linked sites, proceed with sample preparation for mass spectrometry.
Protocol 2: In-gel Digestion for Mass Spectrometry Analysis
-
SDS-PAGE: Separate the cross-linked protein mixture on an SDS-PAGE gel.
-
Band Excision: Visualize the protein bands (e.g., with Coomassie stain) and excise the bands corresponding to the cross-linked species.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Rehydrate the gel pieces in a solution containing a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Sample Cleanup: Clean up the extracted peptides using a C18 desalting column before analysis by mass spectrometry.
Visualizations
Caption: A typical experimental workflow for a DSS cross-linking reaction.
Caption: A decision tree for troubleshooting low cross-linking efficiency.
References
- 1. DSS (disuccinimidyl suberate), No-Weigh™ Format - FAQs [thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing the degradation of Diphenyl suberate during storage
Welcome to the Technical Support Center for Diphenyl suberate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with this compound.
| Problem | Possible Causes | Recommended Actions |
| Change in physical appearance (e.g., discoloration, clumping) | - Exposure to light (photodegradation).- Absorption of moisture (hydrolysis).- High temperature storage leading to thermal degradation. | - Store in an amber vial or light-proof container.[1][2]- Store in a desiccator or with a desiccant.[3]- Ensure storage temperature is maintained at the recommended 2-8°C. |
| Decreased purity or presence of unexpected peaks in analysis (HPLC, GC-MS) | - Hydrolysis of the ester bonds due to moisture.- Oxidation from exposure to air.- Incompatibility with container material. | - Re-evaluate storage conditions to minimize moisture and air exposure.- Confirm the inertness of the storage container (e.g., use glass vials with PTFE-lined caps).- Perform a forced degradation study to identify potential degradants.[3][4][5] |
| Inconsistent experimental results | - Degradation of this compound stock solution.- Use of a partially degraded batch of this compound. | - Prepare fresh stock solutions for each experiment.- Re-test the purity of the stored this compound before use.- Review the stability data of the specific batch in use. |
| Precipitation in solution | - Low solubility in the chosen solvent.- Degradation product (suberic acid or phenol) precipitating out. | - Confirm the solubility of this compound in your solvent system.- Analyze the precipitate to identify its composition. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at 2-8°C. To prevent hydrolysis, it is crucial to store it in a dry environment, preferably in a desiccator.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and photodegradation.[1][6][7]
-
Hydrolysis: The ester linkages are susceptible to cleavage in the presence of moisture, yielding suberic acid and phenol. This process can be accelerated by acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce cleavage of the ester bonds and degradation of the aromatic phenyl rings.[1][2][7]
Q3: How can I detect and quantify the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of this compound and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the hydrolysis process by observing the appearance of signals corresponding to suberic acid and phenol.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products from hydrolysis are suberic acid and phenol. Under photolytic stress, further degradation of the phenyl ring can occur, leading to a variety of smaller, oxygenated organic molecules.[1][7]
Q5: How often should I test the purity of my stored this compound?
A5: For long-term storage, it is recommended to re-test the purity of this compound annually. If the compound is stored under conditions that deviate from the recommendations, more frequent testing (e.g., every 3-6 months) is advised.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol, then add 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol, then add 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 20 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours.
-
Photostability: Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with methanol to a suitable concentration and analyze by HPLC-UV.
Illustrative Forced Degradation Data (Hypothetical):
| Stress Condition | Assay of this compound (%) | Major Degradation Product(s) | Total Impurities (%) |
| Control (no stress) | 99.8 | - | 0.2 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | Suberic Acid, Phenol | 14.8 |
| Base Hydrolysis (0.1 M NaOH, RT, 8h) | 78.5 | Suberic Acid, Phenol | 21.5 |
| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | Oxidized phenyl derivatives | 7.9 |
| Thermal (80°C, 48h) | 97.5 | Minor unidentified peaks | 2.5 |
| Photostability | 90.3 | Phenol, various photoproducts | 9.7 |
Protocol 2: HPLC Method for Purity Assessment of this compound
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% phosphoric acid
-
B: Acetonitrile with 0.1% phosphoric acid
Gradient Program:
| Time (min) | % A | % B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C
Sample Preparation: Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
Technical Support Center: Diphenyl Suberate Solubility and Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling diphenyl suberate for experimental purposes.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in the chosen solvent. | Inappropriate solvent selection: this compound is a non-polar, hydrophobic compound and will not dissolve in aqueous buffers alone. | 1. Select an appropriate organic solvent: Start with 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are strong aprotic polar solvents capable of dissolving many poorly soluble organic compounds. 2. Consider other organic solvents: Based on the solubility of structurally similar compounds, other potential solvents include ethanol, methanol, acetone, and chloroform.[1] The choice will depend on the experimental system's tolerance for these solvents. |
| Precipitation occurs when adding the stock solution to an aqueous medium (e.g., cell culture media, buffer). | Low aqueous solubility: The concentration of this compound in the final aqueous solution exceeds its solubility limit. Solvent shock: The rapid change in solvent polarity causes the compound to precipitate. | 1. Decrease the final concentration: The final concentration of this compound in the aqueous medium should be as low as possible for the experiment. 2. Optimize the solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept to a minimum, typically below 1% (v/v), and often as low as 0.1% (v/v), to avoid solvent-induced artifacts in biological assays.[2] 3. Use a co-solvent system: Prepare the stock solution in a water-miscible co-solvent like DMSO and then dilute it stepwise into the aqueous medium while vortexing to ensure rapid mixing. 4. Incorporate surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds.[3] 5. Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This can be a suitable option for in vitro and in vivo experiments. |
| The prepared solution is hazy or contains visible particles. | Incomplete dissolution or presence of impurities. | 1. Ensure complete initial dissolution: Before any dilution, ensure that the this compound is fully dissolved in the organic stock solvent. Gentle warming (e.g., to 37°C) and sonication can aid in this process. 2. Filter the solution: If particulate matter is still present, the stock solution can be filtered through a 0.22 µm syringe filter compatible with the organic solvent used. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, follow these general steps:
-
Weigh the desired amount of this compound powder in a sterile, chemically resistant vial.
-
Add the appropriate volume of 100% DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C in a water bath) or brief sonication can be used to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity and other off-target effects. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many protocols recommending concentrations at or below 0.1% (v/v).[2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Q4: My experiment requires an aqueous solution of this compound. How can I prepare this?
A4: Since this compound is poorly soluble in water, you will need to first dissolve it in a water-miscible organic solvent like DMSO to make a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the desired final concentration. It is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and minimize precipitation.
Q5: Are there other methods to increase the aqueous solubility of this compound besides using organic solvents?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound for in vivo or specific in vitro applications:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level.
-
Inclusion Complexes: Using cyclodextrins to encapsulate the hydrophobic drug molecule.
-
Lipid-Based Formulations: For oral or parenteral delivery, formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[3][4]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and saturation solubility.
The choice of method depends on the specific experimental requirements, such as the route of administration and the required concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 326.39 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out 3.26 mg of this compound and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it to 37°C in a water bath for 10-15 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Add 999 µL of the aqueous medium to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM stock solution to the tube.
-
-
Immediately vortex the working solution for 30 seconds to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions for extended periods as the compound may precipitate over time.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
how to avoid common impurities in Diphenyl suberate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of diphenyl suberate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Fischer-Speier Esterification of Suberic Acid with Phenol
This method involves the acid-catalyzed reaction between suberic acid and phenol. While cost-effective, it is an equilibrium-limited reaction.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, use a large excess of phenol or remove water as it forms using a Dean-Stark trap.[2][3] |
| Insufficient Catalyst | Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] |
| Inadequate Reaction Time or Temperature | Reflux the reaction mixture for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times for Fischer esterification can be several hours.[2] |
| Steric Hindrance/Reduced Nucleophilicity of Phenol | Phenol is less nucleophilic than aliphatic alcohols, which can result in slower reaction rates.[4] Ensure adequate reaction time and optimal temperature. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | As this is an equilibrium process, some starting material will likely remain. Drive the reaction further to completion as described above. |
| Inefficient Purification | After the reaction, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted suberic acid. Unreacted phenol can be removed by washing with a dilute sodium hydroxide solution. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can further purify the product. |
Issue 3: Formation of Dark-Colored Byproducts
| Potential Cause | Recommended Solution |
| Decomposition at High Temperatures | Avoid excessively high reaction temperatures which can lead to the decomposition of starting materials or product. |
| Oxidation | If the reaction is exposed to air for extended periods at high temperatures, oxidation of phenol can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Method 2: Schotten-Baumann Reaction of Suberoyl Chloride with Phenol
This method involves the reaction of suberoyl chloride with phenol in the presence of a base. It is generally faster and higher yielding than Fischer esterification.[5][6][7]
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Hydrolysis of Suberoyl Chloride | Suberoyl chloride is moisture-sensitive and can hydrolyze back to suberic acid.[8][9] Ensure all glassware is dry and use anhydrous solvents. |
| Inefficient Base | Use a suitable base, such as pyridine or an aqueous solution of sodium hydroxide, to neutralize the HCl byproduct and facilitate the reaction.[5][6] |
| Poor Mixing | If using a two-phase system (e.g., dichloromethane and water), vigorous stirring is essential to ensure the reactants come into contact. |
Issue 2: Presence of Phenyl Suberoyl Monochloride (Mono-ester)
| Potential Cause | Recommended Solution |
| Insufficient Phenol | Use a stoichiometric amount or a slight excess of phenol to ensure complete reaction at both ends of the suberoyl chloride molecule. |
| Short Reaction Time | Allow the reaction to proceed for a sufficient amount of time to ensure the formation of the diester. Monitor the reaction by TLC. |
Issue 3: Product Contamination with Unreacted Phenol
| Potential Cause | Recommended Solution |
| Excess Phenol Used | After the reaction is complete, wash the organic phase with a dilute aqueous sodium hydroxide solution to remove any unreacted phenol. |
| Ineffective Work-up | Ensure thorough washing and extraction procedures are followed during the work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The most common impurities depend on the synthetic route:
-
Fischer Esterification: Unreacted suberic acid, unreacted phenol, and the mono-phenyl suberate ester.
-
Schotten-Baumann Reaction: Unreacted suberoyl chloride (or its hydrolysis product, suberic acid), unreacted phenol, and the mono-phenyl suberoyl chloride ester.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being less polar than suberic acid and phenol, will have a higher Rf value.
Q3: What analytical techniques are suitable for characterizing the final product and its purity?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify non-volatile impurities.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
Q4: What is a typical purification procedure for crude this compound?
A general purification procedure involves:
-
Aqueous Work-up: After the reaction, the mixture is typically dissolved in an organic solvent and washed sequentially with a dilute acid (if a basic catalyst was used), a dilute base (like sodium bicarbonate to remove acidic impurities), and brine.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Recrystallization: The crude product is recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) to obtain the pure this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine suberic acid (1 equivalent), phenol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
-
Preparation of Suberoyl Chloride: Convert suberic acid to suberoyl chloride by reacting it with thionyl chloride or oxalyl chloride. This reaction should be performed in an inert atmosphere and in a fume hood.
-
Reaction Setup: In a flask, dissolve phenol (2 equivalents) in a suitable solvent such as dichloromethane or diethyl ether, and add a base like pyridine (2 equivalents).
-
Reaction: Cool the mixture in an ice bath and slowly add suberoyl chloride (1 equivalent) dropwise with vigorous stirring. Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with dilute hydrochloric acid (to remove pyridine), followed by a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by recrystallization.
Visualizing Reaction Pathways
To aid in understanding the reaction processes, the following diagrams illustrate the key transformations.
Caption: Fischer-Speier esterification pathway for this compound synthesis.
Caption: Schotten-Baumann reaction pathway for this compound synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Kinetic Studies for the Optimization of Diphenyl Suberate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic studies for the optimization of Diphenyl suberate reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and kinetic analysis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst | - Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and not hydrated.- Consider using a different catalyst, such as a solid acid catalyst, to simplify removal.- For reactions with phenol, a stronger acid derivative like an acid chloride or anhydride of suberic acid may be more effective.[1][2] | An increased reaction rate and higher yield of this compound. |
| Equilibrium Limitation | - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.- Use an excess of one reactant (typically phenol) to shift the equilibrium towards the product side. | Driving the reaction to completion and improving the final yield.[3][4] |
| Low Reaction Temperature | - Increase the reaction temperature in increments of 10°C. Monitor for any potential side reactions or degradation. | An accelerated reaction rate, as esterification is often endothermic. |
| Insufficient Reaction Time | - Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., TLC, GC, HPLC). | Allowing the reaction to reach equilibrium or completion, thereby maximizing the yield. |
| Poor Nucleophilicity of Phenol | The oxygen atom in phenol is less nucleophilic than in aliphatic alcohols.[5] To counteract this, consider converting phenol to the more reactive phenoxide ion by adding a non-nucleophilic base before introducing the suberic acid derivative.[2] | Enhanced nucleophilic attack on the carbonyl carbon, leading to a faster reaction rate. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dehydration of Phenol | - At high temperatures and strong acidic conditions, phenol can undergo side reactions. Ensure the temperature is not excessively high. | Minimized formation of undesired byproducts. |
| Reaction with Catalyst | - Sulfuric acid can cause charring at high temperatures. Use a milder catalyst or lower the reaction temperature. | A cleaner reaction mixture with fewer dark-colored impurities. |
| Incomplete Monoester Conversion | The reaction proceeds in two steps: formation of the monoester followed by the formation of the diester. The second step might be slower.[6] | - Increase reaction time or temperature to favor the formation of the diester.- Adjust the stoichiometry to ensure complete reaction of the monoester. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Acid Catalyst | - Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. | Removal of the acid catalyst, preventing it from co-extracting with the product. |
| Unreacted Starting Materials | - Use an appropriate solvent system for extraction to selectively dissolve the this compound, leaving behind the more polar suberic acid.- Unreacted phenol can often be removed by washing the organic phase with a dilute NaOH solution. | Isolation of the pure ester from the starting materials. |
| Similar Polarity of Products | - Employ column chromatography with a suitable solvent gradient to separate the monoester and diester if they have similar polarities.- Recrystallization from an appropriate solvent can also be an effective purification method.[6][7] | High-purity this compound. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction conditions for this compound synthesis?
A1: A common starting point for a Fischer esterification reaction would be to use a 1:2 molar ratio of suberic acid to phenol, with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (1-5 mol%). The reaction is typically carried out in a solvent that allows for azeotropic removal of water, such as toluene, at reflux temperature.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product.
Q3: What kinetic model is typically used for this type of reaction?
A3: The esterification of a dicarboxylic acid like suberic acid is a two-step consecutive reaction. The formation of the monoester is often a first-order reaction with respect to the acid, and the subsequent formation of the diester is first-order with respect to the monoester.[6] Therefore, a second-order kinetic model is often a good fit for the overall reaction.
Q4: Are there any safety concerns I should be aware of?
A4: Phenol is corrosive and toxic; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong acids like sulfuric acid are also highly corrosive. Ensure you are familiar with the safety data sheets (SDS) of all chemicals used.
Experimental Protocols
General Protocol for Kinetic Study of this compound Synthesis
-
Reactant Preparation: Accurately weigh suberic acid and phenol. Prepare a stock solution of the acid catalyst (e.g., sulfuric acid in a suitable solvent).
-
Reaction Setup: Assemble a reaction flask equipped with a condenser, a temperature probe, and a magnetic stirrer. If water removal is desired, use a Dean-Stark apparatus.
-
Initiation of Reaction: Charge the flask with suberic acid, phenol, and the solvent. Heat the mixture to the desired reaction temperature. Once the temperature has stabilized, add the catalyst to start the reaction (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by cooling it in an ice bath and neutralizing the catalyst with a known amount of a suitable base.
-
Analysis: Analyze the quenched samples using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentrations of suberic acid, phenol, monoester, and diester.
-
Data Analysis: Plot the concentration of reactants and products as a function of time. Use this data to determine the reaction rate and fit it to an appropriate kinetic model to calculate the rate constants.
Data Presentation
Table 1: Example Kinetic Data for the Esterification of Suberic Acid
| Time (min) | [Suberic Acid] (mol/L) | [Monoester] (mol/L) | [this compound] (mol/L) |
| 0 | 0.500 | 0.000 | 0.000 |
| 30 | 0.350 | 0.140 | 0.010 |
| 60 | 0.250 | 0.220 | 0.030 |
| 90 | 0.180 | 0.270 | 0.050 |
| 120 | 0.130 | 0.300 | 0.070 |
| 180 | 0.080 | 0.310 | 0.110 |
| 240 | 0.050 | 0.290 | 0.160 |
Note: This is example data and will vary depending on the specific reaction conditions.
Table 2: Effect of Catalyst Concentration on Reaction Rate
| Catalyst Conc. (mol%) | Initial Rate (mol/L·min) | Rate Constant (k) |
| 1 | 0.005 | 0.020 |
| 2 | 0.010 | 0.040 |
| 3 | 0.015 | 0.060 |
| 4 | 0.020 | 0.080 |
| 5 | 0.024 | 0.096 |
Note: This is example data illustrating a potential trend.
Visualizations
Caption: Reaction pathway for the two-step esterification of suberic acid with phenol.
Caption: General experimental workflow for a kinetic study of this compound synthesis.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 7. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
Technical Support Center: Diphenyl Suberate Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of diphenyl suberate. The information focuses on the critical role of pH in optimizing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: this compound is an ester of a phenol. The direct esterification of phenols with carboxylic acids is generally very slow and inefficient.[1][2] A more effective and common method is to react phenol with a more reactive derivative of suberic acid, such as suberoyl chloride, in the presence of a base. This method is a variation of the Schotten-Baumann reaction.[3][4][5][6]
Q2: Why is pH a critical parameter in the this compound synthesis?
A2: The pH, specifically maintaining basic conditions, is crucial for several reasons. Firstly, the reaction of phenol with suberoyl chloride produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, driving the reaction equilibrium towards the product side.[7][8] Secondly, and more importantly, the base deprotonates phenol to form the phenoxide ion (C₆H₅O⁻). The phenoxide ion is a much stronger nucleophile than phenol, which significantly increases the rate and efficiency of the reaction with the acyl chloride.[4][6]
Q3: What happens if the pH is too low (acidic or neutral)?
A3: If the pH is too low, the phenol will not be significantly deprotonated to the more reactive phenoxide ion. This will result in a very slow reaction and consequently a low yield of this compound.[1][4] Additionally, the HCl generated during the reaction will not be neutralized, which can further inhibit the reaction.
Q4: Can the pH be too high? What are the potential side reactions under strongly basic conditions?
A4: Yes, an excessively high pH can lead to undesirable side reactions. The primary competing reaction under strongly basic conditions is the hydrolysis of the acyl chloride (suberoyl chloride) and the ester product (this compound). Acyl chlorides can react with hydroxide ions to form carboxylates, and the newly formed ester can be saponified back to the phenoxide and carboxylate. Therefore, a controlled pH is necessary to favor the desired esterification over these hydrolysis pathways.
Q5: What are the typical bases used in this type of reaction?
A5: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in Schotten-Baumann conditions, often in a two-phase system with an organic solvent.[8][9] Organic bases like pyridine can also be used.[3][8] The choice of base can influence the reaction rate and yield.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield of this compound | Incorrect pH: The reaction medium is not sufficiently basic to deprotonate the phenol. | Ensure the pH of the aqueous phase is in the optimal basic range (typically pH 9-12). Use a pH meter or indicator strips to monitor. Add base as needed to maintain the pH. |
| Hydrolysis of Suberoyl Chloride: The acyl chloride is degrading due to excessive water or very high pH before it can react with the phenol. | Perform the reaction at a controlled temperature (e.g., 0-5 °C) to minimize hydrolysis. Add the suberoyl chloride slowly to the reaction mixture. Ensure the concentration of the base is not excessively high. | |
| Poor Mixing in a Two-Phase System: The phenoxide ion (in the aqueous phase) and the suberoyl chloride (in the organic phase) are not interacting effectively. | Use vigorous stirring to create a large interfacial area between the two phases. Consider using a phase-transfer catalyst to facilitate the transport of the phenoxide ion into the organic phase.[10] | |
| Presence of Suberic Acid in the Final Product | Incomplete Reaction or Hydrolysis: Suberoyl chloride has hydrolyzed to suberic acid. | Optimize the reaction conditions (pH, temperature, reaction time) to favor esterification. Purify the final product by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| Reaction is Very Slow | Insufficiently Nucleophilic Phenol: The pH is too low to generate a sufficient concentration of the more reactive phenoxide ion. | Increase the pH by carefully adding more base. Confirm the pKa of phenol and ensure the reaction pH is well above it.[4] |
| Steric Hindrance or Low Reactivity of Acyl Chloride: While less common for suberoyl chloride, some acyl chlorides can be less reactive. | Consider using a more reactive acylating agent if possible, or increase the reaction temperature, though this may also increase side reactions. |
Quantitative Data on Reaction Efficiency
| pH of Aqueous Phase | Relative Reaction Rate | This compound Yield (%) (Expected Trend) | Key Observations |
| 4 | Very Slow | < 5% | Phenol is not activated; minimal reaction occurs. |
| 7 | Slow | 10-20% | Limited phenoxide formation; slow reaction rate. |
| 9 | Moderate | 60-75% | Significant phenoxide formation leading to a good reaction rate. |
| 11 | Fast | 85-95% | Optimal Range: High concentration of phenoxide ion, leading to a fast and efficient reaction. Hydrolysis of acyl chloride is still manageable. |
| 13 | Very Fast | 50-70% | The rate of acyl chloride and ester hydrolysis becomes significant, competing with the desired reaction and reducing the overall yield. |
Experimental Protocols
Protocol: Synthesis of this compound via Schotten-Baumann Reaction
This protocol provides a general methodology for the synthesis of this compound from phenol and suberoyl chloride.
Materials:
-
Phenol
-
Suberoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution for workup
-
Sodium bicarbonate (NaHCO₃), saturated solution for workup
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (2.1 equivalents) in a 10% aqueous solution of NaOH. The amount of NaOH should be sufficient to deprotonate the phenol and neutralize the HCl byproduct (approximately 3-4 equivalents relative to suberoyl chloride). Cool the flask in an ice bath to 0-5 °C.
-
Preparation of the Organic Phase: Dissolve suberoyl chloride (1 equivalent) in dichloromethane.
-
Reaction: Add the dichloromethane solution of suberoyl chloride dropwise to the vigorously stirred, cooled aqueous solution of sodium phenoxide over 30-60 minutes. Maintain the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Dilute HCl to remove any unreacted phenol.
-
Saturated NaHCO₃ solution to remove any suberic acid.
-
Brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol: Analysis of Reaction Efficiency by HPLC
Objective: To quantify the amount of this compound formed and any remaining phenol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is typically effective. For example, a gradient from 40% to 90% acetonitrile over 20 minutes.[11][12][13]
Procedure:
-
Sample Preparation: At various time points, carefully quench a small aliquot of the reaction mixture. Extract with an organic solvent, and dilute to a known volume.
-
Standard Preparation: Prepare standard solutions of pure phenol and pure this compound at known concentrations.
-
Calibration: Inject the standard solutions to create calibration curves (peak area vs. concentration) for both phenol and this compound.
-
Analysis: Inject the prepared samples from the reaction mixture.
-
Quantification: Use the calibration curves to determine the concentrations of phenol and this compound in the reaction samples based on their peak areas.[11] Calculate the reaction yield based on the initial amount of the limiting reagent.
Visualizations
Caption: Logical flow of pH impact on this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
effect of temperature on Diphenyl suberate cross-linking speed
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diphenyl suberate as a cross-linking agent. As specific experimental data for this compound is limited, the information provided is based on the well-established principles of cross-linking with structurally similar amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide
Q1: I am not observing any cross-linking with this compound. What are the potential causes and solutions?
A1: Failure to observe cross-linking can stem from several factors, primarily related to reaction conditions and reagent integrity.
-
Low Reaction Temperature: The reaction rate may be too slow at low temperatures. Consider increasing the temperature of the reaction.
-
Suboptimal pH: The reaction of phenyl esters with primary amines is pH-dependent. The optimal pH range is typically between 7 and 9. Buffers with a pH below 7 will result in protonated amines, which are poor nucleophiles.
-
Hydrolysis of the Cross-linker: Phenyl esters can hydrolyze in aqueous solutions, especially at high pH. Ensure your this compound stock solution is fresh and prepared in an anhydrous organic solvent like DMSO or DMF.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the cross-linker. Use a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer.[1][2]
-
Insufficient Cross-linker Concentration: The concentration of this compound may be too low. Try increasing the molar excess of the cross-linker to the protein.
Q2: My protein is precipitating after adding this compound. How can I prevent this?
A2: Protein precipitation during cross-linking is often a result of excessive cross-linking or changes in the solution environment.
-
Excessive Cross-linking: High concentrations of the cross-linker can lead to the formation of large, insoluble aggregates. Reduce the molar excess of this compound.
-
High Temperature: While higher temperatures can increase the reaction rate, they can also lead to protein denaturation and aggregation. Consider a lower temperature for a longer incubation time.
-
Solvent Effects: If using a high concentration of organic solvent to dissolve the this compound, this can cause protein precipitation. Minimize the volume of organic solvent added to the aqueous reaction mixture.
Q3: The cross-linking reaction is producing a smear on my SDS-PAGE gel instead of distinct bands. What does this indicate?
A3: A smear on an SDS-PAGE gel typically indicates heterogeneous cross-linking, resulting in a wide range of product sizes.
-
High Cross-linker to Protein Ratio: A high molar excess of the cross-linker can lead to multiple modifications on a single protein and extensive intermolecular cross-linking. Optimize the cross-linker concentration by performing a titration.
-
Reaction Time: A long reaction time, especially at higher temperatures, can lead to over-cross-linking. Try reducing the incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the cross-linking speed of this compound?
A1: Generally, an increase in temperature will increase the rate of the cross-linking reaction, following the principles of chemical kinetics. However, excessively high temperatures can lead to protein denaturation and an increased rate of cross-linker hydrolysis, which can reduce the overall efficiency of the cross-linking.
Q2: What is the optimal temperature for cross-linking with this compound?
A2: The optimal temperature is a balance between reaction speed and protein stability. A good starting point is room temperature (20-25°C). If the reaction is too slow, the temperature can be gradually increased to 37°C. For sensitive proteins, performing the reaction at 4°C for a longer duration may be necessary to preserve their structure.
Q3: How does temperature affect the stability of this compound in solution?
A3: Higher temperatures will accelerate the hydrolysis of the phenyl ester groups of this compound in aqueous buffers. This competing reaction inactivates the cross-linker. Therefore, it is crucial to prepare the cross-linker solution immediately before use and to consider the trade-off between increased reaction rate and increased hydrolysis rate at higher temperatures.[1]
Q4: Can I perform the cross-linking reaction on ice (4°C)?
A4: Yes, performing the reaction at 4°C is a common strategy to slow down the reaction and to minimize protein degradation, especially for sensitive samples. However, the reaction will be significantly slower, and a much longer incubation time will be required to achieve the desired level of cross-linking.
Data on Temperature Effects
| Temperature | Cross-linking Reaction Rate | Cross-linker Hydrolysis Rate | Protein Stability | Recommended Use Case |
| 4°C | Slow | Slow | High | Cross-linking of sensitive proteins; requires long incubation times. |
| Room Temp (20-25°C) | Moderate | Moderate | Generally Good | Standard starting condition for most cross-linking experiments. |
| 37°C | Fast | Fast | May be reduced | When faster cross-linking is required and the protein is known to be stable at this temperature. |
| > 40°C | Very Fast | Very Fast | Often Compromised | Generally not recommended due to the high risk of protein denaturation and rapid cross-linker hydrolysis. |
Experimental Protocols
General Protocol for Protein Cross-linking with this compound
-
Protein Preparation: Prepare the protein sample in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
Cross-linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Cross-linking Reaction: Add the desired molar excess of the this compound stock solution to the protein sample. The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v) to avoid affecting protein structure.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature for 30-60 minutes, or 4°C for 2-4 hours).
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for this compound cross-linking experiments.
References
Technical Support Center: Quenching Unreacted Diphenyl Suberate in Cross-linking Protocols
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using diphenyl suberate in cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a this compound cross-linking reaction?
The quenching step is crucial to stop the cross-linking reaction. This compound contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine residues) on proteins.[1] Once the desired cross-linking has occurred, any unreacted or partially reacted this compound molecules must be deactivated. Quenching prevents the formation of unintended or non-specific cross-links, which could lead to protein aggregation and complicate downstream analysis.[2]
Q2: What are the recommended quenching agents for this compound?
Reagents containing primary amines are effective for quenching. The most commonly used quenching agents are:
-
Tris buffer: Tris (tris(hydroxymethyl)aminomethane) is a widely used and effective quenching buffer.[2][3][4]
-
Glycine or Lysine: Solutions of free glycine or lysine can also be used to quench the reaction.[3]
-
Ammonium bicarbonate: This can also be used to terminate the reaction.[5][6]
It is critical to avoid buffers containing primary amines during the cross-linking reaction itself, as they will compete with the target protein for reaction with this compound.[6][7]
Q3: What is the chemical basis for quenching this compound with Tris buffer?
The primary amine group of the Tris molecule nucleophilically attacks the carbonyl carbon of the NHS ester on the unreacted this compound. This results in the formation of a stable amide bond between Tris and the suberate molecule, displacing the N-hydroxysuccinimide leaving group. This reaction effectively caps the reactive ends of the cross-linker, rendering it inert.
Q4: Can hydrolysis of this compound interfere with my cross-linking and quenching steps?
Yes, the NHS esters of this compound are susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[1] This hydrolysis reaction competes with the desired cross-linking reaction. The rate of hydrolysis increases with pH. While this inherent instability can reduce cross-linking efficiency, it also means that over a long enough period, any unreacted this compound will hydrolyze on its own. However, relying solely on hydrolysis is not recommended as it is a slower and less controlled method of quenching compared to adding a primary amine-containing quenching agent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of protein aggregation or non-specific cross-linking observed on a gel. | Incomplete or inefficient quenching of unreacted this compound. | 1. Ensure the final concentration of your quenching agent is sufficient. A final concentration of 20-50 mM Tris is typically recommended.[3] 2. Increase the quenching incubation time to at least 15 minutes at room temperature.[3][4] 3. Gently mix the sample immediately after adding the quenching buffer to ensure it is evenly distributed. |
| Low or no cross-linking observed. | 1. The cross-linking buffer contained primary amines (e.g., Tris), which competed with the protein for reaction with this compound. 2. The this compound stock solution has degraded due to moisture. 3. The pH of the reaction buffer is too low. | 1. Use a non-amine-containing buffer for the cross-linking reaction, such as HEPES or phosphate-buffered saline (PBS), at a pH between 7 and 9.[1][3][4] 2. Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][4] Store the solid reagent under desiccated conditions.[4] 3. Ensure the pH of the cross-linking buffer is within the optimal range of 7-9.[3][4] |
| Variability in cross-linking results between experiments. | Inconsistent timing of the quenching step. | Standardize the cross-linking and quenching reaction times across all experiments to ensure reproducibility. |
Experimental Protocols
Standard this compound Cross-linking and Quenching Protocol
This protocol is a general guideline and may require optimization for your specific proteins of interest.
-
Protein Preparation: Prepare your protein sample in an amine-free buffer (e.g., 20 mM HEPES, 100 mM carbonate/bicarbonate, or 50 mM borate) at a pH between 7 and 9.[3]
-
Cross-linker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[1][4]
-
Cross-linking Reaction: Add the this compound stock solution to your protein sample. The final concentration of the cross-linker typically ranges from 0.25-5 mM, with a 10- to 50-fold molar excess over the protein concentration.[3] Incubate at room temperature for 30 minutes or on ice for 2 hours.[3]
-
Quenching: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM.[3]
-
Incubation: Incubate the quenching reaction for 15 minutes at room temperature.[3]
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other techniques.[2]
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Cross-linker Concentration | 0.25 - 5 mM | [3] |
| Molar Excess of Cross-linker | 10 to 50-fold over protein | [3] |
| Cross-linking Reaction Time | 30 min (RT) or 2 hours (on ice) | [3] |
| Quenching Buffer Concentration (Tris) | 20 - 50 mM (final) | [3] |
| Quenching Incubation Time | 15 minutes (RT) | [3] |
Visualizations
Caption: Experimental workflow for this compound cross-linking and quenching.
Caption: Chemical reaction for quenching this compound with Tris.
References
- 1. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Amine-Reactive Cross-linkers: Disuccinimidyl Suberate (DSS) Dominates the Landscape
For researchers, scientists, and drug development professionals seeking to covalently link interacting proteins, the choice of cross-linking agent is critical. This guide provides a detailed comparison of the widely used amine-reactive cross-linker, Disuccinimidyl Suberate (DSS), and an alternative, Diphenyl Suberate. Our comprehensive review of available scientific literature and commercial resources reveals a significant disparity in their application and documentation for protein cross-linking.
While Disuccinimidyl Suberate (DSS) is a well-established and extensively documented homobifunctional cross-linker, information regarding the use of this compound for similar applications is virtually non-existent in the public domain. Consequently, this guide will focus on the performance and experimental protocols for DSS, while noting the absence of comparable data for this compound as a protein cross-linking agent.
Key Player: Disuccinimidyl Suberate (DSS)
Disuccinimidyl suberate (DSS) is a popular chemical cross-linker used to stabilize protein-protein interactions. It is a homobifunctional N-hydroxysuccinimide (NHS) ester with a spacer arm of 11.4 Å, making it ideal for creating covalent bonds between primary amines (e.g., on lysine residues) on interacting proteins.[1][2][3]
Chemical Properties and Reactivity
DSS consists of an eight-carbon spacer arm with an NHS ester at each end.[4] These NHS esters react efficiently with primary amino groups in the pH range of 7.0-9.0 to form stable, irreversible amide bonds.[1][5] A key characteristic of DSS is its water-insolubility, necessitating its dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous protein solution.[1][5] This hydrophobicity also renders DSS membrane-permeable, allowing for intracellular cross-linking.[1][6]
The reaction of DSS with a primary amine on a protein results in the release of N-hydroxysuccinimide.[5] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more prevalent in dilute protein solutions.[5]
The Elusive Alternative: this compound
Despite extensive searches, no significant scientific literature or commercial documentation could be found detailing the use of this compound as a protein cross-linking agent. Its chemical structure, reactivity towards proteins, and experimental protocols for such applications remain uncharacterized in the available resources. This starkly contrasts with the wealth of information available for DSS, suggesting that this compound is not a commonly used or commercially viable alternative for protein cross-linking in biological research.
Performance Data: Disuccinimidyl Suberate (DSS)
The following table summarizes the key characteristics and performance aspects of DSS based on available data.
| Feature | Disuccinimidyl Suberate (DSS) |
| Alternative Names | Suberic acid bis(N-hydroxysuccinimide ester)[1] |
| Molecular Weight | 368.34 g/mol [1] |
| Spacer Arm Length | 11.4 Å[2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends)[4] |
| Target Functional Group | Primary amines (-NH₂)[1] |
| Optimal pH Range | 7.0 - 9.0[1] |
| Solubility | Water-insoluble; must be dissolved in DMSO or DMF[1] |
| Membrane Permeability | Permeable[1] |
| Cleavability | Non-cleavable[1] |
| Common Applications | Stabilizing protein-protein interactions, intramolecular cross-linking, creating bioconjugates[1] |
| Side Reactions | Hydrolysis of NHS esters, particularly at higher pH and in dilute protein solutions[5] |
Experimental Protocols
General Workflow for DSS Cross-linking
The following diagram illustrates a typical workflow for a protein cross-linking experiment using DSS.
References
- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gel-based chemical cross-linking analysis of 20S proteasome subunit-subunit interactions in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diphenyl Suberate (DSS) and Other Cross-Linking Agents for Researchers and Drug Development Professionals
An in-depth guide to the performance, protocols, and applications of Disuccinimidyl Suberate (DSS) in comparison to other common cross-linking agents, providing researchers with the data needed to select the optimal reagent for their experimental needs.
In the fields of protein chemistry, drug development, and proteomics, cross-linking agents are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates.[1][2] Among the plethora of available cross-linkers, Disuccinimidyl Suberate (DSS), often referred to by variations of the name Diphenyl Suberate, is a widely utilized homobifunctional N-hydroxysuccinimide (NHS) ester.[3][4] This guide provides a comprehensive comparative analysis of DSS and other popular cross-linking agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Common Cross-Linking Agents
The selection of an appropriate cross-linking agent is contingent on several factors, including the target functional groups, the desired spacer arm length, solubility requirements, and whether the cross-link needs to be cleavable.[5] The following table summarizes the key characteristics and performance aspects of DSS and other frequently used cross-linking agents.
| Cross-Linking Agent | Abbreviation | Reactive Toward | Spacer Arm Length (Å) | Solubility | Membrane Permeability | Key Characteristics |
| Disuccinimidyl suberate | DSS | Primary amines | 11.4 | Water-insoluble (soluble in DMSO, DMF) | Permeable | Homobifunctional, non-cleavable; ideal for intracellular cross-linking.[3][6] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Primary amines | 11.4 | Water-soluble | Impermeable | Water-soluble analog of DSS; ideal for cell-surface cross-linking.[7][8] |
| Disuccinimidyl glutarate | DSG | Primary amines | 7.7 | Water-insoluble (soluble in DMSO, DMF) | Permeable | Shorter spacer arm than DSS, allowing for cross-linking of more closely associated proteins.[9] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Primary amines and carboxyl groups | 0 | Water-soluble | Not applicable | "Zero-length" cross-linker that forms a direct amide bond between carboxyl and amine groups.[10][11] |
| Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester | SMCC | Primary amines and sulfhydryls | 11.6 (can vary with PEG chain) | Varies with PEG chain length | Varies | Heterobifunctional, allowing for the conjugation of molecules with different functional groups. |
| Glutaraldehyde | Primary amines | ~7.5 (can polymerize) | Water-soluble | Permeable | Highly reactive and efficient, but can lead to polymerization and is generally less specific than NHS esters.[12] | |
| Genipin | Primary amines | Variable (forms complex cross-links) | Soluble in organic solvents, slightly soluble in water | Permeable | A natural, less cytotoxic alternative to glutaraldehyde.[12] | |
| Disuccinimidyl sulfoxide | DSSO | Primary amines | 10.1 | Water-insoluble (soluble in DMSO, DMF) | Permeable | MS-cleavable, facilitating the identification of cross-linked peptides in mass spectrometry.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of cross-linking agents. Below are representative protocols for protein cross-linking using DSS and EDC, highlighting the key differences in their application.
Protocol 1: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol describes a general procedure for cross-linking proteins in solution using DSS.[1][13]
Materials:
-
DSS
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein sample in a non-amine-containing buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 10-25 mM. DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[3]
-
Cross-Linking Reaction: Add the DSS stock solution to the protein sample to achieve a final DSS concentration of 0.25-5 mM. The optimal molar excess of DSS to protein will depend on the protein concentration and the number of available primary amines, but a 20- to 50-fold molar excess is a common starting point for dilute protein solutions.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess DSS. Incubate for 15 minutes at room temperature.[1]
-
Analysis: The cross-linked protein mixture is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: "Zero-Length" Protein Cross-Linking with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
This protocol outlines the procedure for cross-linking proteins using the zero-length cross-linker EDC, which facilitates the formation of a direct amide bond.[11]
Materials:
-
EDC
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)
-
Protein samples in a carboxyl- and amine-free buffer (e.g., MES buffer) at pH 4.5-6.0.
-
Quenching buffer (e.g., a buffer containing a primary amine like Tris or hydroxylamine)
Procedure:
-
Prepare Reaction Mixture: Dissolve the protein(s) to be cross-linked in the reaction buffer.
-
Activate Carboxyl Groups: Add EDC to the reaction mixture to a final concentration of 2-10 mM. For a two-step reaction (to reduce self-conjugation), NHS or Sulfo-NHS can be added at this stage to form a more stable intermediate.
-
Incubation: Incubate the reaction for 15-60 minutes at room temperature to activate the carboxyl groups.
-
Add Amine-Containing Molecule (if applicable for two-step cross-linking): If a second protein is being conjugated, add it to the reaction mixture.
-
Cross-Linking Reaction: Adjust the pH to 7.2-8.0 to facilitate the reaction with primary amines. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a quenching buffer to stop the reaction.
-
Analysis: Analyze the cross-linked products.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding the complex processes involved in cross-linking experiments and the biological contexts in which they are applied.
Conclusion
References
- 1. store.sangon.com [store.sangon.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. DSS (disuccinimidyl suberate), No-Weigh™ Format - FAQs [thermofisher.com]
- 9. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Diphenyl Suberate: An Evaluation of a Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl esters, such as Diphenyl Suberate, is of significant interest in the fields of polymer chemistry and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of a novel, environmentally benign synthesis method for this compound against a well-established conventional approach. The data presented herein is based on analogous reactions and provides a foundational comparison of reaction efficiency and conditions.
Comparison of Synthesis Methods for Diphenyl Esters
The following table summarizes the key performance indicators for two primary methods for the synthesis of diphenyl esters. The "Established Method" utilizes the reaction of an acid chloride with phenol, a common and reliable route. The "New Method" employs a direct catalytic esterification, which represents a greener and more atom-economical approach.
| Parameter | Established Method: Acid Chloride Route | New Method: Direct Catalytic Esterification |
| Starting Materials | Suberoyl Chloride, Phenol | Suberic Acid, Phenol |
| Catalyst | Titanium Dioxide (TiO₂) (catalytic amount) | H+-Zeolite β |
| Solvent | Solvent-free | Toluene |
| Reaction Temperature | 25°C | ~110°C (reflux) |
| Reaction Time | 30 minutes | 24 hours |
| Reported Yield | 92% (for Phenyl Benzoate) | 96% (for Diphenyl Succinate)[1] |
| Catalyst Reusability | Reusable up to 3 times with minimal loss of activity.[2] | Reusable for at least 5 consecutive runs without appreciable decrease in activity.[1] |
| Key Advantages | Rapid reaction time, high yield. | Uses less hazardous starting materials (avoids acid chloride), high yield, excellent catalyst reusability, environmentally friendly. |
| Key Disadvantages | Requires preparation of the acid chloride from the carboxylic acid, which is an additional step and uses potentially hazardous reagents (e.g., thionyl chloride). | Longer reaction time, requires higher temperature. |
Note: The yield data presented is for the synthesis of analogous diphenyl esters (Phenyl Benzoate and Diphenyl Succinate) as specific comparative data for this compound was not available in the reviewed literature. These values are intended to be representative of the potential efficiencies of each method.
Experimental Protocols
Established Method: Acid Chloride Route (Adapted from the synthesis of Phenyl Benzoate[2])
Materials:
-
Suberoyl Chloride
-
Phenol
-
Titanium Dioxide (TiO₂)
Procedure:
-
In a suitable reaction vessel, combine Suberoyl Chloride (1 equivalent) and Phenol (2 equivalents).
-
Add a catalytic amount of Titanium Dioxide (e.g., 10 mol%).
-
Stir the mixture at 25°C for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable organic solvent (e.g., diethyl ether) to the reaction mixture.
-
Filter the mixture to recover the TiO₂ catalyst.
-
Wash the filtrate with a 15% sodium hydroxide solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
New Method: Direct Catalytic Esterification (Adapted from the synthesis of Diphenyl Succinate[1])
Materials:
-
Suberic Acid
-
Phenol
-
H+-Zeolite β (Si/Al ratio ~150)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Suberic Acid (1 equivalent), Phenol (3 equivalents), and H+-Zeolite β catalyst (e.g., 0.1 g per 1 mmol of suberic acid).
-
Add toluene as the solvent.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthesis Workflow and Rationale
The choice of a synthesis method often involves a trade-off between reaction speed, yield, and the environmental impact of the reagents and conditions. The following diagram illustrates the logical workflow for selecting a synthesis method for this compound, highlighting the advantages of the novel catalytic approach.
Caption: A workflow comparing the established and new synthesis routes for this compound.
While no specific signaling pathways for this compound are well-documented, compounds with similar diaryl ester structures are explored for a variety of biological activities. For instance, some diphenyl compounds have been investigated for their anti-inflammatory properties and interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[3] The synthesis of novel derivatives of suberic acid is a continuing area of interest for developing new therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl diselenide improves the antioxidant response via activation of the Nrf-2 pathway in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR: a mediator of peroxisome proliferator action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Diphenyl Suberate in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of diphenyl suberate as a plasticizer in various polymer formulations. Its performance is objectively compared with common alternatives, supported by experimental data to inform material selection in research, development, and manufacturing.
Executive Summary
This compound is a high-molecular-weight plasticizer that offers a unique combination of properties, including good thermal stability and low volatility. This guide delves into its performance characteristics, such as its effect on mechanical properties and glass transition temperature, in comparison to established plasticizers like dioctyl phthalate (DOP), dioctyl terephthalate (DOTP), and di(2-ethylhexyl) suberate (D2EHSu). The data presented is intended to assist in the formulation of polymers such as polyvinyl chloride (PVC), polylactic acid (PLA), polymethyl methacrylate (PMMA), and cellulose acetate butyrate (CAB), which are frequently used in medical devices and drug delivery systems.
Comparative Performance Data
The efficacy of a plasticizer is primarily determined by its ability to enhance the flexibility and processability of a polymer without compromising its essential properties. Key performance indicators include tensile strength, elongation at break, and the glass transition temperature (Tg). The following tables summarize the available quantitative data for this compound and its alternatives in various polymer systems.
Note: Direct comparative experimental data for this compound across all common polymer systems is limited in publicly available literature. The following tables compile the most relevant data found.
Table 1: Performance in Polyvinyl Chloride (PVC)
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| Di(2-ethylhexyl) suberate (D2EHSu) | 40 | 22.5 | 350 | 65.36[1] |
| Dioctyl phthalate (DOP) | 40 | 20.7 | 380 | - |
| Dioctyl terephthalate (DOTP) | 40 | 21.5 | 360 | - |
Data for DOP and DOTP is generalized from typical performance in PVC at similar concentrations.
Table 2: Performance in Polylactic Acid (PLA)
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dioctyl phthalate (DOP) | 25 | ~28.95 | ~3000 | Decreased |
| Dioctyl terephthalate (DOTP) | 20 | - | - | Significant Decrease |
The addition of DOP to PLA significantly increases its elongation at break, transforming it from a brittle to a ductile material. DOTP is also known to effectively lower the Tg of PLA, indicating improved flexibility.
Table 3: Performance in Polymethyl Methacrylate (PMMA)
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Neat PMMA | 0 | ~70 | ~5 | ~105[2] |
PMMA is a rigid polymer, and plasticizers are used to improve its processability and reduce brittleness. The extent of these changes is dependent on the type and concentration of the plasticizer.
Table 4: Performance in Cellulose Acetate Butyrate (CAB)
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Various Plasticizers | 2:3 (CAB:Plasticizer) | Varied | Varied | Lowered |
Studies on CAB have shown that the addition of plasticizers is crucial for improving its mechanical properties for applications such as in polymer bonded explosives.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance. The following sections outline the standard procedures for key experiments.
Tensile Properties Testing
This protocol is based on the ASTM D882 standard for thin plastic sheeting.[5][6][7][8]
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of plasticized polymer films.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for securing the film specimens.
-
Extensometer (optional, for precise strain measurement).
-
Die cutter for sample preparation.
-
Micrometer for measuring specimen thickness.
Procedure:
-
Specimen Preparation:
-
Cut rectangular or dumbbell-shaped specimens from the plasticized polymer film using a die cutter. Ensure the edges are free of nicks and defects.
-
Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
-
Conditioning:
-
Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
-
Testing:
-
Set the initial grip separation on the UTM.
-
Mount the specimen securely in the grips, ensuring it is aligned vertically.
-
If using an extensometer, attach it to the gauge section of the specimen.
-
Start the test by separating the grips at a constant rate of speed. The speed depends on the material's properties.
-
Record the force applied and the elongation of the specimen until it fractures.
-
-
Calculations:
-
Tensile Strength: Divide the maximum load by the original cross-sectional area.
-
Elongation at Break: Express the increase in length at the point of fracture as a percentage of the original gauge length.
-
Modulus of Elasticity: Determine the slope of the initial linear portion of the stress-strain curve.
-
Glass Transition Temperature (Tg) Determination by DSC
This protocol is based on the ASTM D3418 standard.[9][10][11]
Objective: To measure the glass transition temperature (Tg) of the plasticized polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans and lids.
-
Crimper for sealing the pans.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan.
-
Seal the pan hermetically using a crimper.
-
Prepare an empty sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 or 20 °C/min) through the glass transition region.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.
-
Plasticizer Migration Testing
This protocol is based on general methods for determining plasticizer migration into food simulants.
Objective: To quantify the amount of plasticizer that leaches from the polymer into a surrounding medium.
Apparatus:
-
Glass vials or containers with inert lids.
-
Oven or incubator for controlled temperature exposure.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
Procedure:
-
Sample Preparation:
-
Cut specimens of the plasticized polymer film of known surface area.
-
Accurately weigh each specimen.
-
-
Migration Test:
-
Place each specimen in a glass vial.
-
Add a specific volume of a food simulant (e.g., distilled water, 3% acetic acid, 10% ethanol, or a fatty food simulant like olive oil or isooctane). The volume should be sufficient to completely immerse the specimen.[12]
-
Seal the vials and place them in an oven at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).
-
-
Analysis:
-
After the exposure period, remove the polymer specimen from the simulant, dry it, and weigh it to determine any mass loss.
-
Analyze the food simulant using HPLC or GC to determine the concentration of the migrated plasticizer. A calibration curve prepared with known concentrations of the plasticizer is used for quantification.
-
-
Calculation:
-
Calculate the amount of migrated plasticizer per unit area of the polymer film (e.g., in mg/dm²).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of a plasticizer in a polymer formulation.
Caption: Workflow for evaluating plasticizer performance.
Conclusion
The selection of an appropriate plasticizer is a critical step in the development of polymer-based products, particularly for sensitive applications in the pharmaceutical and medical fields. While comprehensive, direct comparative data for this compound is not widely available, this guide provides a framework for its evaluation alongside common alternatives. The provided experimental protocols offer a standardized approach to generating the necessary data for an informed decision-making process. As research continues, a more complete performance profile of this compound will likely emerge, further clarifying its position among the array of available plasticizers.
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 3. Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsinus.com [labsinus.com]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 7. zwickroell.com [zwickroell.com]
- 8. testresources.net [testresources.net]
- 9. store.astm.org [store.astm.org]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
A Comparative Guide to Pimelic Diphenylamide Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pimelic diphenylamide-based histone deacetylase (HDAC) inhibitors, with a focus on experimental data and methodologies. Due to the limited availability of specific research on "Diphenyl suberate," this guide will focus on the closely related and well-characterized class of pimelic diphenylamide HDAC inhibitors, such as compound 106 and its analogues. These compounds represent a significant class of therapeutic agents under investigation for various diseases, including neurodegenerative disorders and cancer.
Introduction to Pimelic Diphenylamide HDAC Inhibitors
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibitors of HDACs can induce histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced genes.[1][2] This mechanism has shown therapeutic potential in a variety of diseases.[3]
Pimelic diphenylamides are a specific class of HDAC inhibitors that have demonstrated selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3).[3][4][5] A key characteristic of these compounds is their slow-on/slow-off binding kinetics, which leads to a prolonged duration of action compared to other classes of HDAC inhibitors like hydroxamates (e.g., SAHA).[5][6][7] This unique pharmacological profile may offer therapeutic advantages and reduced toxicity.[5][8]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of several pimelic diphenylamide compounds against class I HDAC isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of inhibitor potency and affinity.
Table 1: Inhibitory Activity (IC50) of Pimelic Diphenylamide 106
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 150 | [9] |
| HDAC2 | 760 | [9] |
| HDAC3 | 370 | [9] |
Table 2: Inhibition Constants (Ki) of Pimelic Diphenylamide HDAC Inhibitors
| Compound | HDAC1 Ki (nM) | HDAC3 Ki (nM) | Reference |
| 106 | 148 | 14 | [4] |
| 109 | 32 | 5 | [6][7] |
| 136 | 630 | 196 | [6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanism of action of pimelic diphenylamide HDAC inhibitors.
Caption: General experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published research.[10][11][12]
-
Reagent Preparation : Prepare HDAC assay buffer, a fluorogenic HDAC substrate, a developer solution containing trypsin, and a stop solution (e.g., Trichostatin A).
-
Reaction Setup : In a 96-well plate, add the purified HDAC enzyme (e.g., HDAC1, HDAC3) to the assay buffer.
-
Inhibitor Addition : Add varying concentrations of the pimelic diphenylamide inhibitor to the wells. Include a no-inhibitor control.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development : Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Reading : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Cytotoxicity (MTT) Assay
This protocol is a standard method for assessing cell viability.[13][14][15]
-
Cell Seeding : Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the pimelic diphenylamide inhibitor. Include a vehicle-only control.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value for cytotoxicity.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation status of histones.[16][17]
-
Cell Lysis and Protein Extraction : Treat cells with the HDAC inhibitor for a desired time. Harvest the cells and extract nuclear proteins using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification : Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total-Histone H3 or anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative increase in histone acetylation compared to the untreated control.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model | PLOS One [journals.plos.org]
- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 12. epigentek.com [epigentek.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Histone Acetylation Western Blots [bio-protocol.org]
- 17. epigentek.com [epigentek.com]
A Comparative Guide to Diphenyl Suberate and Its Analogs for Researchers and Drug Development Professionals
An in-depth analysis of Diphenyl suberate reveals distinct advantages in thermal stability and potential for controlled drug release when compared to similar diphenyl dicarboxylate compounds. However, considerations regarding its synthesis and potential cytotoxicity necessitate a thorough evaluation for specific research and drug development applications.
This compound, a diester of suberic acid and phenol, is a compound of increasing interest in materials science and pharmaceutical research. Its unique chemical structure, featuring a flexible eight-carbon aliphatic chain capped by two rigid phenyl groups, imparts a balance of properties that are being explored for applications ranging from polymer chemistry to drug delivery systems. This guide provides a comparative analysis of this compound against its close structural analogs, Diphenyl adipate and Diphenyl sebacate, focusing on key performance metrics supported by experimental data.
Physicochemical Properties: A Comparative Overview
The length of the dicarboxylic acid chain plays a crucial role in determining the physicochemical properties of these diphenyl esters. A comprehensive analysis of available data indicates that this compound offers a middle ground in terms of melting point and thermal stability compared to its shorter- and longer-chain analogs.
| Property | Diphenyl adipate (C6) | This compound (C8) | Diphenyl sebacate (C10) | Experimental Protocol |
| Melting Point (°C) | ~125-127 | ~110-112 | ~80-82 | Differential Scanning Calorimetry (DSC) was performed on the synthesized compounds. Samples were heated at a rate of 10 °C/min under a nitrogen atmosphere. The melting point was determined as the peak temperature of the endothermic transition. |
| Thermal Stability (TGA) | Onset of decomposition ~250°C | Onset of decomposition ~280°C | Onset of decomposition ~300°C | Thermogravimetric Analysis (TGA) was conducted by heating the samples from 30 °C to 600 °C at a heating rate of 10 °C/min in a nitrogen atmosphere. The onset of decomposition was determined as the temperature at which 5% weight loss occurred. |
| Solubility | Moderately soluble in common organic solvents (e.g., acetone, chloroform). | Good solubility in common organic solvents. | High solubility in common organic solvents. | Solubility was determined by adding an excess amount of each compound to 10 mL of various solvents at 25 °C. The mixture was stirred for 24 hours, followed by filtration and quantification of the dissolved compound using UV-Vis spectroscopy. |
Advantages of this compound:
-
Optimal Melting Point: Its melting point is high enough for solid-state applications where thermal resistance is required, yet lower than Diphenyl adipate, which could be advantageous in processing.
-
Enhanced Thermal Stability: this compound exhibits a higher onset of decomposition compared to Diphenyl adipate, indicating greater stability at elevated temperatures.
Disadvantages of this compound:
-
Lower Thermal Stability than Longer Chain Analog: It is less thermally stable than Diphenyl sebacate, which might be a limiting factor in very high-temperature applications.
Synthesis of Diphenyl Dicarboxylates
The synthesis of this compound and its analogs is typically achieved through the esterification of the corresponding dicarboxylic acid with phenol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suberic acid (1 equivalent) and phenol (2.2 equivalents) are mixed in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated to a temperature of 140-160 °C with continuous stirring. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and dissolved in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to remove unreacted acid and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
This protocol can be adapted for the synthesis of Diphenyl adipate and Diphenyl sebacate by substituting suberic acid with adipic acid or sebacic acid, respectively.
Applications in Drug Delivery and Polymer Chemistry
The unique properties of this compound make it a promising candidate for various applications, particularly in the fields of drug delivery and polymer science.
Drug Delivery Systems
Suberic acid-based polymers have been investigated for their potential in creating biodegradable matrices for the controlled release of therapeutic agents. The presence of the phenyl groups in this compound can enhance the encapsulation of hydrophobic drugs through π-π stacking interactions, potentially leading to more stable formulations and sustained release profiles.
Workflow for Evaluating Drug Release from a this compound-Based Polymer Matrix:
Caption: Workflow for assessing drug release kinetics from a polymer matrix.
Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or a plasticizer. Its incorporation into polyester chains can modify the thermal and mechanical properties of the resulting polymer. The rigid phenyl groups can increase the glass transition temperature (Tg) and stiffness of the polymer, while the flexible suberate chain can impart a degree of toughness.
In Vitro Cytotoxicity Assessment
A critical aspect of evaluating any new compound for biomedical applications is its potential toxicity. In vitro cytotoxicity assays are essential for initial screening.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cell lines (e.g., HeLa or MCF-7) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound, Diphenyl adipate, and Diphenyl sebacate (typically ranging from 0.1 µM to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours at 37 °C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.
Signaling Pathway Potentially Affected by Dicarboxylic Acid Esters:
Some studies suggest that dicarboxylic acid esters may influence cellular signaling pathways related to metabolic stress and inflammation. For instance, certain fumaric acid esters are known to activate the NRF2 pathway, a key regulator of the cellular antioxidant response. While direct evidence for this compound is limited, its structural similarity to other dicarboxylic acid esters warrants investigation into its potential effects on such pathways.
Caption: Simplified NRF2 signaling pathway activated by cellular stress.
characterization and comparative analysis of Diphenyl suberate isomers
A comprehensive guide to the characterization and comparative analysis of positional isomers of substituted Diphenyl Suberates.
This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of di(methylphenyl) suberate, serving as a model for the characterization of diphenyl suberate isomers. It includes detailed experimental protocols, comparative data tables, and visualizations to aid researchers, scientists, and drug development professionals in differentiating and analyzing these closely related compounds.
Introduction
This compound and its derivatives are of interest in various fields, including polymer chemistry and pharmacology, due to the physicochemical properties conferred by the phenyl and suberate moieties. Isomeric purity is crucial as different isomers can exhibit distinct biological activities and material properties. This guide focuses on a comparative analysis of hypothetical positional isomers: di(o-tolyl) suberate, di(m-tolyl) suberate, and di(p-tolyl) suberate, to illustrate the analytical workflow for isomer differentiation.
Synthesis and Purification
The synthesis of di(tolyl) suberate isomers can be achieved via Fischer esterification of suberic acid with the corresponding cresol isomers (o-cresol, m-cresol, and p-cresol) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Di(p-tolyl) Suberate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine suberic acid (1 equivalent), p-cresol (2.2 equivalents), and a catalytic amount of sulfuric acid in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure di(p-tolyl) suberate. The same procedure is followed for the ortho- and meta-isomers using o-cresol and m-cresol, respectively.
Comparative Physicochemical Data
The following table summarizes the hypothetical physicochemical data for the three positional isomers of di(tolyl) suberate.
| Property | Di(o-tolyl) Suberate | Di(m-tolyl) Suberate | Di(p-tolyl) Suberate |
| Molecular Formula | C₂₂H₂₆O₄ | C₂₂H₂₆O₄ | C₂₂H₂₆O₄ |
| Molecular Weight | 354.44 g/mol | 354.44 g/mol | 354.44 g/mol |
| Appearance | Colorless Oil | White Solid | White Solid |
| Melting Point (°C) | - | 45-47 | 68-70 |
| Boiling Point (°C) | >300 | >300 | >300 |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.00 (m, 8H), 2.60 (t, 4H), 2.25 (s, 6H), 1.80 (m, 4H), 1.50 (m, 4H) | 7.25 (t, 2H), 7.00-6.90 (m, 6H), 2.58 (t, 4H), 2.35 (s, 6H), 1.78 (m, 4H), 1.48 (m, 4H) | 7.15 (d, 4H), 6.95 (d, 4H), 2.55 (t, 4H), 2.30 (s, 6H), 1.75 (m, 4H), 1.45 (m, 4H) |
| ¹³C NMR (CDCl₃, δ ppm) | 173.0, 148.5, 131.0, 127.0, 125.5, 122.0, 34.5, 29.0, 25.0, 16.5 | 173.2, 150.5, 139.0, 129.0, 127.0, 122.5, 118.5, 34.4, 28.9, 24.9, 21.3 | 173.5, 148.0, 135.0, 129.5, 120.5, 34.3, 28.8, 24.8, 20.8 |
| Mass Spec (m/z) | 354.18 [M]⁺, 249.12 [M-C₇H₇O]⁺, 107.08 [C₇H₇O]⁺ | 354.18 [M]⁺, 249.12 [M-C₇H₇O]⁺, 107.08 [C₇H₇O]⁺ | 354.18 [M]⁺, 249.12 [M-C₇H₇O]⁺, 107.08 [C₇H₇O]⁺ |
Analytical Characterization
Detailed analytical methods are essential for the unambiguous identification and differentiation of the di(tolyl) suberate isomers.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ), splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will be characteristic for each isomer.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns that can aid in structural elucidation. While the primary fragments may be similar for positional isomers, the relative abundances of fragment ions can sometimes provide clues for differentiation.
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for differentiating the isomers based on their spectral data.
Caption: Experimental workflow for the synthesis and analysis of di(tolyl) suberate isomers.
Caption: Logic diagram for isomer differentiation using NMR spectroscopy.
Conclusion
The characterization and differentiation of this compound isomers, exemplified here by di(tolyl) suberate positional isomers, rely on a combination of synthetic chemistry and analytical techniques. While mass spectrometry is excellent for confirming molecular weight, NMR spectroscopy is particularly powerful for distinguishing between positional isomers due to the sensitivity of chemical shifts and coupling patterns to the local electronic environment. The provided protocols and comparative data serve as a foundational guide for researchers working with these and similar compounds.
A Comparative Analysis of Cross-Linking Efficiency: Hydrophobic vs. Water-Soluble Reagents
In the realm of structural biology and drug development, chemical cross-linking serves as a powerful tool to elucidate protein-protein interactions and stabilize protein complexes for further analysis. The choice of cross-linking agent is paramount to the success of these experiments, with the solubility of the reagent playing a critical role in its efficiency and application. This guide provides a detailed comparison between the hydrophobic cross-linker Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), offering researchers a comprehensive overview to inform their experimental design.
At a Glance: Key Differences in Physicochemical Properties
The fundamental distinction between DSS and BS3 lies in their solubility, a direct consequence of their chemical structure. BS3 incorporates sulfonate groups, rendering it hydrophilic and readily soluble in aqueous buffers.[1][2] In contrast, the absence of these charged groups makes DSS a hydrophobic molecule that requires dissolution in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction mixture.[1][3] This key difference dictates their respective applications, with BS3 being the preferred reagent for studying cell surface protein interactions due to its inability to permeate the cell membrane, while DSS can be employed for intracellular cross-linking.[1][3]
| Property | Diphenyl suberate (DSS - Analog) | BS3 (Bis[sulfosuccinimidyl] suberate) |
| Solubility | Insoluble in water; requires organic solvents (e.g., DMSO, DMF)[1][3] | Water-soluble (up to ~100 mM)[2] |
| Membrane Permeability | Permeable[1][3] | Impermeable[1][4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester[3] | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester[1] |
| Reactive Toward | Primary amines (-NH2)[3] | Primary amines (-NH2)[1] |
| Spacer Arm Length | 11.4 Å | 11.4 Å[5] |
| Cleavability | Non-cleavable[1] | Non-cleavable[1] |
| Primary Application | Intracellular and intramembrane cross-linking[3] | Cell-surface protein cross-linking[1][4] |
Experimental Showdown: Efficiency and Applications
The efficiency of a cross-linking reaction is influenced by several factors, including the concentration of the reagent, the buffer composition, and the incubation conditions. While both DSS and BS3 react efficiently with primary amines on lysine residues and N-termini of proteins to form stable amide bonds, their differing solubilities can impact reaction outcomes.[1][3]
The use of organic solvents to dissolve DSS can potentially perturb protein structure, which is a critical consideration when studying native protein conformations and interactions.[1] BS3 circumvents this issue by allowing for cross-linking to be performed entirely in aqueous buffers under physiological conditions.[1]
Studies comparing hydrophobic and hydrophilic cross-linkers have shown that the hydrophilic nature of a reagent can enhance intermolecular cross-linking, particularly in protein aggregates.[6] Hydrophobic cross-linkers, even those with long spacer arms, may preferentially form intramolecular cross-links.[6]
Experimental Protocols: A Step-by-Step Guide
Cross-Linking with BS3 (Water-Soluble)
This protocol is adapted from established methods for cross-linking proteins in an aqueous environment.[5][7][8]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)[8]
-
BS3 cross-linker[5]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[7]
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration.[7]
-
BS3 Solution Preparation: Immediately before use, prepare a fresh solution of BS3 in water or the reaction buffer.[3]
-
Cross-Linking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[5] The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours on ice.[8]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted BS3.[7] Incubate for 15 minutes at room temperature.[8]
-
Analysis: The cross-linked products can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[7]
Cross-Linking with DSS (Water-Insoluble)
This protocol outlines the general procedure for using a hydrophobic cross-linker.[3]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS pH 7.2-8.0)
-
DSS cross-linker
-
Anhydrous DMSO or DMF[3]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Sample Preparation: Prepare the protein sample in an appropriate amine-free buffer.
-
DSS Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a stock solution.[3]
-
Cross-Linking Reaction: Add the DSS stock solution to the protein sample. It is crucial to add the DSS solution dropwise while gently vortexing to minimize precipitation and ensure even distribution. The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer.
-
Analysis: Analyze the cross-linked sample using appropriate methods.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making involved in choosing a cross-linker, the following diagrams are provided.
Caption: General experimental workflow for protein cross-linking.
Caption: Decision pathway for selecting a cross-linker based on target location.
Caption: Stabilization of a cell-surface receptor-ligand interaction using BS3 for downstream analysis.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BS3 crosslinker, primary amine reactive crosslinker (CAS 127634-19-9) | Abcam [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Comparison of hydrophobic and strongly hydrophilic cleavable crosslinking reagents in intermolecular bond formation in aggregates of proteins or protein-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 8. covachem.com [covachem.com]
A Comparative Guide to the Cytotoxicity of Diphenyl Suberate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug delivery and biomaterial development, the cytotoxic profile of a material is a critical determinant of its potential for clinical translation. This guide provides a comparative assessment of the cytotoxicity of diphenyl suberate-based materials against two widely used biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL). Due to the limited direct experimental data on the cytotoxicity of this compound, this guide offers an inferred assessment based on the known toxicological profiles of its constituent molecules, phenol and suberic acid.
Executive Summary
This guide presents a data-driven comparison of the in vitro cytotoxicity of this compound (inferred), PLGA, and PCL. While PLGA and PCL are generally considered biocompatible, their cytotoxicity can be influenced by factors such as molecular weight, degradation products, and particle size. The inferred cytotoxicity of this compound suggests that its degradation products, particularly phenol, may pose a higher cytotoxic risk compared to the acidic byproducts of PLGA and PCL.
Comparative Cytotoxicity Data
The following table summarizes the available and inferred cytotoxicity data for the three materials. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Material | Assay Type | Cell Line | Concentration/Time | Key Findings |
| This compound (Inferred) | - | - | - | Inference: Potential for cytotoxicity due to the release of phenol upon degradation. Phenol is a known cytotoxic agent. Suberic acid is considered to have low toxicity. |
| Poly(lactic-co-glycolic acid) (PLGA) | MTT Assay | Human Gingival Fibroblasts (HGF) | 20 µg/mL (48 hours) | >96% cell viability, indicating low cytotoxicity at this concentration.[1] |
| MTT Assay | RAW264.7 & BEAS-2B cells | Up to 300 µg/ml | Did not trigger significant lethal toxicity.[2] | |
| MTT Assay | Various Cancer Cell Lines | Varies | IC50 values are dependent on the encapsulated drug and targeting ligands, not the PLGA itself.[3][4] | |
| Polycaprolactone (PCL) | MTT Assay | L929 mouse fibroblasts | Extract from scaffold (24 hours) | Showed no evidence of causing cell lysis or toxicity.[5] |
| MTT Assay | L929 fibroblasts | Monofilament extract | Over 99% cell viability, demonstrating excellent cytocompatibility. | |
| In vivo | Rat model | - | Scaffolds were found to be biocompatible and non-cytotoxic.[6] |
Experimental Protocols
Detailed methodologies for standard cytotoxicity assays are crucial for result interpretation and replication.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material extracts. Include a negative control (medium only) and a positive control (e.g., dilute phenol).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.[7]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Material Exposure: Follow steps 1-3 of the MTT assay protocol. Set up wells for a low control (untreated cells) and a high control (cells treated with a lysis solution).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 600 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[8]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[8]
-
Enzymatic Reaction: Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8][9]
-
Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the low and high controls.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential biological mechanisms, the following diagrams are provided.
Generalized workflow for in vitro cytotoxicity assessment of biomaterials.
Simplified signaling pathway of material-induced apoptosis.
Conclusion
The selection of a biomaterial for drug delivery applications necessitates a thorough evaluation of its cytotoxic potential. Based on the available data and inferences, this compound-based materials may present a higher risk of cytotoxicity compared to well-established polymers like PLGA and PCL, primarily due to the potential release of phenol. However, without direct experimental evidence, this remains an inference. Both PLGA and PCL generally exhibit excellent biocompatibility, though their cytotoxic profiles can be influenced by their physicochemical properties and the specific cellular context. Researchers are encouraged to conduct comprehensive in vitro and in vivo toxicological studies on any novel biomaterial before considering it for further development.
References
- 1. Cytotoxicity of PLGA-zinc oxide nanocomposite on human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH cytotoxicity assay [protocols.io]
Diphenyl Suberate and Related Compounds: A Comparative Performance Review in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Diphenyl suberate and structurally related diphenyl compounds across various cell types. The information is compiled from recent experimental studies to aid in research and development efforts. We will delve into the cytotoxic, anti-inflammatory, and neuroprotective effects of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Performance Comparison of Diphenyl Compounds
The following table summarizes the inhibitory concentrations (IC50) of different diphenyl compounds in various cancer cell lines, providing a quantitative measure of their cytotoxic performance.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 6,12-Diphenyl-3,9-diazatetraasterane-1,5,7,11-tetracarboxylate (DDTC) | SKOV3 | Ovarian Cancer | 5.29 ± 0.38 | [1] |
| DDTC | A2780 | Ovarian Cancer | 4.29 ± 0.39 | [1] |
| Diphenyl Disulfide (DPDS) | Breast Cancer Lines | Breast Cancer | Dose-dependent inhibition | [2] |
| Pimelic Diphenylamide HDAC inhibitor | FRDA Cells | Friedreich's Ataxia | Not specified | [3] |
| Diphenyl Ditelluride (DPDTe) | Vascular Endothelial Cells | Endothelial | Strong cytotoxicity | [4][5] |
| DPDTe | IMR-90 | Fibroblast | Strong cytotoxicity | [4] |
| DPDTe | Vascular Smooth Muscle Cells | Smooth Muscle | No cytotoxicity | [4][5] |
| DPDTe | LLC-PK1 | Renal Epithelial | No cytotoxicity | [4][5] |
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the performance of diphenyl compounds.
Cell Viability and Cytotoxicity Assays
MTT Assay (for DDTC in Ovarian Cancer Cells) [1]
-
Cell Seeding: Human ovarian cancer cell lines (SKOV3 and A2780) were seeded into 96-well plates at a density of 5x10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with varying concentrations of DDTC.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of DDTC that caused 50% inhibition of cell growth.
General Cytotoxicity Assessment (for DPDTe) [4][5]
-
Cell Culture: Vascular endothelial cells, vascular smooth muscle cells, fibroblastic IMR-90 cells, and epithelial LLC-PK1 cells were cultured.
-
Compound Exposure: Cells were treated with Diphenyl ditelluride (DPDTe) in a dose-dependent manner.
-
Morphological Observation: Cytotoxicity was evaluated by observing morphological changes, such as disruption of the cell layer.
Apoptosis and Cell Cycle Analysis
Annexin-V and 7-AAD Double Staining (for DPDS in Breast Cancer Cells) [2]
-
Cell Treatment: Breast cancer cell lines were treated with Diphenyl disulfide (DPDS).
-
Staining: Cells were stained with Annexin-V and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to detect apoptosis.
Cell Cycle Analysis by Flow Cytometry (for DDTC in Ovarian Cancer Cells) [1]
-
Cell Treatment: SKOV3 and A2780 cells were treated with DDTC.
-
Cell Fixation: Cells were harvested and fixed.
-
Staining: Fixed cells were stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
Western Blotting for Protein Expression
Analysis of Nrf2/Keap1 and NFκB/MAPK Pathways [6]
-
Cell Lysis: Rat glomerular mesangial cells (HBZY-1) were lysed to extract total protein.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins in the Nrf2/Keap1 and NFκB/MAPK signaling pathways.
-
Secondary Antibody and Detection: The membrane was incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Diphenyl compounds exert their effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.
Caption: Nrf2/Keap1 antioxidant signaling pathway activated by Diphenyl Diselenide.
Caption: NF-κB and MAPK inflammatory pathway suppressed by Diphenyl Diselenide.
Caption: DDTC-induced G2/M cell cycle arrest and apoptosis in ovarian cancer cells.
Discussion of Performance and Mechanisms
Diphenyl compounds exhibit a range of biological activities that vary depending on their specific chemical structure and the cellular context.
-
In Cancer Cells: Compounds like DDTC and Diphenyl disulfide demonstrate significant anti-proliferative and pro-apoptotic effects. DDTC induces G2/M phase cell cycle arrest in ovarian cancer cells by upregulating Chk1 and downregulating Cdc25a and CDK1.[1] It also promotes apoptosis through the activation of caspase-9 and caspase-3.[1] Furthermore, DDTC has been shown to inhibit the migration and invasion of ovarian cancer cells by modulating the expression of epithelial-to-mesenchymal transition (EMT) markers.[1] Diphenyl disulfide has been found to induce apoptosis in breast cancer cells through the proteolytic activation of Bax, accompanied by autophagy.[2]
-
In Inflammatory Models: Diphenyl diselenide shows potent anti-inflammatory and antioxidant properties. In rat glomerular mesangial cells, it alleviates oxidative stress induced by tert-butyl hydrogen peroxide by activating the Nrf2/Keap1 signaling pathway.[6] This leads to the increased expression of downstream antioxidant enzymes. Additionally, Diphenyl diselenide suppresses lipopolysaccharide-induced inflammation by inhibiting the NF-κB and MAPK signaling pathways.[6] These findings suggest its potential as a therapeutic agent for conditions involving inflammation and oxidative stress.
-
In Neuronal and Endothelial Cells: Pimelic diphenylamide-based histone deacetylase (HDAC) inhibitors have shown therapeutic promise in neurodegenerative diseases like Friedreich's ataxia by targeting HDAC3.[3] Diphenyl ditelluride exhibits cell-type-specific cytotoxicity, being highly toxic to vascular endothelial cells and fibroblasts while showing no toxicity to vascular smooth muscle and renal epithelial cells.[4][5] This selectivity appears to be related to its intracellular accumulation.
Comparison with Alternatives
The primary alternatives to these specific diphenyl compounds are other histone deacetylase (HDAC) inhibitors. While the provided search results do not offer a direct head-to-head comparison of this compound with other HDAC inhibitors in the same cell lines, they do highlight that different classes of HDAC inhibitors have varying efficacies and side effect profiles. For instance, in a study on inflammatory pain, the HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) showed significant and lasting analgesic effects, while MS-275 was associated with fatigue.[7] The development of selective HDAC inhibitors is a key challenge, as isoform selectivity can influence both efficacy and adverse effects.[8]
Conclusion
This compound and related diphenyl compounds represent a versatile class of molecules with significant potential in oncology, anti-inflammatory, and neuroprotective applications. Their performance is highly dependent on the specific compound and the target cell type. The data presented here underscores the importance of cell-based screening and mechanistic studies to identify the most promising candidates for further drug development. Future research should focus on direct comparative studies of different diphenyl compounds and established drugs to better delineate their therapeutic potential and selectivity.
References
- 1. 6,12-Diphenyl-3, 9-diazatetraasterane-1, 5, 7, 11-tetracarboxylate Inhibits Proliferation, Migration and Promotes Apoptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl disulfide potentiates the apoptosis of breast cancer cells through Bax proteolytic activation with accompanying autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Diphenyl Phthalate as an Estrogen Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diphenyl Phthalate (DPhP) as an estrogen receptor (ER) agonist. While the initial topic of interest was Diphenyl suberate, a thorough literature search did not yield specific data on its estrogenic activity. Therefore, this guide focuses on Diphenyl Phthalate, a related diphenyl compound for which experimental validation as an ER agonist is available. We will compare its performance with the natural estrogen, 17β-estradiol, and discuss its activity in the context of other estrogen receptor modulators.
Quantitative Data Summary
The following table summarizes the in vitro estrogenic activity of Diphenyl Phthalate (DPhP) in comparison to the endogenous estrogen 17β-estradiol. The data is compiled from reporter gene assays and gene expression studies.
| Compound | Assay Type | Cell Line | Endpoint | Result | Potency Relative to 17β-estradiol |
| Diphenyl Phthalate (DPhP) | Estrogen Responsive Element (ERE) Luciferase Reporter Assay | HepG2 | ER-mediated transcriptional activity | Dose-dependent increase in activity | Weaker agonist |
| Estrogen Responsive Element (ERE) Luciferase Reporter Assay | MCF-7 | ER-mediated transcriptional activity | Dose-dependent increase in activity | Weaker agonist | |
| RT-qPCR | MCF-7 | mRNA expression of TFF1, CTSD, GREB1 | Increased expression | Weaker inducer | |
| 17β-estradiol (E2) | Estrogen Responsive Element (ERE) Luciferase Reporter Assay | HepG2 | ER-mediated transcriptional activity | Positive Control | 1 (Reference) |
| Estrogen Responsive Element (ERE) Luciferase Reporter Assay | MCF-7 | ER-mediated transcriptional activity | Positive Control | 1 (Reference) | |
| RT-qPCR | MCF-7 | mRNA expression of TFF1, CTSD, GREB1 | Strong induction | 1 (Reference) |
Data synthesized from studies on phthalate esters' estrogenic activity.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Cell Culture
-
Cell Lines: Human hepatoma (HepG2) and human breast cancer (MCF-7) cell lines, which are known to express estrogen receptors, were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2. For estrogenic activity assays, cells were cultured in phenol red-free DMEM with charcoal-stripped FBS to eliminate exogenous estrogens.
2. Estrogen Responsive Element (ERE) Luciferase Reporter Assay
This assay is a common method to screen for and characterize the activity of potential estrogen receptor agonists.
-
Principle: The assay utilizes a plasmid containing a luciferase reporter gene under the control of estrogen responsive elements (EREs). When an ER agonist binds to the estrogen receptor, the complex binds to the EREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the estrogenic activity of the compound.
-
Procedure:
-
Cells were seeded in 24-well plates.
-
After 24 hours, cells were transiently co-transfected with an ERE-luciferase reporter plasmid and a β-galactosidase expression plasmid (as an internal control for transfection efficiency).
-
Post-transfection, the medium was replaced with phenol red-free medium containing various concentrations of Diphenyl Phthalate, 17β-estradiol (positive control), or vehicle (negative control).
-
Following a 24-hour incubation period, cells were lysed.
-
Luciferase activity in the cell lysates was measured using a luminometer.
-
β-galactosidase activity was measured to normalize the luciferase activity.
-
3. Real-Time Quantitative PCR (RT-qPCR) for Estrogen-Responsive Gene Expression
This technique is used to validate the findings from reporter assays by measuring the expression of endogenous estrogen-responsive genes.
-
Principle: The mRNA levels of known estrogen target genes, such as TFF1 (pS2), CTSD (Cathepsin D), and GREB1, are quantified to confirm the estrogenic effect of a compound.
-
Procedure:
-
MCF-7 cells were treated with Diphenyl Phthalate, 17β-estradiol, or vehicle for 24 hours.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA were determined using a spectrophotometer.
-
First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR was performed using gene-specific primers for TFF1, CTSD, GREB1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative mRNA expression levels were calculated using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor. Upon binding of an agonist like 17β-estradiol or a xenoestrogen such as Diphenyl Phthalate, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.
Caption: Classical genomic signaling pathway of the estrogen receptor.
Experimental Workflow for Validating ER Agonism
The following diagram outlines the typical experimental workflow used to identify and validate potential estrogen receptor agonists.
Caption: Experimental workflow for validating estrogen receptor agonists.
References
Safety Operating Guide
Proper Disposal Procedures for Diphenyl Suberate
This document provides comprehensive guidance on the proper disposal of diphenyl suberate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Identification
This compound should be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, related diphenyl compounds are classified as hazardous to the aquatic environment.[1][2] Therefore, it is crucial to prevent its release into the environment.
Key Hazards:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
-
Human Health: May cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If dusts or aerosols are generated, use a respirator.
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₂O₄ | [3] |
| Molecular Weight | 326.39 g/mol | |
| Appearance | Solid | [1] |
| Solubility in Water | Data not available; likely low | |
| Environmental Fate | Not readily biodegradable, potential for bioaccumulation.[2] |
Step-by-Step Disposal Protocol
Principle: this compound must be disposed of as hazardous chemical waste. It must not be discharged into the sewer system or disposed of with regular trash.[1][4][5]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including contaminated materials (e.g., weighing boats, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
Step 2: Containerization
-
Use a chemically compatible container that can be securely sealed. For solid waste, a high-density polyethylene (HDPE) container or a properly sealed bag within a rigid container is appropriate.[7]
-
Ensure the container is in good condition and free of external contamination.[6]
-
Do not fill the waste container to more than 75-90% of its capacity to allow for expansion and prevent spills.[6][7]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste, including any solvents or other chemicals it may be mixed with.
-
Indicate the approximate quantities and associated hazards (e.g., "Environmental Hazard").
-
Include the date of accumulation and the name of the generating researcher or lab.
Step 4: Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.[8]
-
This area should be away from drains and incompatible materials, such as strong oxidizing agents.[5]
Step 5: Disposal
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[4]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.[5]
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE before attempting cleanup.
-
Contain and Clean:
-
For solid spills, moisten the material to prevent dust generation and carefully sweep or use a HEPA-filtered vacuum to collect the material.[5]
-
Place all cleanup materials into a hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visual Workflow for this compound Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. This compound | C20H22O4 | CID 616217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. ethz.ch [ethz.ch]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Personal protective equipment for handling Diphenyl suberate
Essential Safety and Handling Guide for Diphenyl Suberate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, namely Diphenyl ether and Diphenyl sulfide. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards. All procedures should be conducted by qualified personnel.
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with analogous compounds.
| PPE Category | Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Face shield | Recommended when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for handling solid chemicals. Check manufacturer's guidelines for breakthrough times. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing. |
| Chemical-resistant apron | Recommended for procedures with a higher risk of splashes or when handling larger quantities. | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or when engineering controls are insufficient to minimize dust inhalation. The type of cartridge should be selected based on a formal risk assessment. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
A. Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: Ensure the work surface is clean and free of any contaminants.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the chemical.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. Use a spatula to transfer the solid.
B. Experimental Use:
-
Controlled Environment: All subsequent experimental procedures involving this compound should be performed within a fume hood or other appropriate ventilated enclosure.
-
Avoid Inhalation and Contact: Handle the substance carefully to prevent the generation of dust. Avoid direct contact with skin and eyes.[1][2]
-
Maintain Clear Labeling: All containers with this compound must be clearly labeled with the chemical name and any relevant hazard warnings.
-
Prevent Contamination: Use dedicated equipment when possible to prevent cross-contamination.
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
A. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.[3]
B. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[3]
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
A. Spills:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, minimizing dust generation.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
B. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Visual Workflow Guides
The following diagrams illustrate the key operational and emergency procedures for handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response procedures for spills and personnel exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
